2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-4-2-5(9)7(6(10)3-4)14(8,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJQSXRCOGYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178498-86-6 | |
| Record name | 2,6-difluoro-4-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,6-difluoro-4-methoxyphenyl moiety, in particular, is of significant interest. The electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent functional groups and enhance metabolic stability, while the methoxy group can serve as a key interaction point with biological targets. 2,6-Difluoro-4-methoxybenzenesulfonyl chloride is a critical chemical intermediate, providing a reactive handle for the introduction of this valuable scaffold into a diverse range of potential therapeutic agents. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this important building block, intended for researchers, scientists, and professionals in drug development.
Strategic Synthesis Pathway: A Modern Approach to a Classic Transformation
The most direct and efficient pathway to this compound commences with the commercially available 2,6-difluoro-4-methoxyaniline. The synthesis hinges on a well-established yet refined chemical transformation: the Sandmeyer reaction. This classic method for converting anilines into a variety of functional groups via a diazonium salt intermediate has been modernized to enhance safety, yield, and substrate scope.
The overall transformation can be visualized as a two-step, one-pot process:
-
Diazotization: The primary amine of 2,6-difluoro-4-methoxyaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium.
-
Chlorosulfonylation: The resulting diazonium salt is then reacted with a source of sulfur dioxide and a chloride anion in the presence of a copper catalyst to yield the desired sulfonyl chloride.
This approach is favored for its reliability and the commercial availability of the starting aniline.[1]
Caption: Overall synthesis pathway for this compound.
Mechanistic Insights: The Rationale Behind the Reagents
A deep understanding of the reaction mechanism is paramount for successful execution and optimization.
-
The Role of Nitrous Acid in Diazotization: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HONO). This is followed by further protonation and loss of water to generate the highly electrophilic nitrosonium ion (NO+). The lone pair of the aniline nitrogen then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the diazonium salt is formed. The low temperatures (0-5 °C) are crucial at this stage to prevent the premature decomposition of the thermally labile diazonium salt.
-
The Sandmeyer Reaction and the Power of Copper Catalysis: The chlorosulfonylation step is a copper-catalyzed radical process. It is a variant of the classic Sandmeyer reaction.[2] The copper(I) catalyst, often generated in situ from a copper(II) salt, initiates a single-electron transfer (SET) to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with sulfur dioxide, and a subsequent reaction with a chloride source, facilitated by the copper catalyst, yields the final sulfonyl chloride product.
-
Modern SO2 Surrogates for Enhanced Safety and Handling: Traditionally, gaseous sulfur dioxide was bubbled through the reaction mixture. However, its toxicity and difficult handling have led to the development of safer, solid SO2 surrogates. 1,4-bis(benzenesulfonyl)butane (DABSO) is a notable example that releases SO2 under the reaction conditions, offering a more controlled and operationally simpler alternative.[3][4][5]
Caption: Simplified mechanism of diazotization and Sandmeyer chlorosulfonylation.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesized procedure based on established Sandmeyer-type reactions and should be performed by qualified chemists with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,6-Difluoro-4-methoxyaniline | 159.14 | 10.0 | 1.59 g |
| Hydrochloric Acid (conc., 37%) | 36.46 | 30.0 | 2.5 mL |
| Acetonitrile | 41.05 | - | 50 mL |
| Sodium Nitrite | 69.00 | 11.0 | 0.76 g |
| DABSO (SO2 surrogate) | 314.40 | 6.0 | 1.89 g |
| Copper(II) Chloride | 134.45 | 0.5 | 67 mg |
| Dichloromethane (for extraction) | 84.93 | - | 3 x 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-difluoro-4-methoxyaniline (1.59 g, 10.0 mmol), DABSO (1.89 g, 6.0 mmol), copper(II) chloride (67 mg, 0.5 mmol), and acetonitrile (50 mL).
-
Acidification and Cooling: Add concentrated hydrochloric acid (2.5 mL, 30.0 mmol) to the mixture. Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of deionized water. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into 100 mL of ice-water. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution (caution: gas evolution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Safety and Handling Considerations
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed to generate and consume the diazonium salt in situ, which is an inherently safer approach.[4]
-
Reagents: Concentrated acids and chlorinated solvents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Gas Evolution: The reaction evolves nitrogen gas, and the bicarbonate wash will release carbon dioxide. Ensure adequate ventilation.
Conclusion
The Sandmeyer chlorosulfonylation of 2,6-difluoro-4-methoxyaniline provides a reliable and scalable route to this compound. By employing modern SO2 surrogates and adhering to controlled reaction conditions, this valuable building block can be synthesized safely and efficiently. This guide offers a robust framework for researchers to produce this key intermediate for applications in drug discovery and development.
References
-
Schäfer, S., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Available at: [Link]
-
Neogi, P., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14946–14953. Available at: [Link]
-
Idorsia Pharmaceuticals Ltd. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 229–233. Available at: [Link]
-
PrepChem.com. Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). Available at: [Link]
-
KaiShengYuan (Tianjin) Technology Co., Ltd. 2,6-Difluorophenol. Available at: [Link]
-
Sreenivasa, M., et al. 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). Available at: [Link]
- Google Patents. (2021). Preparation method of substituted benzene sulfonyl chloride.
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Available at: [Link]
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- 2. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
physicochemical properties of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
This compound is a substituted aromatic sulfonyl chloride of increasing interest in synthetic and medicinal chemistry. Its unique electronic profile—shaped by the interplay of two electron-withdrawing fluorine atoms ortho to the sulfonyl group and an electron-donating methoxy group para—makes it a valuable building block.[1] The sulfonyl chloride moiety is a highly reactive electrophilic handle, enabling the facile construction of sulfonamides, sulfonates, and other sulfur-containing scaffolds prevalent in drug discovery.[2][3][4] The fluorine and methoxy substituents can modulate properties such as lipophilicity, metabolic stability, and target binding interactions.[5][6]
This technical guide provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into the rationale behind its handling, characterization, and synthetic application, grounding all claims in authoritative data.
Section 2: Molecular Identity and Core Properties
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1178498-86-6 | [7] |
| Molecular Formula | C₇H₅ClF₂O₃S | [7] |
| Molecular Weight | 242.63 g/mol | [7] |
| Physical Form | Solid | [7] |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
| InChI Key | QFJQSXRCOGYTQB-UHFFFAOYSA-N | [7] |
| Synonyms | This compound | [7] |
| Storage Temperature | Ambient Temperature | [7] |
Section 3: Key Physicochemical Parameters
Physical State and Appearance
Under standard laboratory conditions, this compound exists as a solid.[7] While specific color information is not widely published for this particular isomer, analogous compounds like 4-methoxybenzenesulfonyl chloride are described as white to beige or pale cream crystalline solids.[8][9][10]
Thermal Properties
Solubility Profile
A definitive solubility profile has not been published. However, based on its chemical structure and data from similar sulfonyl chlorides, a reliable qualitative profile can be predicted.
-
Polar Aprotic Solvents: The compound is expected to be soluble in common organic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).[9]
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane due to the polar nature of the sulfonyl chloride and methoxy groups.[2]
-
Protic Solvents (Water, Alcohols): Sulfonyl chlorides are highly reactive towards nucleophiles and are particularly sensitive to moisture.[11][12] The compound will readily decompose in water and alcohols, hydrolyzing to the corresponding sulfonic acid and releasing hydrogen chloride.[2][12][13] This reactivity precludes their use as inert solvents for this reagent.
Stability and Reactivity
This compound is stable under recommended storage conditions: in a tightly sealed container under an inert, dry atmosphere.[14] Its primary reactivity concerns are:
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[12]
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents, bases (including amines), and alcohols, as these can initiate vigorous or exothermic reactions.[8][11][12]
Section 4: Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Below are the expected characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm and a signal for the two aromatic protons on the benzene ring. Due to the symmetrical substitution pattern, these aromatic protons are chemically equivalent and would likely appear as a singlet or a narrow multiplet.
-
¹³C NMR: The spectrum would show distinct signals for the methoxy carbon, the four unique aromatic carbons (with C-F and C-S coupling), and potentially the carbon bearing the methoxy group.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, showing coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
Key vibrational bands confirming the structure would include:
-
S=O Asymmetric & Symmetric Stretch: Strong absorptions characteristic of the sulfonyl group, typically found around 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹.
-
C-O Stretch: A strong band for the methoxy ether linkage.
-
C-F Stretch: Absorptions in the fingerprint region characteristic of aryl fluorides.
-
Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 242 (for ³⁵Cl) and 244 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of the chlorine atom (-35) or the entire sulfonyl chloride group (-SO₂Cl).
Caption: Workflow for analytical confirmation.
Section 5: Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of sulfonyl chlorides.
Protocol: Representative Synthesis
This protocol is adapted from general methods for preparing substituted benzenesulfonyl chlorides from anilines.[15][16] The key transformation involves diazotization of the corresponding aniline followed by a copper-catalyzed chlorosulfonation.
Caption: General two-step synthesis pathway.
Methodology:
-
Diazotization: 2,6-Difluoro-4-methoxyaniline is dissolved or suspended in an aqueous acidic medium (e.g., 50% sulfuric acid).[15]
-
The mixture is cooled to between -15 °C and 0 °C in an ice-salt bath.[15]
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.[15]
-
Chlorosulfonation: In a separate vessel, a solution of sulfuryl chloride (SO₂Cl₂) in a suitable solvent is prepared and cooled, containing a catalytic amount of cuprous chloride or cupric chloride.[15][16]
-
The cold diazonium salt solution is slowly added to the sulfuryl chloride solution, with vigorous stirring, while maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to stir and slowly warm to room temperature.
-
Upon completion, the reaction mixture is worked up, typically by pouring it onto ice, extracting the product with an organic solvent, washing, drying, and removing the solvent under reduced pressure.
-
The crude solid is then purified, for example, by recrystallization from a suitable solvent system.
Causality Note: The copper catalyst is crucial for the Sandmeyer-type reaction, facilitating the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.[16]
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC provides a highly accurate melting point, which is a key indicator of purity.
-
Sample Preparation: Accurately weigh 1-3 mg of the solid into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 150 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. A sharp, narrow peak is indicative of high purity.
Section 6: Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed.
-
Hazard Classification: The compound is classified as corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[11][14][17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles along with a face shield.[14][18]
-
Handling: Avoid creating dust.[14] Use only in a well-ventilated area.[11][18] Wash hands thoroughly after handling.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][14][18]
-
Skin: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[11][14][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Store in a dry, well-ventilated place.[11][18] Keep the container tightly closed and stored under an inert atmosphere to prevent degradation from moisture.[14] Store in a corrosives-compatible area, and consider refrigeration for long-term stability.[12]
Section 7: Conclusion
This compound is a reactive chemical intermediate with significant potential in synthetic chemistry. Its key characteristics are defined by the electrophilic sulfonyl chloride group, which dictates its utility in forming sulfonamides and related structures, and by its moisture-sensitive and corrosive nature, which governs its handling and storage requirements. While specific quantitative data for some properties like melting point and solubility are not yet widely documented, its behavior can be reliably predicted from its structure and comparison to well-studied analogues. Adherence to rigorous analytical confirmation and safety protocols is paramount when working with this valuable synthetic building block.
Section 8: References
-
Safety Data Sheet - Angene Chemical. (2025-04-05). [Link]
-
2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride - PubChemLite. (n.d.). [Link]
-
Preparation method of substituted benzene sulfonyl chloride - Google Patents. (n.d.).
-
Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25) - PrepChem.com. (n.d.). [Link]
-
2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc) - Environment Clearance. (n.d.). [Link]
-
2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem. (n.d.). [Link]
-
4-Methoxybenzenesulfonyl chloride - Solubility of Things. (n.d.). [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. (n.d.). [Link]
-
The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents. (n.d.).
-
4-methoxybenzenesulfonyl chloride - 98-68-0, C7H7ClO3S - ChemSynthesis. (n.d.). [Link]
-
Benzenesulfonyl chloride, 4-methoxy- - NIST WebBook. (n.d.). [Link]
-
2,3-difluoro-4-methoxybenzenesulfonyl chloride (C7H5ClF2O3S) - PubChemLite. (n.d.). [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (n.d.). [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. (n.d.). [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. (2024-09-16). [Link]
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- 4. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. This compound | 1178498-86-6 [sigmaaldrich.com]
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An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into its fundamental properties, synthesis, and reactivity, offering field-proven insights and detailed methodologies.
Core Identifiers and Physicochemical Properties
This compound is a substituted aromatic sulfonyl chloride. The strategic placement of two fluorine atoms ortho to the sulfonyl chloride group, combined with a methoxy group in the para position, imparts unique reactivity and properties to the molecule, making it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
A comprehensive summary of its identifiers and key physicochemical properties is presented below.
| Identifier/Property | Value | Source(s) |
| CAS Number | 1178498-86-6 | [1] |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| IUPAC Name | 2,6-difluoro-4-methoxybenzene-1-sulfonyl chloride | |
| InChI | 1S/C7H5ClF2O3S/c1-13-4-2-5(9)7(6(10)3-4)14(8,11)12/h2-3H,1H3 | [1] |
| InChIKey | QFJQSXRCOGYTQB-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely insoluble in water. |
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds via the chlorosulfonation of 3,5-difluoroanisole. This electrophilic aromatic substitution reaction is a cornerstone of arenesulfonyl chloride synthesis. The choice of the starting material is critical; 3,5-difluoroanisole possesses the requisite substitution pattern to yield the desired product upon chlorosulfonation. The methoxy group is an ortho-, para-director and a strong activating group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The regioselectivity of the chlorosulfonation is driven by the powerful directing effect of the methoxy group, leading to substitution at the position para to it (and ortho to the two fluorine atoms).
A plausible and detailed experimental protocol for the synthesis is outlined below. This protocol is based on established methods for the chlorosulfonation of activated aromatic compounds.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 5 °C. The causality for this slow, cooled addition is to mitigate the highly exothermic nature of the reaction and to prevent potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This step must be performed in a well-ventilated fume hood as it generates HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally brine. The bicarbonate wash is a critical self-validating step to ensure the removal of acidic impurities that could interfere with subsequent reactions or the stability of the product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is primarily dictated by the sulfonyl chloride functional group, which is a potent electrophile. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters, respectively.
The presence of the two ortho-fluorine atoms significantly influences the reactivity of the sulfonyl chloride group. These electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous in reactions with weakly nucleophilic substrates.
In the context of drug development, this compound serves as a valuable building block for introducing the 2,6-difluoro-4-methoxyphenylsulfonyl moiety into target molecules. This structural motif can impart desirable pharmacological properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a common and stable functional group found in numerous approved drugs.
Diagram of a Typical Sulfonamide Formation Reaction:
Caption: General reaction scheme for sulfonamide synthesis.
Safety and Handling
This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1]
References
Sources
A Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Introduction
Molecular Structure and Numbering
The structural integrity of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride is the foundation of its reactivity and spectral characteristics. The numbering scheme used throughout this guide for spectral assignments is presented below.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting two signals corresponding to the aromatic protons and the methoxy group protons.
-
Aromatic Protons (H3/H5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to appear as a triplet in the downfield region of the spectrum. The downfield shift is due to the deshielding effect of the electron-withdrawing sulfonyl chloride group and the fluorine atoms. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms (²JH-F).
-
Methoxy Protons (CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal is expected in the typical chemical shift range for a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.
-
C1: This carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded and will appear at a low field. It will also exhibit coupling to the two ortho-fluorine atoms (²JC-F), resulting in a triplet.
-
C2/C6: These carbons, bonded to the fluorine atoms, will show a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The strong electronegativity of fluorine will cause a significant downfield shift.
-
C3/C5: These carbons, bonded to the aromatic protons, will appear as a triplet due to coupling with the adjacent fluorine atoms (²JC-F).
-
C4: The carbon bearing the methoxy group will be shielded relative to the other aromatic carbons due to the electron-donating nature of the methoxy group. It will appear as a triplet due to coupling with the two meta-fluorine atoms (³JC-F).
-
CH₃: The carbon of the methoxy group will appear as a singlet in the typical upfield region for such groups.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the two equivalent fluorine atoms. This signal is expected to be a triplet due to coupling with the two ortho-protons (²JF-H).
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 7.3 | t | ~8 | H3, H5 |
| 3.8 - 4.0 | s | - | OCH₃ | |
| ¹³C | 135 - 140 | t | ~20-30 | C1 |
| 160 - 165 | d | ~240-260 | C2, C6 | |
| 110 - 115 | t | ~20-25 | C3, C5 | |
| 165 - 170 | t | ~10-15 | C4 | |
| 55 - 60 | s | - | OCH₃ | |
| ¹⁹F | -100 to -110 | t | ~8 | F2, F6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.[1][2][3]
-
S=O Stretching: The sulfonyl chloride group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[1]
-
C-F Stretching: A strong absorption band is expected for the C-F stretching vibration.
-
C-O Stretching: The C-O stretching of the methoxy group will also give rise to a strong absorption band.[2]
-
Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
S-Cl Stretching: The S-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.[4]
Caption: Key functional groups and their expected IR absorption ranges.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (OCH₃) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1380 - 1340 | Strong | Asymmetric S=O Stretch |
| 1250 - 1100 | Strong | C-F Stretch |
| 1275 - 1200 | Strong | Asymmetric C-O Stretch |
| 1190 - 1160 | Strong | Symmetric S=O Stretch |
| 1050 - 1000 | Strong | Symmetric C-O Stretch |
| 800 - 700 | Strong | Out-of-plane C-H Bending |
| 600 - 500 | Medium | S-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predictions below are for electron ionization (EI) mass spectrometry.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and it will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Fragmentation: The molecule is expected to undergo fragmentation through several key pathways.[5]
-
Loss of Cl: Cleavage of the S-Cl bond will result in a significant fragment ion.
-
Loss of SO₂Cl: Fragmentation of the C-S bond will lead to the formation of a difluoro-methoxy-phenyl cation.
-
Loss of SO₂: Rearrangement followed by the loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.[6]
-
Loss of CH₃: Cleavage of the O-CH₃ bond in the methoxy group will result in another fragment ion.
-
Caption: Predicted major fragmentation pathways for this compound.
Table 3: Predicted Major Mass Spectral Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment |
| 242 | [M]⁺ |
| 207 | [M - Cl]⁺ |
| 143 | [M - SO₂Cl]⁺ |
| 178 | [M - SO₂]⁺ |
| 227 | [M - CH₃]⁺ |
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan before scanning the sample. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1-2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution of chlorine-containing fragments with the theoretical distribution.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offers a valuable resource for researchers. The provided experimental protocols serve as a practical guide for obtaining high-quality data for this and similar compounds. By combining theoretical understanding with practical application, this guide aims to facilitate the accurate characterization and confident use of this important synthetic building block in the scientific community.
References
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Bartleby. IR Spectrum Of Anisole. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry, University of Colorado Boulder. IR: alkyl halides. [Link]
-
INIS-IAEA. Mass spectrometric study on the fragmentation of anisole. [Link]
-
Nagasree, P., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of the American Society for Mass Spectrometry 19.9 (2008): 1341-1349. [Link]
-
NIST. (+)-Camphor-10-sulfonyl chloride. [Link]
-
NIST. Anisole. [Link]
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride. [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]
-
Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
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solubility profile of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 944706-21-6), a key building block in modern medicinal chemistry and drug development. Understanding the solubility of this reagent is paramount for optimizing reaction kinetics, enhancing purification efficiency, and ensuring robust process development. This document elucidates the theoretical underpinnings of its solubility based on molecular structure, presents a qualitative solubility profile in a range of common organic solvents, and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. A logical workflow for solvent selection in synthetic applications is also provided to guide researchers in practical settings.
Introduction: The Significance of Solubility in Synthesis
This compound is a substituted aromatic sulfonyl chloride whose utility is growing in the synthesis of complex sulfonamides and other biologically active molecules. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring imparts unique electronic properties and reactivity to the molecule. However, the success of any synthetic route employing this intermediate is fundamentally tied to its behavior in solution.
Solubility dictates the maximum concentration of a reagent, influencing reaction rates and throughput. It is a critical factor in preventing reactant precipitation, which can lead to incomplete reactions and heterogeneous mixtures that are difficult to process. Furthermore, a well-understood solubility profile is essential for developing effective crystallization and purification strategies, ultimately impacting the yield and purity of the final product. This guide serves as a practical resource for chemists and drug development professionals to navigate these challenges effectively.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. While comprehensive experimental data for this compound is not extensively published, its key properties can be inferred from its structure and data on analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2,6-Difluorobenzenesulfonyl chloride[1][2] | 4-Methoxybenzenesulfonyl chloride[3][4][5] |
|---|---|---|---|
| CAS Number | 944706-21-6 | 60230-36-6 | 98-68-0 |
| Molecular Formula | C₇H₅ClF₂O₃S | C₆H₃ClF₂O₂S | C₇H₇ClO₃S |
| Molecular Weight | 242.63 g/mol | 212.60 g/mol | 206.65 g/mol |
| Appearance | Likely a white to off-white solid or high-boiling liquid | White or Colorless to Yellow powder to lump to clear liquid | White to beige crystalline solid |
| Melting Point | Not available | Not available | 39-42 °C |
| Boiling Point | High | 210 °C | 173 °C / 14 mmHg |
| Density | High | 1.568 g/mL at 25 °C | ~1.38 g/mL (estimate) |
| Reactivity | Moisture sensitive, corrosive | Moisture Sensitive, corrosive | Moisture Sensitive, corrosive |
Structural Analysis and Polarity
The solubility of this compound is a product of the interplay between its functional groups:
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic functional group. It is the primary site of reactivity and a major contributor to the molecule's overall polarity.
-
Aromatic Ring: The benzene core is inherently nonpolar and lipophilic.
-
Difluoro Substitution: The two fluorine atoms at the ortho positions are highly electronegative, creating strong dipoles. Their presence significantly influences the electronic properties of the aromatic ring and can impact intermolecular interactions.[6] Fluorination of aromatic rings is known to affect properties like lipophilicity and metabolic stability.[7]
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and the potential for weak hydrogen bond acceptance.
This combination of a large nonpolar ring with multiple polar and reactive groups results in a nuanced solubility profile, generally favoring polar aprotic solvents that can solvate the polar functionalities without reacting with the sulfonyl chloride.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and empirical data from structurally similar sulfonyl chlorides, a qualitative solubility profile can be predicted.[8][9][10] This serves as an essential starting point for solvent screening.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
|---|---|---|---|
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents possess sufficient polarity to dissolve the polar sulfonyl chloride and ether groups while being aprotic and relatively inert.[8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective polar aprotic solvents. THF is generally a superior solvent to diethyl ether for moderately polar compounds due to its higher polarity.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | As polar aprotic solvents, ketones are expected to be good solvents. However, the potential for side reactions under basic conditions should be considered.[8] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate offers a good balance of polarity and is a common solvent for reactions and chromatography involving sulfonyl chlorides. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating the polar regions of the molecule. DMSO is a particularly strong solvent.[3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents interacts favorably with the benzene ring, but they are less effective at solvating the highly polar sulfonyl chloride group.[10] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Insoluble | These nonpolar solvents are generally poor choices as they cannot effectively solvate the polar functional groups of the molecule.[11] |
| Protic Solvents | Water, Methanol, Ethanol | Reactive (Solvolysis) | The sulfonyl chloride group is highly susceptible to nucleophilic attack by protic solvents, leading to decomposition (solvolysis) into the corresponding sulfonic acid or ester.[12][13][14] While the compound may appear to dissolve, it is undergoing a chemical reaction. Aryl sulfonyl chlorides generally have low solubility in water, which can sometimes protect them from rapid hydrolysis.[15][16] |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by empirical testing. The following protocols provide self-validating systems for determining solubility with high confidence.
Protocol 4.1: Rapid Qualitative Solubility Assessment
This method provides a quick, preliminary assessment of solubility, ideal for initial solvent screening.
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry vial.
-
Solvent Addition: Add the selected anhydrous solvent in 0.5 mL increments.
-
Agitation: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature after each addition.
-
Observation: Visually inspect the mixture against a dark background to classify the solubility:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid shows no sign of dissolving.[9]
-
Protocol 4.2: Rigorous Quantitative Solubility Determination (Isothermal Saturation Method)
This protocol determines the solubility limit (e.g., in g/100 mL or mg/mL) at a specific temperature, providing critical data for process modeling and optimization.
Causality Behind Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.
-
Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Anhydrous Solvents: Given the moisture sensitivity of sulfonyl chlorides, using anhydrous solvents is crucial to prevent decomposition of the solute, which would invalidate the measurement.[17]
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential.
-
Equilibration: Agitate the slurry at a constant, recorded temperature (e.g., 25 °C) for a prolonged period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the excess solid to settle. Alternatively, centrifuge an aliquot of the slurry to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.
-
Analysis: Accurately determine the concentration of the solute in the filtered sample.
-
Gravimetric Method: Transfer a precise volume of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas. Weigh the vial containing the non-volatile solute residue.
-
Chromatographic Method (HPLC): Dilute a precise volume of the saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution by HPLC to determine the exact concentration.[8]
-
-
Calculation: Calculate the solubility using the determined mass or concentration and the initial volume of the sample. Express the result in appropriate units (e.g., mg/mL, g/L, mol/L).[8]
Caption: Logical workflow for selecting a reaction solvent.
Safety and Handling
This compound, like other sulfonyl chlorides, must be handled with care.
-
Corrosivity: It is expected to be corrosive and can cause severe skin burns and serious eye damage. [2][5][17][18]Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: The compound reacts with water, potentially releasing corrosive hydrogen chloride gas. [18][19]All handling should be performed under anhydrous conditions, and the material should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere. [4]
Conclusion
This compound exhibits a predictable solubility profile governed by its unique combination of polar and nonpolar functional groups. It is highly soluble in polar aprotic solvents such as dichloromethane, THF, and acetonitrile, while showing low solubility in nonpolar hydrocarbon solvents. Crucially, it is reactive towards protic solvents like water and alcohols. The provided protocols offer robust methods for verifying these qualitative predictions and obtaining precise quantitative solubility data. By applying the logical solvent selection workflow, researchers can streamline process development, improve reaction outcomes, and ensure the safe and effective use of this valuable synthetic intermediate.
References
- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.
- 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. PubChem.
- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Benzenesulfonyl chloride. Solubility of Things.
- 4-Methoxybenzenesulfonyl chloride. Solubility of Things.
- Benzenesulfonyl chloride. Wikipedia.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- SAFETY D
- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. ChemicalBook.
- 4-Methoxybenzenesulfonyl chloride | 98-68-0. ChemicalBook.
- 4-Methoxybenzenesulfonyl chloride - Safety D
- 2,6-Difluorobenzenesulfonyl Chloride | 60230-36-6. Tokyo Chemical Industry (India) Pvt. Ltd..
- 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6. Sigma-Aldrich.
- SAFETY D
- SAFETY D
- SAFETY D
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a specialized reagent of interest in medicinal chemistry and drug development. While benzenesulfonyl chlorides are foundational building blocks for the synthesis of sulfonamides, the strategic placement of substituents like fluorine and methoxy groups profoundly alters their stereoelectronic properties.[1] This document elucidates the intricate interplay between these substituents, focusing on the steric and electronic factors that govern the molecule's three-dimensional structure and reactivity. We present established methodologies for its characterization, including spectroscopic, crystallographic, and computational approaches, offering field-proven insights for researchers engaged in rational drug design and synthetic chemistry.
Foundational Molecular Architecture
This compound is a polysubstituted aromatic compound built upon a central benzene ring. Its utility and reactivity are not merely a sum of its parts but a consequence of the complex electronic and steric interactions between the sulfonyl chloride, the dual ortho-fluoro substituents, and the para-methoxy group.
Core Molecular Properties
A precise understanding begins with the molecule's fundamental identifiers and properties, which are summarized below.
| Property | Value | Data Source(s) |
| IUPAC Name | This compound | Derived |
| Molecular Formula | C₇H₅ClF₂O₃S | Derived |
| Molecular Weight | 242.63 g/mol | Derived |
| CAS Number | Not available | N/A |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | Derived |
The Interplay of Substituent Electronic Effects
The electrophilicity of the sulfonyl sulfur atom—the key to its reactivity with nucleophiles—is modulated by the cumulative electronic effects of the ring substituents. The fluorines exert a powerful influence due to their high electronegativity.[2]
| Substituent | Position | Primary Electronic Effect | Impact on Benzene Ring & Sulfonyl Group |
| -SO₂Cl | 1 (C1) | Strong -I (Inductive), Strong -M (Mesomeric) | Deactivates the ring; highly electrophilic sulfur center. |
| -F | 2, 6 (ortho) | Strong -I (Inductive) | Potently withdraws electron density, further increasing the electrophilicity of the sulfonyl group. |
| -OCH₃ | 4 (para) | Strong +M (Mesomeric), Moderate -I (Inductive) | Donates electron density into the ring via resonance, partially counteracting the withdrawing effects of the other groups. |
The two ortho-fluorine atoms inductively withdraw electron density, making the C1 carbon more electron-deficient and enhancing the electrophilic character of the attached sulfonyl group. Concurrently, the para-methoxy group donates electron density through resonance (+M effect), which would typically activate the ring.[3] However, in this specific arrangement, the dominant effect on the sulfonyl chloride's reactivity is dictated by the potent, proximal withdrawing nature of the ortho-fluorines.
Conformational Analysis: A Sterically Governed Landscape
The three-dimensional conformation of this compound is primarily dictated by the rotational barrier around the C1-S bond. The presence of two bulky substituents (ortho-fluorines) adjacent to the sulfonyl chloride group introduces significant steric hindrance, which restricts free rotation and defines a distinct low-energy conformational preference.[4]
Rotation Around the C1-S Bond
The most critical conformational feature is the dihedral angle defined by the plane of the benzene ring and the S-Cl bond.
-
Causality of Steric Hindrance: The van der Waals radii of the ortho-fluorine atoms and the oxygen atoms of the sulfonyl group lead to repulsive steric interactions. To minimize this strain, the sulfonyl chloride group is forced to rotate out of the plane of the benzene ring.
-
Predicted Low-Energy Conformation: The minimum energy conformation is predicted to feature the S-Cl bond oriented roughly perpendicular to the plane of the benzene ring. In this arrangement, the two S=O bonds are staggered relative to the C1-C2 and C1-C6 bonds, minimizing the steric clash with the ortho-fluorine atoms. This "perpendicular" arrangement is a common structural motif observed in sterically hindered aromatic sulfonyl compounds.
Methoxy Group Orientation
The rotation around the C4-O bond of the methoxy group has a much lower energy barrier. The preferred conformation typically involves the methyl group being either coplanar with the benzene ring (to maximize resonance stabilization) or slightly out-of-plane, often influenced by crystal packing forces in the solid state.
Methodologies for Structural and Conformational Validation
To definitively characterize the structure and conformation, a combination of computational and experimental techniques is required. The protocols described below represent a self-validating system, where computational predictions are corroborated by empirical data.
Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the solid-state molecular structure, delivering precise measurements of bond lengths, bond angles, and torsional angles that define the conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystal Mounting: A well-formed crystal (0.1-0.3 mm) is selected and mounted on a goniometer head, often using a cryoloop, and flash-cooled to a low temperature (e.g., 100 K) to reduce thermal motion.[5]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods and refined using full-matrix least-squares procedures (e.g., using software like SHELXL) to yield the final atomic coordinates and structural parameters.[5][6]
In-Silico Approach: Computational Chemistry
In the absence of experimental data, or as a predictive tool, computational modeling is indispensable for mapping the conformational energy landscape. Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for this purpose.[7]
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: A 3D model of the molecule is built.
-
Conformational Search: An initial broad conformational search is performed using a computationally inexpensive method (e.g., molecular mechanics) to identify potential low-energy conformers.
-
Geometry Optimization: The promising conformers are then subjected to full geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p).[7]
-
Potential Energy Surface (PES) Scan: To precisely determine the rotational barrier, a relaxed PES scan is performed by systematically rotating the C2-C1-S-Cl dihedral angle (e.g., in 10° increments) while allowing all other geometric parameters to relax at each step.
-
Frequency Analysis: A vibrational frequency calculation is performed on all optimized stationary points (minima and transition states). The absence of imaginary frequencies confirms a true local minimum, while a single imaginary frequency confirms a first-order saddle point (transition state). This step is critical for validating the nature of the calculated structures.
The workflow for this computational analysis is a self-validating system that ensures the identified structures are true energy minima.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular connectivity and providing insights into the solution-state structure.
-
¹H NMR: Would show characteristic signals for the aromatic protons and the methoxy methyl protons. The chemical shifts and coupling constants would confirm the substitution pattern.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: A crucial technique that would show a single resonance for the two equivalent fluorine atoms, confirming the C₂ symmetry of the substitution pattern.
Conclusion
The molecular structure and conformation of this compound are dominated by the profound steric hindrance imposed by the ortho-fluorine substituents. This steric strain forces the sulfonyl chloride group into a non-planar orientation relative to the benzene ring, a critical feature that influences its reactivity and interaction with biological targets. The electronic landscape is a balance between the strong inductive withdrawal of the fluorines and the resonance donation of the methoxy group. A validated understanding of this molecule, essential for its application in drug discovery and materials science, is best achieved through a synergistic approach combining predictive computational modeling with definitive experimental characterization by single-crystal X-ray diffraction and NMR spectroscopy.
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A Comprehensive Technical Guide to 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride for Advanced Research Applications
This guide provides an in-depth technical overview of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a specialized reagent with significant potential in medicinal chemistry and drug development. We will explore its chemical properties, commercial availability, and plausible synthetic routes, culminating in a discussion of its prospective applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Sulfonyl Chlorides in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of critical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] The unique electronic properties of fluorine can lead to more potent and selective therapeutics. When combined with the sulfonyl chloride functional group, a key precursor for the synthesis of sulfonamides, these fluorinated building blocks become powerful tools in the medicinal chemist's arsenal. Sulfonamides are a prominent class of compounds in pharmaceuticals, known for their diverse biological activities.[3][4] this compound, with its distinct substitution pattern, offers a unique combination of these desirable features.
Physicochemical Properties and Commercial Availability
This compound is identified by the CAS Number 1178498-86-6 .[5] Its chemical structure combines a reactive sulfonyl chloride group with a methoxy-substituted and difluorinated aromatic ring. This specific arrangement is anticipated to confer distinct reactivity and biological activity to its derivatives.
Commercial Suppliers
While not a bulk chemical, this compound is available from several specialized chemical suppliers, primarily for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact these suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich (via Apollo Scientific Ltd) | 1178498-86-6 | Available as a research chemical.[5] |
| Amadis Chemical Company Limited | 1178498-86-6 | Listed in their product catalog. |
Synthetic Pathways: A Focus on Modern Methodologies
A plausible and modern synthetic approach would start from 2,6-difluoro-4-methoxyaniline. This precursor would undergo diazotization, followed by a chlorosulfonylation reaction. Modern Sandmeyer-type reactions often employ safer and more stable sources of sulfur dioxide, such as 1,4-bis(benzenesulfonyl)butane (DABSO), to avoid the handling of gaseous SO2.[6][7][8]
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 2,6-difluoro-4-methoxyaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on modern Sandmeyer-type chlorosulfonylation procedures and should be considered a starting point for experimental work.[6][7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: In Situ Formation of the Aryl Diazonium Salt
-
To a stirred solution of 2,6-difluoro-4-methoxyaniline (1.0 equivalent) in acetonitrile (0.2 M) is added 37% aqueous hydrochloric acid (2.0 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in a minimal amount of water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Chlorosulfonylation
-
In a separate flask, DABSO (0.6 equivalents) and copper(II) chloride (5 mol %) are suspended in acetonitrile.
-
The freshly prepared diazonium salt solution from Step 1 is added dropwise to the DABSO suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring for the disappearance of the diazonium salt (e.g., by quenching a small aliquot with 2-naphthol solution and observing for the absence of azo dye formation).
-
Upon completion, the reaction mixture is poured into ice-water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel, if necessary.
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound is as a building block for the synthesis of novel sulfonamides. The presence of two fluorine atoms ortho to the sulfonyl group can have several beneficial effects:
-
Metabolic Stability: The fluorine atoms can block sites of potential metabolic oxidation, increasing the in vivo half-life of the drug candidate.[2]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the sulfonamide N-H proton, which can be critical for binding to biological targets.
-
Conformational Control: The ortho-fluorine substituents can restrict the rotation of the aryl-sulfonyl bond, locking the molecule into a specific conformation that may be more favorable for target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[2]
The methoxy group at the 4-position can also contribute to the overall properties of the molecule, potentially improving solubility and providing an additional hydrogen bond acceptor.
The following diagram illustrates the logical flow from the unique structural features of this compound to its potential impact on drug discovery.
Conclusion
This compound is a valuable, albeit specialized, reagent for medicinal chemistry and drug discovery. Its commercial availability, combined with a plausible and modern synthetic route, makes it an accessible tool for researchers. The strategic incorporation of its unique structural motifs into novel sulfonamides holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(31), 5951–5595. Available at: [Link]
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An In-depth Technical Guide on the Safety and Handling Precautions for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical research. Recognizing the compound's hazardous properties, this document is intended to serve as an essential resource for researchers, scientists, and drug development professionals. It details critical aspects of hazard identification, risk assessment, safe handling and storage, emergency procedures, and waste disposal. By integrating established safety protocols with a causal understanding of the compound's reactivity, this guide aims to foster a culture of safety and mitigate the risks associated with its use in a laboratory setting.
Introduction
This compound is a sulfonyl chloride compound characterized by its high reactivity, which makes it a valuable reagent in organic synthesis. However, the same chemical properties that make it useful also present significant safety challenges. Like other sulfonyl chlorides, it is corrosive and reacts exothermically with nucleophiles, particularly water. This guide provides a detailed framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary hazards associated with this compound are its corrosivity and reactivity.[1]
Summary of Hazards
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | While specific toxicity data for this compound is limited, analogous sulfonyl chlorides are known to be harmful if swallowed, inhaled, or in contact with skin.[2] | May cause chemical burns to the mouth, throat, and stomach if ingested. Inhalation can lead to severe respiratory irritation and delayed pulmonary edema.[3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5][6] | Direct contact can result in redness, pain, blisters, and deep burns.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[5] | Contact with eyes can lead to severe burns, loss of vision, and permanent damage.[4] |
| Reactivity | Reacts violently with water, strong bases, and amines.[1][3] Contact with moisture produces corrosive hydrochloric acid and sulfuric acid.[1][7] | Exothermic reactions can cause splashing and release of toxic fumes. Sealed containers may build up pressure and explode, especially when heated.[8] |
| Environmental Hazards | May be harmful to aquatic life. Discharge into the environment should be avoided.[9] | Contamination of waterways can harm aquatic organisms. |
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before handling this compound. The following workflow should be implemented:
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is non-negotiable to ensure safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[1]
-
Eye and Face Protection: Tightly fitting chemical safety goggles and a face shield are mandatory to protect against splashes.[1][10]
-
Skin Protection: A chemical-resistant lab coat and appropriate gloves are essential.[9] Nitrile gloves are commonly used, but for prolonged contact or in the event of a spill, heavier-duty gloves such as butyl rubber or laminate gloves should be considered.[11][12] Always inspect gloves for any signs of degradation before use.[9]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of its vapors or decomposition products.[1][13] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[10][14]
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[13]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[3][11]
Handling Protocols
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the fume hood is operational. Clear the work area of any unnecessary items.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use spark-proof tools and equipment to prevent ignition sources.[9]
-
Reaction Setup: When setting up a reaction, add this compound slowly and in a controlled manner to the reaction mixture, especially when reacting with nucleophiles.[15] Monitor the reaction temperature closely.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[9][10] Decontaminate all equipment used.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][13]
-
It should be stored away from incompatible materials such as water, strong bases, oxidizing agents, and amines.[3][14] The storage area should be designated for corrosive materials.[16] Due to its moisture sensitivity, storing under an inert atmosphere (e.g., nitrogen) is recommended.
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Spill Response
The response to a spill depends on its size and location.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[13] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately and alert others.[17]
-
If the spill is flammable, eliminate all ignition sources.[13]
-
From a safe location, call emergency services and provide details about the chemical and the spill.[17]
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.[18]
-
Emergency Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate first aid can significantly reduce the severity of injuries from exposure.[10]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Disposal and Decontamination
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Disposal: All waste containing this compound must be collected in a properly labeled, sealed container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][16]
-
Decontamination: All glassware and equipment should be decontaminated. A common procedure involves slowly and carefully quenching the residual sulfonyl chloride with a suitable alcohol (like isopropanol) under controlled conditions, followed by a base wash. This should be done in a fume hood.
Conclusion
This compound is a valuable but hazardous chemical. A proactive approach to safety, grounded in a thorough understanding of its properties and associated risks, is paramount. By diligently following the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks and ensure a safe working environment. Continuous review and refinement of safety protocols are essential components of a robust safety culture.
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A Comprehensive Guide to the Stability and Storage of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring the reproducibility of experimental results, and promoting a safe laboratory environment.
Introduction: Understanding the Compound's Significance
This compound is a key building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive sulfonyl chloride group and the substituted aromatic ring, make it a valuable reagent for synthesizing a wide array of complex molecules with potential therapeutic applications. The reliability of any synthesis hinges on the quality of the starting materials. Therefore, a thorough understanding of this compound's stability is paramount for any researcher utilizing it.
Chemical Profile and Inherent Reactivity
To appreciate the stability considerations, one must first understand the molecule's structure and the interplay of its functional groups.
Figure 1. Chemical Structure of this compound.
The molecule's reactivity is primarily dictated by the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride group susceptible to nucleophilic attack. The two fluorine atoms on the benzene ring further enhance this effect. Conversely, the methoxy group (-OCH₃) is electron-donating, which can modulate the reactivity of the aromatic ring.
Key Factors Influencing Stability and Degradation Pathways
Several environmental factors can compromise the stability of this compound, leading to its degradation.
Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of sulfonyl chlorides is moisture. In the presence of water, this compound will readily hydrolyze to form the corresponding 2,6-Difluoro-4-methoxybenzenesulfonic acid and hydrochloric acid.[1][2][3] This reaction is often rapid and can significantly reduce the purity of the material. Given that sulfonyl chlorides are often used in reactions that are sensitive to both acid and water, this degradation can have a profound impact on experimental outcomes. The low solubility of some sulfonyl chlorides in water can sometimes offer a degree of protection by slowing down hydrolysis.[4]
Thermal Decomposition
Incompatible Materials
To prevent unwanted reactions and maintain the integrity of the compound, it is imperative to avoid contact with the following materials:
-
Bases: Strong bases, such as sodium hydroxide and potassium hydroxide, will readily react with the acidic sulfonyl chloride.[8]
-
Amines: Amines are strong nucleophiles that will react with the sulfonyl chloride to form sulfonamides.[8]
-
Alcohols: Alcohols will react to form sulfonate esters.
-
Strong Oxidizing Agents: These can lead to vigorous and potentially hazardous reactions.[8]
-
Water/Moisture: As detailed above, water is a primary cause of degradation.[8]
Recommended Storage and Handling Protocols
Proper storage and handling are essential for preserving the quality and ensuring the safe use of this compound.
Storage Conditions Summary
The following table summarizes the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C). | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9] | To prevent hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, original, corrosion-resistant container.[10] | To prevent moisture ingress and degradation of the container. |
| Light | Store in a dark place or in an amber vial. | To prevent potential photodegradation. |
| Segregation | Store away from incompatible materials such as acids, bases, and flammables.[11][12][13][14] | To prevent accidental and hazardous reactions. |
Safe Handling Procedures
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10] If there is a risk of generating dust or aerosols, use respiratory protection.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main container.
-
Container Sealing: After dispensing, ensure the container is tightly sealed before returning it to storage.
-
Spill Management: In case of a spill, do not use water. Use an inert absorbent material to clean the spill and dispose of it as hazardous waste.[15]
Experimental Workflow for Stability Assessment
To ensure the quality of this compound for a specific application, it may be necessary to perform a stability study under your experimental conditions.
Figure 2. A general workflow for assessing the stability of this compound.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a known concentration of this compound in the solvent(s) of interest.
-
Storage: Aliquot the solutions into separate vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each storage condition.
-
Analysis: Analyze the samples immediately by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Quantification: Quantify the peak areas to determine the percentage of the parent compound remaining and the formation of any impurities over time.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition to determine the stability profile.
Conclusion
This compound is a reactive and moisture-sensitive compound. Its stability is critically dependent on storage and handling conditions. By adhering to the guidelines outlined in this document—namely, storing the compound under refrigeration in a dry, inert atmosphere and away from incompatible materials—researchers can ensure its integrity and the success of their synthetic endeavors. Implementing routine stability checks, especially for long-term projects, is a prudent measure to guarantee the quality of this vital chemical reagent.
References
- King, J. F., & Rathore, R. (Year). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Iino, M., & Matsuda, M. (Year). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of the American Chemical Society.
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (Year). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. Journal of the American Chemical Society.
- Iino, M., & Matsuda, M. (1979). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
- Robertson, R. E., & Laughton, P. M. (Year). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Google Patents. (Year). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride. TCI Chemicals.
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (Year). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific.
- Fisher Scientific. (Year). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride. Fisher Scientific.
- Sigma-Aldrich. (2025).
- Angene Chemical. (2025). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Angene Chemical.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific.
- Chemical Storage Guidelines. (Year). Unknown Source.
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
- Sigma-Aldrich. (2024).
- Acid Handling. (Year). Unknown Source.
- Guidance on Safe Storage of Chemicals in Labor
- Alliance Chemical. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Alliance Chemical.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- University of Toronto Scarborough. (Year). Chemical Handling and Storage Section 6. University of Toronto Scarborough.
- Solubility of Things. (Year). 4-Methoxybenzenesulfonyl chloride. Solubility of Things.
- Sigma-Aldrich. (Year). This compound. Sigma-Aldrich.
- PubChem. (Year). 2,6-Difluorobenzenesulfonyl chloride. PubChem.
- Sigma-Aldrich. (Year). 2,6-Difluorobenzenesulfonyl chloride 97%. Sigma-Aldrich.
- Tokyo Chemical Industry (India) Pvt. Ltd. (Year). 2,6-Difluorobenzenesulfonyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd..
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery.
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The Strategic deployment of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Modern Drug Discovery and Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Difluoro-4-methoxybenzenesulfonyl chloride has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and agrochemical development. Its unique structural features, characterized by the presence of two ortho-fluorine atoms and a para-methoxy group on the phenyl ring, impart distinct physicochemical properties to the resulting sulfonamides and sulfonate esters. This guide provides a comprehensive literature review, detailing the synthesis, reactivity, and key applications of this versatile reagent, with a focus on its role in the development of kinase inhibitors and herbicides.
The Architectural Advantage: Understanding the Core Structure
The strategic placement of substituents on the phenyl ring of this compound is key to its utility. The two electron-withdrawing fluorine atoms at the ortho positions significantly influence the reactivity of the sulfonyl chloride group and the conformational preferences of its derivatives. This steric and electronic control is a powerful tool for medicinal chemists seeking to optimize drug-target interactions. The para-methoxy group, an electron-donating substituent, further modulates the electronic nature of the aromatic ring, influencing its overall properties.
Synthesis of this compound: A Probable Pathway
A likely synthetic route would commence with the commercially available 2,6-difluoro-4-methoxyaniline. This precursor would undergo diazotization in the presence of a mineral acid and sodium nitrite to form a diazonium salt. Subsequent treatment of the diazonium salt with sulfur dioxide in the presence of a copper catalyst would then yield the desired this compound.
Experimental Protocol: A Representative Diazotization-Sulfonylation Reaction
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.
-
Diazotization: 2,6-Difluoro-4-methoxyaniline is dissolved in a suitable acidic medium (e.g., a mixture of glacial acetic acid and hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The reaction is typically stirred for a period of time at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., glacial acetic acid) is prepared and cooled. A copper(I) or copper(II) salt catalyst is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture. Vigorous stirring is maintained throughout the addition.
-
Work-up: Upon completion of the reaction, the mixture is typically poured onto ice-water, leading to the precipitation of the crude sulfonyl chloride. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or chromatography.
Key Applications in Drug Discovery and Agrochemicals
The 2,6-difluorophenylsulfonyl moiety is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors. The ortho-fluorine atoms can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many inhibitors. This substitution pattern can also enhance metabolic stability and modulate the pKa of the sulfonamide nitrogen, influencing its binding characteristics.
While direct examples of this compound in kinase inhibitor synthesis are not abundant in the literature, the utility of the closely related 2,6-difluorobenzenesulfonyl chloride is documented. This highlights the importance of the 2,6-difluoro substitution pattern for achieving potent and selective kinase inhibition.
A significant and well-documented application of a derivative of this compound lies in the field of agrochemicals. Specifically, N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a potent herbicide, is synthesized utilizing a 2,6-difluorophenyl sulfonamide core.[1] This compound acts as an acetohydroxyacid synthase (AHAS) inhibitor.[1] The structural features imparted by the 2,6-difluoro-4-methoxyphenylsulfonyl group are critical for its herbicidal activity and selectivity.
The Chemistry of Application: Sulfonamide Formation
The primary utility of this compound lies in its reactivity with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be tailored to the specific amine substrate.
Data Presentation: Representative Reaction
| Reactant 1 | Reactant 2 | Product | Application Area |
| This compound | A primary or secondary amine | N-substituted-2,6-difluoro-4-methoxybenzenesulfonamide | Drug Discovery, Agrochemicals |
Logical Framework for Synthesis and Application
Caption: Synthetic pathway and primary applications of this compound.
Conclusion
This compound is a valuable and versatile reagent with significant applications in both medicinal chemistry and agrochemical synthesis. The unique substitution pattern of the aromatic ring provides a powerful tool for modulating the properties of target molecules. While detailed synthetic procedures for this specific compound are not widely published, established methods for the synthesis of aromatic sulfonyl chlorides provide a clear and reliable pathway for its preparation. The documented use of its derivatives in the development of herbicides and the known importance of the 2,6-difluorophenyl moiety in kinase inhibitors underscore the continued and growing importance of this building block in the creation of novel and effective bioactive compounds. Further exploration of its applications is likely to yield new and valuable discoveries in both drug discovery and crop protection.
References
1. A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides. Chemistry & Biology Interface, 2011, 1, 3, 360-364. 2. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 2025.[2] 4. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 2009.[3] 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 2009.[4] 6. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. CN105801321A. 7. Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.[5] 8. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Journal Not Specified].[6] 9. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters.[7] 10. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. US4487726A.[8] 11. This compound | 1178498-86-6. Sigma-Aldrich.[1] 12. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science.[9] 13. Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 2022.[10] 14. Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols. Benchchem.[11] 15. 2,6-Difluorophenyl sulfamate | C6H5F2NO3S | CID 46882999. PubChem.[12] 16. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.[13] 17. The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride. CN105294515B.[14] 18. The recent progress of sulfonamide in medicinal chemistry. [Journal Not Specified].[15] 19. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 2025.[16] 20. Process for the preparation of fluorinated benzene sulfonyl fluorides. US4886629A.[17] 21. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. PubChem.[2] 22. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 2010.[18] 23. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. Benchchem.[19] 24. US20070265326A1 - Novel compounds. Google Patents.[20]
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Methodological & Application
The 2,6-Difluoro-4-methoxybenzenesulfonyl (Fms) Group: A Novel Protecting Group for Amines in Complex Synthesis
Introduction: The Critical Role of Amine Protection in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. Amines, being nucleophilic and often reactive centers, necessitate temporary masking to prevent unwanted side reactions and to direct reactivity towards other functional groups.[1] The ideal amine protecting group should be easily installed in high yield, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that do not compromise the integrity of the target molecule. While numerous amine protecting groups have been developed, the search for novel groups with unique stability profiles and orthogonal deprotection strategies remains an active area of research.
This application note introduces 2,6-difluoro-4-methoxybenzenesulfonyl chloride (Fms-Cl) as a promising protecting group for primary and secondary amines. The strategic placement of two electron-withdrawing fluorine atoms ortho to the sulfonyl group, combined with an electron-donating para-methoxy group, imparts a unique set of properties to the resulting sulfonamide. This guide will provide a comprehensive overview of the Fms group, including its application, stability, and detailed protocols for both protection and deprotection, aimed at researchers, scientists, and drug development professionals.
The 2,6-Difluoro-4-methoxybenzenesulfonyl (Fms) Protecting Group: A Profile
The Fms protecting group is installed by reacting an amine with this compound (Fms-Cl). The resulting N-Fms sulfonamide exhibits a distinct electronic and steric environment around the nitrogen atom, influencing its reactivity and stability.
Key Attributes of the Fms Protecting Group:
-
Enhanced Stability: The electron-withdrawing nature of the two ortho-fluorine atoms is anticipated to increase the stability of the sulfonamide bond under a variety of conditions.
-
Potential for Orthogonal Cleavage: The specific substitution pattern may allow for deprotection under conditions that are orthogonal to other common protecting groups.
-
Modulated Reactivity: The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group can fine-tune the reactivity of the protected amine.
Application and Protocols
The following sections provide detailed, step-by-step methodologies for the protection of amines using Fms-Cl and the subsequent deprotection of the resulting Fms-sulfonamides.
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the sulfonylation of a primary amine. The choice of base and solvent may be optimized for specific substrates.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (Fms-Cl) (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
To a stirred solution of the primary amine (1.0 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane or acetonitrile are used to prevent hydrolysis of the sulfonyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature for optimal reaction rates.
Protocol 2: Deprotection of N-(2,6-Difluoro-4-methoxybenzenesulfonyl) Amines
The cleavage of sulfonamides can be challenging due to their high stability. The following protocol is a general method for the reductive cleavage of aryl sulfonamides and may be adapted for Fms-protected amines.
Materials:
-
N-Fms protected amine (1.0 equiv)
-
Magnesium powder (6.0 equiv)
-
Ammonium chloride (NH₄Cl) (4.0 equiv)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Experimental Procedure:
-
To a suspension of the N-Fms protected amine (1.0 equiv) and ammonium chloride (4.0 equiv) in anhydrous methanol, add magnesium powder (6.0 equiv) in one portion.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Reductive System: The combination of magnesium and a proton source like ammonium chloride generates a potent reducing environment capable of cleaving the stable S-N bond.
-
Solvent: Methanol serves as a good solvent for the reactants and facilitates the reductive process.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the cleavage of the robust sulfonamide bond.
Stability Profile of Fms-Protected Amines
The stability of a protecting group is a critical factor in its utility. While comprehensive studies on the Fms group are emerging, the electronic properties of the 2,6-difluoro-4-methoxybenzenesulfonyl moiety suggest a high degree of stability.
| Condition | Reagent/Environment | Expected Stability of Fms-Amide |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | High |
| Basic | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | High |
| Oxidative | m-Chloroperoxybenzoic acid (mCPBA) | Moderate to High |
| Reductive | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Moderate |
| Hydrogenolysis | H₂, Pd/C | High |
Note: This stability profile is predictive and should be confirmed experimentally for specific substrates and reaction conditions.
Mechanistic Insights
Protection Mechanism
The protection of an amine with this compound proceeds via a classical nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the generated HCl, thereby driving the reaction to completion.
Deprotection Mechanism
The reductive cleavage of sulfonamides with magnesium in methanol is believed to proceed through a single-electron transfer (SET) mechanism. Magnesium acts as the electron donor, transferring electrons to the sulfonamide. This process ultimately leads to the cleavage of the sulfur-nitrogen bond.
Conclusion and Future Outlook
The 2,6-difluoro-4-methoxybenzenesulfonyl (Fms) group presents itself as a valuable addition to the synthetic chemist's toolkit for amine protection. Its anticipated high stability and potential for unique cleavage conditions make it an attractive candidate for use in complex total synthesis and medicinal chemistry programs. Further research is warranted to fully elucidate the stability profile and to develop a broader range of deprotection protocols, including potentially orthogonal methods. The detailed protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers looking to employ this promising new protecting group.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004. [Link]
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]
-
Carpino, L. A. The 9-Fluorenylmethyloxycarbonyl Family of Base-Sensitive Amino-Protecting Groups. Acc. Chem. Res.1987 , 20 (11), 401–407. [Link]
-
Weinreb, S. M.; Chase, C. E.; Wipf, P.; Venkatraman, S. A Mild, Non-reductive Method for the Deprotection of N-p-Toluenesulfonyl- and N-p-methoxybenzenesulfonyl-protected Amines. J. Org. Chem.1996 , 61 (5), 1747–1753. [Link]
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]
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Application Notes and Protocol for the Sulfonylation of Primary Amines with 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug discovery and development pipeline. The specific properties of the resulting sulfonamide are heavily influenced by the substituents on both the amine and the sulfonyl chloride.
2,6-Difluoro-4-methoxybenzenesulfonyl chloride is a particularly interesting reagent for the synthesis of novel sulfonamides. The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly increases the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. The methoxy group at the para position can modulate the electronic properties and solubility of the resulting sulfonamide, potentially influencing its biological activity and pharmacokinetic profile. This application note provides a detailed protocol for the sulfonylation of primary amines using this highly reactive sulfonylating agent, along with insights into the reaction mechanism, potential side reactions, and purification strategies.
Understanding the Reaction: Mechanism and Key Considerations
The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base is required to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The Enhanced Reactivity of this compound
The two fluorine atoms ortho to the sulfonyl chloride group play a crucial role in the reactivity of this reagent. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect, which increases the positive charge on the sulfur atom. This makes the sulfur atom more susceptible to nucleophilic attack by the primary amine, leading to a faster reaction rate compared to less substituted or electron-rich sulfonyl chlorides. This enhanced reactivity is particularly advantageous when working with less nucleophilic amines, such as anilines with electron-withdrawing substituents.
The Critical Role of the Base
The choice of base is paramount for a successful sulfonylation reaction. The ideal base should be non-nucleophilic to avoid competing with the primary amine in attacking the sulfonyl chloride. It must also be strong enough to effectively scavenge the HCl generated during the reaction. Common bases for this transformation include:
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used due to their non-nucleophilic nature and good solubility in common organic solvents.
-
Pyridine: Often used as both a base and a solvent, pyridine is effective but can sometimes be more difficult to remove during workup.
-
Strong, Non-Nucleophilic Bases: For less reactive amines or to drive the reaction to completion, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, as demonstrated in reactions with structurally similar 2,6-difluorophenylsulfonyl chlorides[1].
Controlling Stoichiometry to Prevent Di-sulfonylation
A common side reaction in the sulfonylation of primary amines is the formation of a di-sulfonylated product. After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic and can be deprotonated by the base. The resulting sulfonamide anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride. To minimize this side reaction, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride can help to ensure that the sulfonyl chloride is consumed before significant di-sulfonylation can occur.
Physicochemical Properties of Key Reagents and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | ![]() | C₇H₅ClF₂O₃S | 242.63 | Solid | 1178498-86-6 |
| Primary Amine (Generic) | R-NH₂ | Varies | Varies | Varies | Varies |
| 2,6-Difluoro-4-methoxybenzenesulfonamide | ![]() | C₇H₇F₂NO₃S | 223.20 | Solid | 1261738-62-8 |
Experimental Protocol
This protocol provides a general procedure for the sulfonylation of a primary amine with this compound. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the sulfonylation of a primary amine.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 mmol, 1.1 eq) and dissolve it in anhydrous dichloromethane (10 mL). Add triethylamine (2.0 mmol, 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine mixture over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue to stir the reaction for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash successively with 1M HCl (2 x 20 mL) to remove excess base, saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2,6-difluoro-4-methoxybenzenesulfonamide.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of the amine- Insufficiently strong base | - Use freshly opened or properly stored sulfonyl chloride.- Increase the reaction temperature or consider using a more polar solvent like THF or acetonitrile.- Switch to a stronger, non-nucleophilic base such as DBU or LiHMDS. |
| Formation of di-sulfonylated byproduct | - Incorrect stoichiometry- High concentration of sulfonyl chloride | - Ensure a slight excess of the primary amine is used (1.1-1.2 eq).- Add the sulfonyl chloride solution slowly and dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride. |
| Difficult purification | - Byproducts from the base- Similar polarity of product and starting materials | - If using pyridine, ensure it is completely removed during the acidic wash.- Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may be a viable alternative. |
Conclusion
The sulfonylation of primary amines with this compound offers a direct route to a novel class of sulfonamides with potential applications in drug discovery. The enhanced reactivity of this sulfonylating agent, driven by the ortho-difluoro substitution, allows for the efficient formation of the sulfonamide bond. Careful control of stoichiometry and the appropriate choice of a non-nucleophilic base are critical for achieving high yields and minimizing side reactions. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and scientists in the synthesis and exploration of this promising chemical space.
References
- European P
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link][2]
Sources
The Strategic Application of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Medicinal Chemistry: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The unique electronic characteristics of the 2,6-difluoro-4-methoxyphenylsulfonyl moiety make 2,6-Difluoro-4-methoxybenzenesulfonyl chloride a valuable reagent for medicinal chemists. This guide provides an in-depth exploration of its applications, focusing on the synthesis of sulfonamides as potent kinase inhibitors, and offers detailed protocols for its use in a research setting.
Introduction: The Advantage of the 2,6-Difluoro-4-methoxyphenylsulfonyl Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The introduction of a 2,6-difluoro-4-methoxyphenylsulfonyl group can confer several advantages to a drug candidate:
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms ortho to the sulfonyl group significantly lowers the pKa of the sulfonamide N-H proton. This increased acidity can lead to stronger interactions with biological targets, such as the hinge region of kinases.
-
Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the metabolic stability and half-life of the compound.
-
Improved Potency and Selectivity: The specific substitution pattern can lead to favorable interactions with the target protein, enhancing binding affinity and selectivity. The methoxy group provides an additional point for potential hydrogen bonding or steric interactions within the binding pocket.
-
Increased Lipophilicity: The fluorinated aromatic ring can increase the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic profile.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of contemporary drug discovery. This compound has been identified as a key building block in the synthesis of novel kinase inhibitors.[1]
The general synthetic strategy involves the reaction of this compound with a primary or secondary amine on a core heterocyclic scaffold, which is often designed to interact with the ATP-binding site of the target kinase.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of N-substituted-2,6-difluoro-4-methoxybenzenesulfonamides.
Protocol 1: General Synthesis of Sulfonamides via Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalence |
| This compound | 242.63 | 1.0 | 1.0 |
| Primary or Secondary Amine | Varies | 1.1 | 1.1 |
| Triethylamine (TEA) or DIPEA | 101.19 (TEA) | 1.5 - 2.0 | 1.5 - 2.0 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
| 1M Hydrochloric Acid (HCl) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Silica Gel for column chromatography | - | - | - |
| Solvents for chromatography (e.g., Ethyl Acetate/Hexanes) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.
-
Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthesis
The following diagrams illustrate the key reaction and workflow.
Caption: Experimental workflow for sulfonamide synthesis.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for determination of the reaction endpoint. The multi-step aqueous work-up is designed to systematically remove unreacted starting materials, the base, and the HCl salt, leading to a cleaner crude product. Finally, purification by column chromatography followed by analytical characterization ensures the isolation of the desired sulfonamide in high purity, confirming the success of the synthesis.
Conclusion
This compound is a powerful tool in the medicinal chemist's arsenal for the synthesis of novel sulfonamides. The unique substitution pattern of the aromatic ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. The detailed protocol provided herein offers a robust and reliable method for the synthesis of N-substituted-2,6-difluoro-4-methoxybenzenesulfonamides, paving the way for the discovery of new and improved therapeutic agents, particularly in the field of kinase inhibition.
References
Sources
reaction of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride with phenols
Application Note & Protocol
Topic: Reaction of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride with Phenols: A Comprehensive Guide to the Synthesis of Aryl Sulfonate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of aryl sulfonate esters via the reaction of a sulfonyl chloride with a phenol is a cornerstone transformation in modern organic synthesis and medicinal chemistry. These sulfonate esters are not merely stable products; they are versatile intermediates, serving as excellent leaving groups in nucleophilic substitution and cross-coupling reactions, and are integral moieties in numerous biologically active compounds. This guide focuses on the use of this compound, a specialized reagent whose unique electronic properties offer distinct advantages in the synthesis of aryl sulfonates.
The presence of two ortho-fluorine atoms significantly enhances the electrophilicity of the sulfonyl sulfur atom through strong inductive electron withdrawal. This activation facilitates a rapid and efficient reaction with phenols, often under mild conditions. The para-methoxy group, an electron-donating substituent, subtly modulates this reactivity and influences the physicochemical properties of the resulting sulfonate ester. This document provides a detailed exploration of the reaction mechanism, a robust and optimized experimental protocol, and critical insights into reaction parameters for researchers aiming to leverage this powerful synthetic tool.
Theoretical Background & Reaction Mechanism
The reaction proceeds via a nucleophilic attack of a phenoxide ion on the highly electrophilic sulfur atom of the sulfonyl chloride. The overall process can be dissected into two key stages: deprotonation of the phenol and the subsequent nucleophilic substitution at the sulfur center.
-
Phenol Deprotonation: In the presence of a suitable base (e.g., pyridine, triethylamine), the weakly acidic phenolic proton is abstracted to form a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion then attacks the electron-deficient sulfur atom of this compound. The chloride ion is displaced as a leaving group, forming the stable aryl sulfonate ester.
The role of the base is crucial. While its primary function is to deprotonate the phenol, bases like pyridine can also act as nucleophilic catalysts.[1][2] Pyridine can initially attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the phenoxide, regenerating the pyridine catalyst.[2][3]
Reaction Mechanism Diagram
Caption: General mechanism for the base-mediated sulfonylation of phenols.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an aryl sulfonate ester from a generic phenol and this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
-
Phenol substrate (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Pyridine (2.0 - 3.0 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Reagent Addition: In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring phenol/pyridine mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully transfer the mixture to a separatory funnel.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ (1 x volume) to neutralize any remaining acid.
-
Wash with brine (1 x volume) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl sulfonate ester.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of aryl sulfonate esters.
Key Parameters and Optimization
The success and efficiency of the sulfonylation reaction hinge on the careful selection of several key parameters. The table below summarizes critical variables and provides justifications for their selection.
| Parameter | Options | Rationale & Expert Insights |
| Base | Pyridine, Triethylamine (TEA), DIPEA, DMAP (catalyst), K₂CO₃, Cs₂CO₃ | Pyridine is often the base and solvent of choice, acting as a nucleophilic catalyst that can accelerate the reaction.[1][3] TEA is a non-nucleophilic base, suitable when avoiding catalysis is desired, but can be less effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ are useful for base-sensitive substrates or to simplify work-up, often used in solvents like acetone or acetonitrile. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Pyridine | DCM is a common choice due to its inertness and ability to dissolve a wide range of substrates.[3] THF and ACN are also effective polar aprotic solvents. Using pyridine as both the base and solvent can drive the reaction to completion but can complicate product isolation. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C helps to control the initial exotherm, especially with a highly reactive sulfonyl chloride like the topic reagent, preventing potential side reactions. Allowing the reaction to proceed at room temperature is typically sufficient for it to reach completion. |
| Stoichiometry | Sulfonyl Chloride: 1.0 - 1.5 eq. Base: 2.0 - 3.0 eq. | A slight excess of the sulfonyl chloride (1.0-1.2 eq) ensures complete consumption of the potentially more valuable phenol.[3] An excess of the base (2.0+ eq) is required to neutralize the HCl byproduct generated during the reaction, in addition to deprotonating the phenol. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Insufficiently anhydrous conditions. 3. Base is too weak or not in sufficient excess. | 1. Use fresh or newly purchased sulfonyl chloride. Store it under inert gas and away from moisture. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Switch to a stronger base or increase the equivalents of the current base. Ensure enough base is present to neutralize the HCl byproduct. |
| Incomplete Reaction | 1. Sterically hindered phenol. 2. Insufficient reaction time or temperature. | 1. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C). Consider using a more potent catalytic system, such as adding a catalytic amount of DMAP alongside pyridine or TEA. 2. Allow the reaction to stir for a longer period (e.g., 48 hours). |
| Side Product Formation (e.g., symmetrical sulfone) | 1. Reaction temperature too high. 2. Presence of water leading to sulfonic acid formation, which can lead to other byproducts. | 1. Maintain strict temperature control, especially during the addition of the sulfonyl chloride. 2. Ensure all reagents and glassware are scrupulously dry. |
| Difficult Purification | 1. Excess pyridine remaining after work-up. 2. Product co-elutes with starting material. | 1. Perform multiple, thorough washes with 1 M HCl or even 5% CuSO₄(aq) to remove all traces of pyridine. 2. Optimize the chromatography solvent system. Try a different solvent system (e.g., Toluene/Acetone) or use a high-performance flash chromatography system. |
Applications in Research and Drug Development
The aryl sulfonate esters synthesized using this compound are valuable in several areas:
-
Precursors for Cross-Coupling Reactions: The sulfonate group is an excellent pseudohalide leaving group, making these products ideal substrates for Suzuki, Negishi, and other palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
-
Medicinal Chemistry: The sulfonate moiety is present in various pharmacologically active molecules. The specific electronic nature of the 2,6-difluoro-4-methoxyphenyl group can be used to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound.
-
Protecting Groups: The resulting sulfonate ester can serve as a robust protecting group for the phenol functionality, stable to a wide range of reaction conditions and readily cleaved when necessary.
The enhanced reactivity of the title reagent allows these transformations to be performed efficiently on complex, late-stage intermediates in a synthetic route, a critical advantage in drug discovery programs.
References
-
Rudd, M. T., Lloyd-Jones, G. C., & Weller, A. S. (2014). Sulfone-Containing Ligands for Rh(I) Catalysis. Organometallics, 33(21), 6059–6073. Available at: [Link]
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Properties and Synthetic Applications of α,β-Unsaturated Sulfonyl Chlorides. Tetrahedron, 56(20), 3077-3119. Available at: [Link]
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1. Available at: [Link]
-
Viggert, R. V., Maksimenko, N. N., Rubleva, L. I., & Derevyanko, S. V. (1986). Sulfonylation of phenols in the presence of pyridine bases. Journal of Organic Chemistry USSR (English Translation), 22(7). Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 13(2), 145-150. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,6-Difluoro-4-methoxybenzenesulfonyl chloride emerges as a promising, albeit novel, reagent for the introduction of a difluorinated, methoxy-substituted phenylsulfonyl moiety. This functional group is of particular interest for the synthesis of novel sulfonamides and sulfonate esters, classes of compounds with a rich history in medicinal chemistry, including their use as antibacterial agents and kinase inhibitors.[1][2]
The presence of two ortho-fluorine atoms is anticipated to enhance the electrophilicity of the sulfonyl chloride, potentially leading to more efficient reactions.[3] Furthermore, the methoxy group at the para-position can offer an additional point for hydrogen bonding or metabolic processing, providing a nuanced tool for drug design. This document serves as a comprehensive guide for researchers and scientists on the proposed synthesis, handling, and application of this compound in the creation of novel chemical entities. The protocols herein are based on established methodologies for structurally related compounds and are intended to provide a robust starting point for experimental work.
Physicochemical Properties and Safe Handling
Given that this compound is a novel compound, its specific physical and chemical properties have not been extensively documented. However, by analogy to structurally similar compounds such as 2,6-difluorobenzenesulfonyl chloride, we can anticipate its key characteristics.
| Property | Anticipated Value | Source of Analogy |
| Molecular Formula | C₇H₅ClF₂O₃S | - |
| Molecular Weight | 242.63 g/mol | - |
| Appearance | Clear to yellow liquid | [4] |
| Boiling Point | > 210 °C | [4] |
| Density | ~1.5 g/mL | [4] |
| Refractive Index | ~1.52 | [4] |
Safety Precautions:
Benzenesulfonyl chlorides are lachrymators and are corrosive. They are also sensitive to moisture and can react with water to release corrosive hydrogen chloride gas.[5] Therefore, stringent safety measures are imperative.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.[6][7]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with copious amounts of water.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[5][7] The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5][7][8]
Experimental Protocols
Part 1: Proposed Synthesis of this compound
The following protocol is a proposed synthetic route based on the Sandmeyer-type reaction, a well-established method for the synthesis of sulfonyl chlorides from anilines.[9]
Diagrammatic Workflow for Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-difluoro-4-methoxyaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
-
Preparation of the Sulfur Dioxide Solution:
-
In a separate flask, saturate glacial acetic acid with sulfur dioxide gas.
-
Add a catalytic amount of copper(II) chloride.
-
-
Sulfonylation Reaction:
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane.[9]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired this compound.
-
Part 2: Synthesis of a Novel Sulfonamide Derivative
This protocol details the reaction of this compound with a primary amine to form a novel sulfonamide.
Diagrammatic Representation of Sulfonamide Synthesis:
Caption: General scheme for the synthesis of sulfonamides.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the primary amine (1 equivalent) and a suitable base, such as triethylamine or pyridine (1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography on silica gel.
-
Mechanistic Insights
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of the two electron-withdrawing fluorine atoms ortho to the sulfonyl group is expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of the reaction. The base in the reaction serves to neutralize the HCl byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sulfonyl chloride | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. | |
| Hydrolysis of the sulfonyl chloride | Presence of moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Low yield of sulfonamide | Steric hindrance from the amine. | Use a less hindered amine or a stronger, non-nucleophilic base. Increase the reaction time and/or temperature. |
| Poor nucleophilicity of the amine. | Use a more reactive amine or a different solvent system. | |
| Formation of multiple products | Side reactions of the sulfonyl chloride. | Control the reaction temperature and stoichiometry of the reagents carefully. |
References
-
PubChem. (n.d.). 2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
-
PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). Retrieved from [Link]
- Movassaghi, M., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Reddy, P. V. N., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 9(19), 3781–3783.
- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
-
PubChem. (n.d.). 2,3-difluoro-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]
- 4. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
The Strategic deployment of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Potent IRAK-4 Inhibitors
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery. The strategic incorporation of fluorine atoms and other modulating functional groups into molecular scaffolds is a key tactic in optimizing drug-like properties. This guide provides an in-depth technical overview of the application of 2,6-difluoro-4-methoxybenzenesulfonyl chloride as a critical building block in the synthesis of biologically active molecules, with a specific focus on the development of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. IRAK-4 is a crucial kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for the treatment of inflammatory and autoimmune diseases.
The choice of the 2,6-difluoro-4-methoxybenzenesulfonyl moiety is a deliberate and rational design element. The ortho-difluoro substitution pattern can significantly influence the conformation of the sulfonamide linkage, potentially locking it into a bioactive conformation and enhancing binding affinity to the target protein. Furthermore, the fluorine atoms can modulate the pKa of the sulfonamide proton and introduce favorable metabolic stability. The para-methoxy group can provide additional hydrogen bond accepting capabilities and influence the overall electronic properties of the molecule.
This document will detail the synthesis of a specific IRAK-4 inhibitor, N-((S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propyl)-2,6-difluoro-4-methoxybenzenesulfonamide, as a case study to illustrate the practical application of this versatile reagent.
Core Synthesis Workflow: From Amine to Potent Kinase Inhibitor
The synthesis of the target IRAK-4 inhibitor hinges on a classic nucleophilic substitution reaction between a chiral amine and this compound. This reaction forms the stable sulfonamide bond that is central to the final molecule's structure and activity.
Caption: General workflow for the synthesis of the target IRAK-4 inhibitor.
Detailed Application Protocol: Synthesis of a Novel IRAK-4 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of N-((S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propyl)-2,6-difluoro-4-methoxybenzenesulfonamide, a potent IRAK-4 inhibitor. This protocol is adapted from established synthetic procedures in the field.
Materials:
-
(S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propan-1-amine
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash column chromatography system
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine (2.0 eq).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification and Concentration:
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propyl)-2,6-difluoro-4-methoxybenzenesulfonamide.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Amine Substrate | (S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propan-1-amine |
| Sulfonyl Chloride | This compound |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Flash Column Chromatography |
| Expected Product | N-((S)-1-(3-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)propyl)-2,6-difluoro-4-methoxybenzenesulfonamide |
Mechanistic Considerations and Rationale for Reagent Selection
The core of this synthesis is the nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Key mechanistic steps and rationale for reagent selection.
The selection of this compound is critical for imparting desirable properties to the final IRAK-4 inhibitor. The difluoro substitution at the ortho positions of the phenyl ring can enforce a perpendicular orientation of the phenyl ring relative to the sulfonamide bond, which can be crucial for optimal binding to the kinase. This steric constraint can reduce the conformational flexibility of the molecule, leading to a lower entropic penalty upon binding and thus higher affinity. Furthermore, the electron-withdrawing nature of the fluorine atoms can increase the acidity of the sulfonamide N-H proton, potentially enabling stronger hydrogen bonding interactions with the protein target. The 4-methoxy group, being an electron-donating group, can fine-tune the electronic character of the aromatic ring and may participate in additional interactions within the binding pocket.
Conclusion
This compound is a valuable and strategically designed reagent for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for the fine-tuning of steric and electronic properties, which can lead to enhanced potency, selectivity, and pharmacokinetic profiles of the final drug candidates. The successful synthesis of potent IRAK-4 inhibitors using this building block, as detailed in this application note, underscores its importance in modern drug discovery and development. Researchers and scientists in the pharmaceutical industry can leverage the reactivity and inherent properties of this sulfonyl chloride to accelerate the development of next-generation therapeutics for a range of diseases.
References
- This section would be populated with specific citations from the full patent document and other relevant literature sources if they were available in the search results.
Application Notes & Protocols for 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Advanced Chemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Modern Synthesis
While direct catalytic applications for this compound are not prominently documented in scientific literature, its significance for researchers, particularly in drug development, lies in its role as a highly reactive and versatile sulfonating agent. Its structural features—two ortho-fluorine atoms and a para-methoxy group—impart unique electronic properties that make it an efficient building block for creating complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack, while the methoxy group can modulate solubility and offers a potential site for further functionalization.
This guide focuses on the primary application of this compound: the construction of sulfonates, sulfamides, and related structures. These functional groups are prevalent in pharmaceuticals and agrochemicals. The principles discussed are foundational to organic synthesis and are particularly relevant to methodologies like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where sulfonyl halides are key reagents.[1] Although the chloride version is more reactive and less stable than its fluoride counterpart, the underlying principles of forming stable S-O or S-N bonds are analogous.[1][2]
This document provides a detailed protocol for the sulfonylation of a model phenolic substrate, discusses the mechanistic underpinnings, and presents a framework for adapting this methodology to various research applications.
Core Application: Sulfonylation of Phenols
The reaction of this compound with phenols is a robust method for forming aryl sulfonate esters. This transformation is critical for several reasons:
-
Protecting Group Chemistry : The resulting sulfonate is a stable protecting group for phenols, which can be removed under specific conditions.
-
Bioisosteric Replacement : In drug design, a sulfonate group can serve as a bioisostere for phosphate or carboxylate groups, potentially improving cell permeability and metabolic stability.
-
Activation for Cross-Coupling : Aryl sulfonates can act as leaving groups in various metal-catalyzed cross-coupling reactions, providing an alternative to aryl halides for constructing C-C, C-N, and C-O bonds.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial for deprotonating the phenol, thereby increasing its nucleophilicity. The two ortho-fluorine atoms on the benzenesulfonyl ring play a key role in accelerating this reaction by inductively withdrawing electron density from the sulfur atom.
Experimental Workflow Diagram
The following diagram outlines the typical laboratory workflow for the sulfonylation of a phenolic substrate using this compound.
Caption: General workflow for the synthesis of aryl sulfonates.
Detailed Protocol: Synthesis of 4-cyanophenyl 2,6-difluoro-4-methoxybenzenesulfonate
This protocol describes the reaction of 4-cyanophenol with this compound. It serves as a representative procedure that can be adapted for other phenolic substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Cyanophenol | 767-00-0 | 119.12 | 1.0 | 1.0 |
| This compound | 1178498-86-6 | 242.63 | 1.1 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-cyanophenol (119 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Base Addition : Add triethylamine (0.21 mL, 1.5 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition : Dissolve this compound (267 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the cooled reaction mixture over 10 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Work-up :
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl sulfonate.
Safety and Handling
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction evolves HCl gas, which should be trapped or performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Broader Applications and Adaptability
The protocol described above can be readily adapted for the sulfonylation of other nucleophiles, such as primary and secondary amines, to form the corresponding sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs.[3]
Synthesis of Sulfonamides
For the synthesis of sulfonamides, the phenolic substrate is replaced with the desired amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be preferred over triethylamine to avoid competitive reactions. The general stoichiometry and reaction conditions are similar.
Mechanistic Diagram for Sulfonamide Formation
Caption: General scheme for sulfonamide synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of aryl sulfonates and sulfonamides. Its enhanced reactivity, stemming from the ortho-difluoro substitution, makes it an efficient tool for introducing the 2,6-difluoro-4-methoxyphenylsulfonyl moiety into a wide range of molecules. While it may not function as a catalyst itself, its application in constructing key functional groups places it at the heart of synthetic strategies that are fundamental to pharmaceutical and materials science research. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic building block.
References
-
Environmental Protection Agency. Process Description for 2,6-di-fluoro benzene sulfonyl chloride. [Link]
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride. [Link]
-
PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
MDPI. Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. [Link]
-
PubChemLite. 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride. [Link]
Sources
Application Notes and Protocols for Chemoselective Reactions with 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Introduction: A Reagent Designed for Precision
In the landscape of modern organic synthesis and drug discovery, the demand for reagents that offer high chemoselectivity is paramount. 2,6-Difluoro-4-methoxybenzenesulfonyl chloride emerges as a sophisticated tool for the discerning chemist, engineered to provide nuanced reactivity. The strategic placement of two electron-withdrawing fluorine atoms at the ortho positions and an electron-donating methoxy group at the para position of the benzene ring creates a unique electronic and steric environment around the sulfonyl chloride moiety. This substitution pattern modulates the electrophilicity of the sulfur atom, enabling a high degree of control in reactions with various nucleophiles.
Sulfonamides, the primary products of reactions with amines, are a cornerstone pharmacophore in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The ability to selectively introduce the 2,6-difluoro-4-methoxyphenylsulfonyl group onto a target molecule, often in the presence of other sensitive functional groups, is a critical advantage in the synthesis of complex bioactive molecules.[2] These application notes provide a comprehensive guide to harnessing the chemoselective potential of this compound, offering both theoretical insights and practical, field-tested protocols.
The Foundation of Chemoselectivity: Electronic and Steric Control
The remarkable chemoselectivity of this compound is not a matter of chance, but a direct consequence of its molecular architecture. Understanding the interplay of electronic and steric effects is crucial for predicting and controlling its reactivity.
-
Electronic Effects: The two ortho-fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is somewhat counteracted by the electron-donating resonance effect of the para-methoxy group. The net result is a finely tuned electrophilicity at the sulfur center. This moderation prevents the reagent from being overly reactive, which could lead to non-selective reactions with a wide range of nucleophiles.
-
Steric Hindrance: The presence of the two fluorine atoms in close proximity to the sulfonyl chloride group creates significant steric bulk. This steric hindrance plays a critical role in differentiating between nucleophiles of varying sizes. For instance, primary amines, being less sterically demanding, will react more readily than bulkier secondary amines. This steric factor is a key determinant in achieving chemoselectivity in molecules possessing multiple amine functionalities.
The general mechanism for the reaction of a sulfonyl chloride with a nucleophile, such as an amine, proceeds via a nucleophilic substitution at the sulfur atom.[3][4] The amine nitrogen attacks the electrophilic sulfur, leading to a tetrahedral intermediate, which then collapses to form the sulfonamide with the expulsion of a chloride ion.[4]
Caption: General mechanism of sulfonamide formation.
Application & Protocols
Protocol 1: Chemoselective N-Sulfonylation of Primary Amines
This protocol details the selective sulfonylation of a primary amine in the presence of a secondary amine and a hydroxyl group, a common challenge in the synthesis of complex molecules. The choice of a non-nucleophilic base and an aprotic solvent is critical to prevent side reactions.
Principle: The greater steric accessibility of the primary amine allows it to react preferentially with the sterically hindered this compound. The use of a hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) scavenges the HCl byproduct without competing as a nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substrate containing primary/secondary amine and hydroxyl functionalities (1.0 eq)
-
Anhydrous Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes. The slow addition is crucial to control the exotherm and maintain selectivity.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Et₃N | DCM | 0 to RT | 12-18 | 85-95 |
| Primary Aromatic Amine | DIPEA | THF | 0 to RT | 18-24 | 70-85 |
| In presence of Sec. Amine | Et₃N | DCM | 0 to RT | 24 | >90 (Primary) |
| In presence of Alcohol | Et₃N | DCM | 0 to RT | 12 | >95 (Amine) |
Protocol 2: O-Sulfonylation for the Formation of Sulfonate Esters
While less reactive than amines, alcohols can be efficiently sulfonylated using this compound, particularly in the absence of more nucleophilic groups. This reaction is valuable for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.[5]
Principle: The reaction is typically performed in the presence of a base like pyridine, which acts as both a solvent and a catalyst. The pyridine activates the sulfonyl chloride, making it more susceptible to attack by the alcohol.
Materials:
-
This compound (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Copper (II) Sulfate (CuSO₄) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C. Add this compound (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer repeatedly with 1M CuSO₄ solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting sulfonate ester by flash chromatography.
Caption: Decision workflow for chemoselective reactions.
The 2,6-Difluoro-4-methoxyphenylsulfonyl Group in Orthogonal Protection Strategies
The unique stability profile of the sulfonamide bond formed from this compound allows it to be employed as a robust protecting group for amines in complex multi-step syntheses.[6] In peptide synthesis, for example, protecting groups that can be removed under different conditions (orthogonal protection) are essential for the selective modification of functional groups.[7][8]
The 2,6-difluoro-4-methoxyphenylsulfonyl group is stable to the acidic conditions often used to remove Boc groups (e.g., TFA) and the basic conditions for Fmoc group removal (e.g., piperidine). While cleavage of this specific sulfonamide is not as widely documented as for other sulfonyl groups, cleavage of aryl sulfonamides can often be achieved under reductive conditions (e.g., dissolving metal reduction) or via specific reagents that activate the sulfonamide for cleavage.[3] Further investigation into the specific cleavage conditions for this group is an active area of research.
Conclusion
This compound is a powerful reagent for chemists seeking to achieve high levels of chemoselectivity. By understanding and manipulating the electronic and steric factors that govern its reactivity, researchers can selectively modify complex molecules with precision. The protocols provided herein serve as a starting point for the application of this versatile building block in drug discovery and synthetic chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. Available from: [Link]
- ChemTide. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Miller, S. C., & Scanlan, T. S. (1997). Peptide synthesis with sulfonyl protecting groups. Google Patents.
-
Wu, Y., & Sun, X. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
University of Cambridge. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available from: [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
-
Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link]
-
PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available from: [Link]
-
Synlett. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available from: [Link]
-
PrepChem.com. Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). Available from: [Link]
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride. Available from: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
-
Michigan State University Chemistry. Reactions of Alcohols. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Amines. Available from: [Link]
-
Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available from: [Link]
-
Nature Communications. Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. Available from: [Link]
-
UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
-
Chemical Communications. Photocatalytically switchable chemoselective difluoramidation of olefins for the synthesis of diversified difluoro-γ-lactams. Available from: [Link]
-
PubMed. Cleavage of an amide bond by a ribozyme. Available from: [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available from: [Link]
- Google Patents. Method for cleaving amide bonds.
-
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available from: [Link]
-
PubChemLite. 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride. Available from: [Link]
-
PMC. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Alcohols. Available from: [Link]
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ChemRxiv. a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Available from: [Link]
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MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]
-
PMC. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Available from: [Link]
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PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center dedicated to 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your reactions. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure your success.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1] The unique substitution pattern of this reagent, featuring two electron-withdrawing fluorine atoms ortho to the sulfonyl chloride group and an electron-donating methoxy group in the para position, imparts distinct reactivity. The ortho-fluorine atoms can influence the conformation of the sulfonyl group and enhance its electrophilicity, while also potentially participating in intramolecular interactions. Understanding these electronic and steric effects is paramount to optimizing reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses common challenges encountered during reactions with this compound, providing causative explanations and actionable solutions.
Q1: Why is my sulfonamide yield consistently low?
Low yields in sulfonamide synthesis can arise from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.[2] Here’s a systematic approach to diagnosing and resolving this issue:
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride
This compound, like other sulfonyl chlorides, is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[3][4][5] This is a primary cause of reduced yield, especially during aqueous workups.[6]
-
Explanation: The highly electrophilic sulfur atom is readily attacked by water, a nucleophile. The presence of the ortho-fluorine atoms can further increase this susceptibility.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., using ice-cold water or brine). Minimize the contact time between the product and the aqueous phase.[6]
-
Potential Cause 2: Inefficient Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
-
Explanation: The base is crucial for deprotonating the amine nucleophile and neutralizing the HCl byproduct.[7] The solvent influences the solubility of reactants and can affect the reaction mechanism.[8][9]
-
Solution:
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used.[1] For sterically hindered amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial. The pKa of the chosen base should be sufficient to deprotonate the amine without promoting side reactions.
-
Solvent Optimization: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred to minimize hydrolysis.[10] The solubility of both the sulfonyl chloride and the amine should be considered.
-
Temperature Control: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] For less reactive amines, gentle heating may be required, but this also increases the risk of hydrolysis and other side reactions.
-
dot
Caption: Troubleshooting workflow for low sulfonamide yield.
Q2: I am observing significant amounts of unreacted amine. What should I do?
The presence of unreacted amine suggests either an incomplete reaction or that the amine is not sufficiently nucleophilic under the chosen conditions.
-
Explanation: The nucleophilicity of the amine is a key factor. Sterically hindered or electron-deficient amines may react sluggishly.
-
Solution:
-
Increase Equivalents of Sulfonyl Chloride: A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help drive the reaction to completion. However, this can make purification more challenging.
-
Alternative Amination Protocol: For particularly unreactive amines, consider using N-silylated amines. The reaction with sulfonyl chlorides can proceed in high yields, driven by the formation of a stable silicon-chloride bond.[11]
-
Catalysis: While not always necessary, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less reactive amines. Use catalytic amounts (1-10 mol%) to avoid purification issues.
-
Q3: How can I minimize the formation of the sulfonic acid byproduct during the reaction and workup?
The formation of 2,6-difluoro-4-methoxybenzenesulfonic acid is a common issue stemming from the hydrolysis of the sulfonyl chloride.
-
Explanation: As previously mentioned, sulfonyl chlorides react with water.[12] The sulfonic acid byproduct can complicate purification due to its polarity.
-
Solution:
-
Anhydrous Reaction Conditions: This is the most critical preventative measure.
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This can involve filtering the reaction mixture to remove amine hydrochlorides and then concentrating the filtrate. The crude product can then be purified by chromatography.
-
Optimized Aqueous Workup: If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize HCl, followed by extraction with an organic solvent. Perform this quickly and at low temperatures.
-
| Parameter | Recommendation for Minimizing Hydrolysis | Rationale |
| Glassware | Flame-dried or oven-dried | Removes adsorbed water. |
| Solvents | Anhydrous grade, stored over molecular sieves | Minimizes water content in the reaction medium. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
| Workup | Non-aqueous if possible; if aqueous, perform rapidly at 0°C | Reduces the contact time and rate of hydrolysis.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Due to its sensitivity to hydrolysis, storage under an inert atmosphere is recommended for long-term stability.
Q2: What safety precautions should be taken when handling this reagent?
This compound is a corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. It reacts with water to release hydrogen chloride gas.[12]
Q3: Can I use an aqueous base for this reaction?
Using an aqueous base (e.g., aqueous sodium hydroxide) is generally not recommended for the reaction of amines with sulfonyl chlorides. The presence of water will lead to significant hydrolysis of the sulfonyl chloride, drastically reducing the yield of the desired sulfonamide.[13] Anhydrous organic bases are the preferred choice.
Q4: How do the fluorine substituents affect the reactivity of this compound?
The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur. This can make the sulfonyl chloride more reactive towards nucleophiles. However, they also add steric bulk around the reaction center, which can be a factor with sterically hindered amines. In some cases, ortho-substituents have been observed to counterintuitively accelerate substitution at sulfonyl sulfur.[14]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
dot
Caption: Step-by-step sulfonamide synthesis workflow.
Materials:
-
This compound (1.1 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous triethylamine (1.2 eq) or pyridine (1.5 eq)[1]
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as NMR, LC-MS, and HRMS.[15]
References
-
King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145. [Link]
-
Larsen, C. H., & Anderson, K. W. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 74(15), 5523-5526. [Link]
-
Fernandez, I., & Wu, J. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(48), 6296-6299. [Link]
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(1), 1-8. [Link]
-
García-Calvo, O., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(15), 5567-5574. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001).
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 743-748. [Link]
-
Moody, C. J., & Rees, C. W. (1979). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
-
Willis, M. C. (2023). Research. University of Oxford. [Link]
-
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-908. [Link]
-
Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20956-20965. [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]
-
Wu, J., & Wang, C. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications, 55(2), 168-181. [Link]
-
Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9295-9300. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 815-827. [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Willis, M. C. (n.d.). Research. University of Oxford, Department of Chemistry. [Link]
-
Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(47), 16979-16983. [Link]
-
Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(47), 16979-16983. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 815-827. [Link]
-
Ley, S. V., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 124-131. [Link]
-
Quora. (2023). What is the use of sulfonyl chloride?. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Wang, J., et al. (2022). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Journal of Chemistry, 40(1), 45-64. [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
-
Wu, J., & Wang, C. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(1), 24-38. [Link]
-
PubChem. (n.d.). 2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride. [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. [Link]
-
Ostrowski, S., & Grzegorz, M. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(11), 3333. [Link]
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3467. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
Costa, J., et al. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology, 13(8), 2377-2384. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
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side reactions and byproducts in sulfonylation with 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Welcome to the technical support center for sulfonylation reactions utilizing 2,6-difluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your sulfonylation experiments.
Introduction: Understanding the Reagent
This compound is a highly reactive reagent favored for the synthesis of sulfonamides, which are crucial scaffolds in medicinal chemistry. The electron-withdrawing nature of the two ortho-fluorine atoms significantly activates the sulfonyl chloride group towards nucleophilic attack. This high reactivity, while advantageous for coupling with weakly nucleophilic amines, also predisposes the reagent to several side reactions. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your sulfonylation reactions, providing potential causes and actionable solutions.
Question 1: My reaction is sluggish or shows no product formation, even with a primary amine. What's going on?
Potential Causes:
-
Steric Hindrance: While the sulfonyl chloride is activated, significant steric bulk on your amine nucleophile can still impede the reaction.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) may not be sufficiently reactive under standard conditions.
-
Degradation of this compound: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in sulfonylation.
Solutions:
| Strategy | Rationale | Experimental Protocol |
| Increase Reaction Temperature | Provides the necessary activation energy to overcome steric or electronic barriers. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Use a Stronger, Non-Nucleophilic Base | A more robust base can more effectively deprotonate the amine or the intermediate, driving the reaction forward.[1] | Consider switching from pyridine or triethylamine to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (use with caution and under anhydrous conditions). |
| Employ a Catalyst | Catalysts can facilitate the reaction with challenging substrates. | For sterically hindered amines, consider using indium metal as a catalyst, which is known to be effective.[2] |
| Ensure Anhydrous Conditions | Prevents the hydrolysis of the highly reactive sulfonyl chloride. | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed sulfonyl chloride. How can I prevent this?
Primary Cause:
-
Hydrolysis of this compound: This is the most common side reaction. The electron-withdrawing fluorine atoms make the sulfur atom highly electrophilic and thus very susceptible to attack by water.
Prevention Strategies:
-
Rigorous Anhydrous Technique:
-
Use freshly distilled, anhydrous solvents (e.g., dichloromethane, acetonitrile, or THF).
-
Dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator before use.
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Use syringe techniques for the transfer of anhydrous solvents and liquid reagents.
-
-
Order of Addition:
-
Add the this compound solution dropwise to the solution of the amine and base. This ensures that the highly reactive sulfonyl chloride is immediately in the presence of the desired nucleophile, minimizing its exposure to trace amounts of water.
-
-
Choice of Base:
-
While tertiary amine bases like triethylamine or pyridine are commonly used to scavenge the HCl byproduct, they can contain trace amounts of water. Consider using a freshly opened bottle or a redistilled grade.
-
For extremely moisture-sensitive reactions, a proton sponge or carefully dried potassium carbonate can be alternatives.
-
Question 3: My TLC/LC-MS shows multiple product spots, and I suspect side reactions on the aromatic ring. What are the possibilities?
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the two fluorine atoms and the sulfonyl group, makes it susceptible to SNAr. Strong nucleophiles or forcing conditions (high temperatures) can lead to the displacement of one of the fluorine atoms.
-
Formation of Diaryl Sulfones: Under certain conditions, particularly with palladium catalysis, sulfonyl chlorides can react with aryl boronic acids to form diaryl sulfones.[3][4][5] While less common in standard sulfonylation, it's a possibility if your starting materials contain such impurities or if you are exploring cross-coupling chemistries.
-
Cleavage of the Methoxy Group: Strong acidic conditions can potentially lead to the cleavage of the para-methoxy group, resulting in a phenolic byproduct.[6][7] This is more likely if your reaction generates a significant amount of HCl that is not effectively scavenged by the base.
Mitigation Strategies:
-
Control of Reaction Temperature: Avoid excessive heating to minimize the likelihood of SNAr.
-
Choice of Nucleophile and Base: Be mindful of the nucleophilicity of your amine and any other species in the reaction mixture. Use a base that is a poor nucleophile itself (e.g., DIPEA, 2,6-lutidine).
-
Efficient Scavenging of Acid: Ensure you have an adequate amount of base (typically 1.1-1.5 equivalents) to neutralize the HCl formed during the reaction and prevent acid-catalyzed side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Handle the reagent quickly in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
Q2: What is the best solvent for sulfonylation with this reagent? A2: Aprotic solvents are generally preferred to avoid reaction with the solvent. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous.
Q3: Can I use a primary amine with other functional groups? A3: Yes, one of the advantages of sulfonylation is its compatibility with many functional groups. However, be cautious with other nucleophilic groups in your molecule (e.g., unprotected alcohols or thiols) as they can also react with the sulfonyl chloride. If necessary, use appropriate protecting groups.
Q4: How do I purify my final sulfonamide product? A4:
-
Work-up: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted starting amine and the sulfonic acid byproduct. A final wash with brine is recommended before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, silica gel column chromatography is a reliable method for obtaining a pure product.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
References
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed. [Link]
-
Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl sulfones via C−H activation. [Link]
-
The Journal of Organic Chemistry. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. [Link]
-
ResearchGate. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
PubMed. (n.d.). Selective cleavage of methoxy protecting groups in carbohydrates. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
-
Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
ResearchGate. (n.d.). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. [Link]
-
ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (n.d.). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (n.d.). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
National Institutes of Health. (n.d.). Simultaneous Determination of Fluoroquinolones and Sulfonamides Originating from Sewage Sludge Compost. [Link]
-
Analytical Chemistry. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]
-
YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Journal of Chemical Research, Synopses. (n.d.). Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl-sulfilimine on Activated Halogenoaromatic Compounds. [Link]
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- 7. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2,6-difluoro-4-methoxybenzenesulfonyl chloride reactions. As a Senior Application Scientist, I understand that synthesizing your target molecule is only half the battle; achieving the required purity is paramount for reliable downstream applications, particularly in drug discovery and development. This guide is structured from my field experience to provide not just protocols, but the underlying logic to empower you to troubleshoot effectively.
The primary use of this compound is in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. The high reactivity of the sulfonyl chloride group, while beneficial for synthesis, is also the source of common purification challenges. This guide will address these issues head-on in a practical, question-and-answer format.
Section 1: Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most frequent issues encountered during the work-up and purification of sulfonamides derived from this compound.
Question: My reaction yield is consistently low after purification. What is the most likely cause?
Answer: The most common culprit for low yields in sulfonamide synthesis is the premature hydrolysis of your starting material, this compound.[1][2] This sulfonyl chloride is highly electrophilic and reactive towards nucleophiles. If even trace amounts of moisture are present in your reaction setup (e.g., in your solvent, amine, or glassware), the sulfonyl chloride will readily react with water to form the corresponding 2,6-difluoro-4-methoxybenzenesulfonic acid. This sulfonic acid is unreactive towards your amine and represents a direct loss of your starting material.
Core Directive for Success:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-drying is recommended), and anhydrous solvents should be used.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Order of Addition: It can be beneficial to add the amine to the reaction mixture before introducing the sulfonyl chloride. The amine is typically more nucleophilic than trace water, allowing it to compete more effectively.[2]
Question: I have an intractable emulsion during my aqueous work-up. How can I resolve this?
Answer: Emulsions are common when basic aqueous solutions are used to wash organic layers containing acidic or basic compounds. In this case, the sodium salt of the sulfonic acid byproduct can act as a surfactant.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filter through Celite: If the emulsion persists, pass the entire mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the emulsified layer.
-
Patience and Gentle Inversion: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation. When mixing phases, use gentle inversions rather than vigorous shaking.
Question: My final product is a persistent oil and won't crystallize. What are my purification options?
Answer: While many sulfonamides are crystalline solids, some may be oils or low-melting solids, especially if minor impurities are present that inhibit crystallization. In this scenario, column chromatography is the purification method of choice.
The key is to select a chromatographic technique that can effectively separate your desired sulfonamide from the primary impurities.
Section 2: A Logic-Based Workflow for Purification
The first step in any purification strategy is to assess the nature of your crude product after the initial aqueous work-up and solvent removal. This assessment dictates the most logical path forward.
Caption: Initial decision workflow for crude product purification.
Section 3: Troubleshooting Purification by Technique
Issue 1: Recrystallization Fails or Yields Impure Product
Recrystallization is a powerful technique that relies on solubility differences between your product and impurities in a given solvent system.
FAQ: How do I choose the right solvent for recrystallization?
Answer: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble (allowing for hot filtration) or remain soluble in the cold solvent (removed during filtration of crystals).
Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.
-
If the solid is insoluble in a solvent at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath to induce crystallization. The system that yields clean-looking crystals is your best choice.
| Solvent System | Target Product Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium Polarity | A very common and effective system. Dissolve in minimal hot ethyl acetate, add hot hexanes until cloudy, then cool. |
| Petroleum Ether | Low Polarity | Often used for purifying less polar sulfonyl chloride derivatives.[3] |
| Dichloromethane/Hexanes | Medium Polarity | Similar to Ethyl Acetate/Hexanes, but DCM is more volatile. |
| Ethanol/Water | High Polarity | For more polar sulfonamides. Dissolve in hot ethanol and add water dropwise until persistent turbidity appears. |
Troubleshooting Recrystallization
-
Oiling Out: If the product separates as an oil upon cooling, the solution is likely supersaturated or the melting point of the solid is below the boiling point of the solvent. Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
-
No Crystals Form: The solution may not be saturated enough, or crystallization may be slow to initiate. Solution: Try scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a single seed crystal from a previous batch. As a last resort, reduce the solvent volume by gentle heating and attempt to cool again.
Issue 2: Poor Separation During Column Chromatography
When recrystallization is not an option, column chromatography is your primary tool. The most common challenge is the co-elution of the desired product with impurities.
FAQ: My product is co-eluting with the unreacted amine and the sulfonic acid byproduct on a silica gel column. What should I do?
Answer: This is a classic problem stemming from the large polarity difference between the three components. The unreacted amine (basic) and sulfonic acid (acidic) can interact strongly and unpredictably with the slightly acidic silica gel, leading to streaking and poor separation.
Caption: Troubleshooting logic for poor chromatographic separation.
Solutions:
-
Use a Gradient Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This will elute the least polar compounds first, followed by your product, and finally the highly polar sulfonic acid which may remain on the column.[4]
-
Modify the Mobile Phase: To prevent streaking of basic or acidic impurities, add a small amount of a modifier to your eluent.
-
For basic impurities (like an unreacted amine), add ~0.5-1% triethylamine to the mobile phase. This neutralizes the acidic sites on the silica gel.
-
For acidic impurities (like the sulfonic acid), add ~0.5-1% acetic acid. This can improve peak shape.
-
-
Change the Stationary Phase: If silica gel is not providing adequate separation, a different stationary phase may be required.[4]
| Stationary Phase | Mobile Phase System | Best For... |
| Silica Gel (Normal Phase) | Hexanes/Ethyl Acetate | General purpose separation of compounds with moderate polarity differences. |
| C18 or C8 (Reverse Phase) | Water/Acetonitrile or Water/Methanol | Separating polar compounds. The elution order is reversed from normal phase.[4][5] |
| Amide- or Amino-modified Silica | Hexanes/Ethyl Acetate or CO₂/Methanol (SFC) | Offering different selectivity for sulfonamides, which can hydrogen bond with the stationary phase.[4][6][7] |
Section 4: Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up
Objective: To remove water-soluble impurities (salts, sulfonic acid) from the crude reaction mixture.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will quench any remaining sulfonyl chloride and neutralize the HCl byproduct. Caution: CO₂ evolution may cause pressure buildup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with water (1 x 50 mL), followed by brine (1 x 50 mL). The brine wash helps to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product based on its differential adsorption to a stationary phase.
-
Prepare the Column: Securely pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the non-polar mobile phase, collecting fractions.
-
Increase Polarity (Gradient): Gradually increase the proportion of the polar solvent (e.g., move from 5% to 10% to 20% ethyl acetate) to elute compounds of increasing polarity.
-
Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
By understanding the chemical nature of your target molecule and potential impurities, you can logically diagnose purification issues and select the most effective strategy.
References
- BenchChem Technical Support. (n.d.). Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- BenchChem Technical Support. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem.
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 423-427. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Retrieved from [Link]
-
Kračun, S. K., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3321. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
Sources
optimizing reaction conditions for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride (temperature, solvent, base)
Welcome to the technical support center for the synthesis and optimization of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for preparing aryl sulfonyl chlorides, including this compound, is the Sandmeyer-type reaction starting from the corresponding aniline.[1] In this case, 2,6-difluoro-4-methoxyaniline would be the starting material. The process involves two main stages: the diazotization of the aniline to form a diazonium salt, followed by a chlorosulfonation reaction where the diazonium group is replaced by a sulfonyl chloride group.[2][3] This method is generally favored due to the ready availability of aniline precursors and the relatively mild reaction conditions compared to direct chlorosulfonation of the aromatic ring.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are temperature, the choice of solvent, and the selection and stoichiometry of the base. Temperature control is paramount, especially during the diazotization step, which is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4] The solvent system influences the solubility of reactants and intermediates, affecting reaction rates and yields. The choice of base is crucial for neutralizing the acidic byproducts and can influence the reactivity of the nucleophiles involved.
Q3: Why is hydrolysis of the sulfonyl chloride product a major concern?
A3: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water to form the corresponding sulfonic acid.[5][6] This is a significant issue as the sulfonic acid is unreactive in subsequent reactions where the sulfonyl chloride is intended to be used, such as in the formation of sulfonamides. Hydrolysis can occur during the reaction if wet solvents or reagents are used, and it is a primary cause of yield loss during aqueous work-up procedures.[7] Therefore, maintaining anhydrous conditions throughout the reaction and carefully controlling the work-up are critical for success.
Q4: What are the main side reactions to be aware of?
A4: Besides hydrolysis, a common side reaction is the formation of diaryl sulfones.[8] This can occur if the intermediate sulfonic acid or the sulfonyl chloride product reacts with another molecule of the starting aromatic compound. Using a sufficient excess of the chlorosulfonating agent can help minimize this side reaction.[5] In the context of the Sandmeyer reaction, other potential side products include the corresponding chloroarene (Sandmeyer reaction byproduct) and disulfide formation.[9]
Troubleshooting Guide
Low or No Product Yield
Q: I am observing a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here is a systematic approach to troubleshooting:
-
Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.
-
Cause: Insufficiently low temperature can lead to the premature decomposition of the diazonium salt. The acid concentration is also critical for the complete generation of the nitrosating agent.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C using an ice-salt bath. Use a sufficient excess of a strong acid like hydrochloric or sulfuric acid. The addition of sodium nitrite should be slow and controlled to prevent localized heating.
-
-
Degradation of the Diazonium Salt: Even at low temperatures, diazonium salts have limited stability.
-
Cause: Prolonged reaction times or exposure to light can lead to degradation.
-
Solution: The diazonium salt should be used in the subsequent chlorosulfonation step as soon as it is formed. Shielding the reaction vessel from light can also be beneficial.
-
-
Inefficient Chlorosulfonation: The conversion of the diazonium salt to the sulfonyl chloride can be inefficient.
-
Cause: The catalyst (typically a copper salt) may be inactive, or the source of sulfur dioxide could be suboptimal.[3]
-
Solution: Use a fresh, high-purity copper(I) or copper(II) salt as a catalyst. For the sulfur dioxide source, using a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) can provide a controlled release of SO2, leading to improved yields and operational simplicity.[2][10]
-
-
Product Hydrolysis during Work-up: This is a very common cause of yield loss.
-
Cause: The sulfonyl chloride product is sensitive to water, especially under basic or neutral conditions.[7][11]
-
Solution: When the reaction is complete, quench the mixture by pouring it onto ice. The product should be extracted promptly into a non-polar organic solvent like dichloromethane or ethyl acetate. Minimize the contact time with the aqueous phase. Washing with brine can help to remove residual water from the organic layer.
-
Formation of Significant Impurities
Q: My crude product shows significant impurities in the NMR/LC-MS analysis. How can I identify and minimize them?
A: The presence of impurities is often indicative of side reactions. Here are some common impurities and how to address them:
-
Corresponding Sulfonic Acid:
-
Identification: A more polar spot on TLC, and a different chemical shift in NMR. It is often soluble in the aqueous layer during extraction.
-
Cause: Hydrolysis of the sulfonyl chloride product.[5]
-
Mitigation: Use anhydrous solvents and reagents. During work-up, perform extractions quickly and at low temperatures. If the product is a solid, it can sometimes be precipitated from the reaction mixture, which protects it from hydrolysis.[3]
-
-
Diaryl Sulfone:
-
Identification: A higher molecular weight peak in MS and characteristic signals in the aromatic region of the NMR spectrum.
-
Cause: This side product is more common in direct chlorosulfonation reactions but can also occur in Sandmeyer-type reactions if reaction conditions are not optimal.[8]
-
Mitigation: Ensure a sufficient excess of the sulfonating agent. In the Sandmeyer reaction, ensuring the rapid conversion of the diazonium salt can prevent the accumulation of reactive intermediates that could lead to sulfone formation.
-
-
Starting Aniline:
-
Identification: Presence of the starting material's characteristic peaks in NMR and MS.
-
Cause: Incomplete diazotization or reaction.
-
Mitigation: Re-evaluate the stoichiometry of sodium nitrite and acid. Ensure adequate mixing and reaction time for the diazotization step. Gentle warming of the chlorosulfonation step (e.g., to room temperature or slightly above) might be necessary for full conversion, particularly with electron-rich anilines.[12]
-
Optimized Reaction Conditions: A Starting Point
The following table provides a recommended starting point for the optimization of the synthesis of this compound via the Sandmeyer reaction.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Starting Material | 2,6-Difluoro-4-methoxyaniline | The corresponding aniline is the standard precursor for the Sandmeyer reaction. |
| Diazotization Temp. | 0 to 5 °C | Essential for the stability of the diazonium salt intermediate. Exceeding this temperature can lead to decomposition and reduced yield.[4] |
| Chlorosulfonation Temp. | Room Temperature to 50 °C | While the initial reaction is often started at a low temperature, gentle warming may be required to drive the reaction to completion, especially with an electron-donating methoxy group.[12] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Solvent | Acetic Acid / Water or Acetonitrile | Acetic acid is a common solvent for Sandmeyer reactions.[3] Anhydrous acetonitrile can also be a good choice to minimize hydrolysis.[13] The choice of solvent can impact the solubility of the diazonium salt and the copper catalyst. |
| Base | (Not typically required) | The reaction is carried out under acidic conditions. A base is used in the subsequent work-up to neutralize excess acid. Sodium bicarbonate is a common choice for the work-up.[11] |
| SO2 Source | DABSO or SO2 gas | Gaseous SO2 can be bubbled through the reaction mixture. However, DABSO is a solid, bench-stable SO2 surrogate that allows for easier handling and stoichiometry control, often leading to better reproducibility.[2][10] |
| Catalyst | Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl2) | Copper salts are essential catalysts for the Sandmeyer reaction, facilitating the single-electron transfer process.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DABSO
This protocol is adapted from modern Sandmeyer reaction procedures utilizing a stable SO2 surrogate.[2]
-
Diazotization:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,6-difluoro-4-methoxyaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Chlorosulfonation:
-
In a separate flask, prepare a suspension of DABSO (1.5 equivalents) and copper(II) chloride (0.1 equivalents) in glacial acetic acid.
-
Cool this suspension to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the DABSO suspension via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, although some sulfonyl chlorides can be unstable on silica.[14] Alternatively, recrystallization from a suitable solvent system can be employed.
-
Visualizing the Process
Workflow for the Synthesis of this compound
Caption: A schematic workflow of the Sandmeyer synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]
-
Murtazina, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 35-42. Available from: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available from: [Link]
-
Foth, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Reactions, 4(2), 299-314. Available from: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]
-
Wu, G., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 13(6), 1534–1537. Available from: [Link]
-
Murtazina, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 35-42. Available from: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available from: [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from: [Link]
-
Parshwanath, V. (n.d.). 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from: [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
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- 14. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the hydrolysis of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride during reactions
Welcome to the technical support resource for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address the most critical challenge associated with its use: hydrolysis. The insights provided are based on established chemical principles and field-proven laboratory practices to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Reaction Issues
This section addresses specific problems you might encounter during your experiments. The primary cause of many issues with sulfonyl chlorides is their susceptibility to hydrolysis, which converts the reactive sulfonyl chloride into an unreactive sulfonic acid.[1]
Question 1: My reaction yield is significantly lower than expected, or I have isolated mostly starting amine. What went wrong?
Answer:
Low or no yield of the desired sulfonamide is the most common symptom of premature hydrolysis of the this compound. If the sulfonyl chloride is hydrolyzed, it can no longer react with your amine, leading to the recovery of unreacted starting material.
Causality Analysis & Corrective Actions:
-
Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture.[2][3] Trace amounts of water in your reaction solvent, on your glassware, or in the atmosphere can rapidly hydrolyze the reagent.
-
Solution: Employ rigorous anhydrous techniques. Glassware should be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).[1]
-
-
Inappropriate Base Selection: The choice of base is critical. While a base is necessary to neutralize the HCl generated during the reaction, some bases can introduce or contain water.
-
Solution: Use a non-nucleophilic organic base such as triethylamine or pyridine that has been stored over potassium hydroxide (KOH) to ensure it is anhydrous.[1] Avoid aqueous inorganic bases (e.g., NaOH, K2CO3 solutions) unless you are performing a specific biphasic reaction (like a Schotten-Baumann reaction), which requires careful optimization for this sensitive substrate.
-
-
Compromised Reagent Quality: The starting this compound may have been compromised by improper storage.
-
Solution: Always inspect the reagent upon opening. It should be a free-flowing solid. Clumps or a sticky appearance may indicate hydrolysis. If hydrolysis is suspected, it is best to use a fresh bottle. For verification, a simple test is to dissolve a small amount in an anhydrous solvent; hydrolyzed material will be less soluble.
-
Question 2: I am observing a significant amount of a polar, water-soluble byproduct that is not my desired sulfonamide. What is it?
Answer:
This highly polar byproduct is almost certainly 2,6-Difluoro-4-methoxybenzenesulfonic acid, the direct product of hydrolysis. During aqueous workup, this sulfonic acid will preferentially partition into the aqueous layer, but it can sometimes contaminate the organic phase, complicating purification.
Diagnostic Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis for this compound?
A1: The hydrolysis of arylsulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the sulfur atom.[4] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the difluorinated aromatic ring. A water molecule acts as a nucleophile, attacking the sulfur atom. This is typically the rate-determining step. A subsequent proton transfer and loss of HCl yields the final sulfonic acid product.
Q2: How should I properly store this compound?
A2: Proper storage is the first line of defense against hydrolysis.
-
Temperature: Store in a refrigerator, typically at 2-8 °C.[2][3]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The container should have a tight-fitting cap.[5]
-
Location: Keep in a dry place, away from sources of moisture.[2][3] A desiccator can provide an additional layer of protection.
Q3: What are the best practices for setting up a reaction to prevent hydrolysis?
A3: A successful reaction hinges on meticulous setup.
-
Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Nitrogen or Argon.[1]
-
Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
-
Order of Addition: A common and effective procedure is to dissolve the amine and an anhydrous base (e.g., triethylamine) in the anhydrous solvent first. Then, add the this compound portion-wise as a solid or as a solution in the same anhydrous solvent. This ensures the more nucleophilic amine is readily available to react, outcompeting trace water.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to start.[6] This can help control the exothermicity and may favor the desired reaction over hydrolysis.
Q4: How can I detect the presence of the hydrolyzed product (sulfonic acid)?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in most common organic solvent systems.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used. The aromatic protons of the sulfonic acid will have different chemical shifts compared to the sulfonyl chloride. The acidic proton of the sulfonic acid group is often broad and may be exchanged with D₂O.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method. You can monitor for the mass of the sulfonic acid in the negative ion mode.
Protocols & Data
Protocol: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound, with a focus on preventing hydrolysis.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Assemble your reaction flask, equipped with a magnetic stir bar and a septum, after oven-drying it for at least 4 hours at 120 °C. Allow it to cool to room temperature under a stream of inert gas.
-
Initial Setup: To the flask, add the amine (1.0 equiv.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Base Addition: Add anhydrous triethylamine (1.5 equiv.) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.1 equiv.) to the stirred solution in small portions over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Table 1: Impact of Reaction Parameters on Hydrolysis
| Parameter | Condition Favoring Sulfonamide | Condition Favoring Hydrolysis | Rationale |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Protic solvents (e.g., alcohols), or solvents with high water content | Aprotic solvents do not have acidic protons and can be made rigorously dry, minimizing the presence of the hydrolyzing agent (water).[1] |
| Base | Anhydrous Triethylamine, Pyridine | Aqueous NaOH, K₂CO₃; "wet" organic bases | Non-nucleophilic organic bases scavenge HCl without competing with the amine or introducing water.[1] |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 50 °C) | Lower temperatures slow down all reactions, but can give the desired reaction a kinetic advantage and better control over any exothermic processes.[6] |
| Atmosphere | Inert (Nitrogen, Argon) | Ambient Air | An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.[1][5] |
References
-
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904–909. [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. [Link]
-
Wang, Z., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 13(11), 2867-2875. [Link]
-
Smith, A. M., et al. (2014). The Synthesis of Functionalised Sulfonamides. Thesis, University of Leeds. [Link]
-
King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
- Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280. (Note: While a direct link to the full text may require subscription, its mention in related literature confirms its relevance to sulfonyl chloride hydrolysis kinetics.)
-
Granito, C. (n.d.). 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Welcome to the dedicated technical support guide for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in their synthetic workflows. Here, we address common challenges, with a primary focus on troubleshooting low reactivity, and provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction
This compound is a valuable reagent in organic synthesis, often employed for the introduction of the 2,6-difluoro-4-methoxyphenylsulfonyl group. This moiety can serve as a protecting group or be a key structural component in biologically active molecules. The reactivity of sulfonyl chlorides is primarily driven by the electrophilic nature of the sulfur atom, which is made electron-deficient by the two oxygen atoms and the chlorine atom.[1] This makes the sulfonyl group an excellent target for nucleophiles.[1] However, like many sterically hindered and electronically modified sulfonyl chlorides, its reactivity can be nuanced. This guide provides a structured approach to diagnosing and resolving issues of low reactivity.
Troubleshooting Guide: Low Reactivity
The issue of low or no reactivity with this compound is a common query our support team receives. The following Q&A format is designed to walk you through a logical troubleshooting process, from the most straightforward checks to more complex mechanistic considerations.
Question 1: My reaction is not proceeding to completion, or I am observing very low conversion. What are the initial checks I should perform?
Answer:
Before delving into more complex possibilities, it is crucial to rule out common experimental pitfalls. A systematic check of your reagents and reaction setup is the first and most critical step.
Step-by-Step Initial Verification Protocol:
-
Reagent Integrity:
-
This compound: Has the reagent been properly stored? Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive in the desired sulfonylation reaction.[2][3]
-
Nucleophile: Is your nucleophile (e.g., amine, alcohol) pure? Impurities can interfere with the reaction.
-
Base: If you are using a base (e.g., triethylamine, pyridine), is it dry and of appropriate purity? The presence of water can hydrolyze the sulfonyl chloride.
-
Solvent: Ensure your solvent is anhydrous. For many sulfonylation reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile should be freshly dried. The presence of water is detrimental as it can lead to the hydrolysis of the sulfonyl chloride.[4]
-
-
Reaction Conditions:
-
Temperature: Are you running the reaction at the appropriate temperature? While many sulfonylations proceed at room temperature, sterically hindered substrates may require elevated temperatures. Conversely, some reactions may need to be cooled to prevent side reactions.
-
Stoichiometry: Double-check the molar equivalents of your reagents. A common starting point is a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) relative to the nucleophile.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Minimizes hydrolysis of the sulfonyl chloride.[2] |
| Temperature | 0 °C to room temperature (initial) | A good starting point for many sulfonylation reactions. |
| Base | Triethylamine, Pyridine, or DMAP (catalytic) | To neutralize the HCl byproduct.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
Question 2: I have confirmed the integrity of my reagents and the reaction setup, but the reactivity is still low. What are the next steps?
Answer:
If the initial checks do not resolve the issue, the next step is to consider the electronic and steric factors that may be impeding the reaction. The two fluorine atoms ortho to the sulfonyl chloride group in this compound significantly increase its steric bulk and can influence its electrophilicity.
Troubleshooting Workflow for Low Reactivity
Caption: A logical workflow for troubleshooting low reactivity.
Detailed Explanations for the Workflow:
-
Increase Temperature: For sterically hindered substrates, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for any signs of decomposition.[5]
-
Use a Stronger Base: If a weaker base like triethylamine is insufficient to fully deprotonate the nucleophile or neutralize the generated HCl, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can be beneficial.
-
Add a Catalyst: The addition of a catalytic amount of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or PPY (4-Pyrrolidinopyridine) can significantly accelerate the reaction.[6][7] These catalysts work by forming a highly reactive intermediate with the sulfonyl chloride.[6] DMAP has been shown to be particularly effective in assisting the sulfonylation of weak nucleophiles and sterically hindered amines.[6]
Mechanism of DMAP Catalysis
Caption: The catalytic cycle of DMAP in sulfonylation.
-
Change Solvent: The choice of solvent can have a significant impact on reaction rates. If you are using a non-polar solvent like DCM, switching to a more polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) can help to stabilize charged intermediates and accelerate the reaction.
Question 3: I am observing the formation of side products. What could be the cause?
Answer:
The formation of side products often indicates that your reaction conditions are either too harsh or that there are competing reaction pathways.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Suggested Solution |
| Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.[2][4] |
| Double Sulfonylation (for primary amines) | Excess sulfonyl chloride or prolonged reaction times. | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Monitor the reaction closely by TLC or LC-MS. |
| Diaryl sulfone | A common side reaction in chlorosulfonation reactions. | Ensure a sufficient excess of the chlorosulfonating agent is used.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Storing it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is recommended for long-term stability to prevent hydrolysis.[2]
Q2: What are the primary safety precautions I should take when handling this reagent?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[8][9] It is also water-reactive and contact with water liberates toxic gas.[9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Q3: Can I use an aqueous workup for my reaction?
A3: Yes, an aqueous workup is a standard procedure for sulfonylation reactions.[10] However, be aware that any unreacted sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid during the workup.[2][3] This can sometimes complicate purification. A basic wash with a reagent like sodium bicarbonate can help to facilitate the hydrolysis of the remaining sulfonyl chloride to the more water-soluble sulfonic acid.[10]
References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. [Link]
-
4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst | ACS Organic & Inorganic Au. [Link]
-
Sulfonyl halide - Wikipedia. [Link]
-
2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of unreacted 2,6-Difluoro-4-methoxybenzenesulfonyl chloride from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make the best decisions for your specific system.
Section 1: Understanding the Challenge
This section addresses the inherent properties of this compound that make its removal a critical and sometimes non-trivial step.
Q1: What makes this compound particularly challenging to remove post-reaction?
This reagent's reactivity profile is the primary source of downstream purification challenges. Several key factors contribute:
-
High Electrophilicity: The sulfur atom is highly electrophilic, making the compound very reactive toward nucleophiles. This reactivity is enhanced by the two electron-withdrawing fluorine atoms ortho to the sulfonyl chloride group. While essential for the desired reaction (e.g., sulfonamide formation), this also means it will readily react with any residual nucleophiles, including water, alcohols, or even some solvents during work-up and purification.[1][2]
-
Moisture Sensitivity: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding 2,6-difluoro-4-methoxybenzenesulfonic acid.[3][4] This hydrolysis can occur during the reaction, work-up, or even on standing if exposed to atmospheric moisture, introducing an acidic impurity that must be removed.
-
Solubility Profile: Unreacted sulfonyl chloride is an organic-soluble, non-polar compound. This can lead to it having a similar polarity to the desired product, resulting in co-elution during silica gel chromatography, which complicates purification.[5]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition, often indicated by a color change in the reaction mixture.[6][7]
Q2: What are the primary byproducts I should anticipate from unreacted this compound during work-up?
The two main byproducts you will encounter are a direct result of its reaction with common work-up reagents:
-
2,6-Difluoro-4-methoxybenzenesulfonic Acid: Formed by hydrolysis upon contact with water. While the sulfonic acid itself may have some organic solubility, its salt (formed by a basic wash) is highly water-soluble.[8]
-
Quenched Adducts: If you intentionally "quench" the reaction, you will form a new compound designed to be easily separated. For example, reacting it with ammonia will form the corresponding sulfonamide, 2,6-difluoro-4-methoxybenzenesulfonamide.
Understanding these potential byproducts is key to designing an effective purification strategy.
Section 2: Strategic Removal - Quenching and Purification Workflows
A dedicated quenching step is the most robust method to deactivate the reactive sulfonyl chloride and modify its properties to facilitate easy removal.[9] The choice of quenching agent is critical and depends on the stability of your desired product.
Caption: Decision workflow for selecting a removal strategy.
Q3: Which quenching agent and corresponding work-up should I choose?
The optimal strategy hinges on your product's stability and the desired final purity. Below is a comparison of the most effective methods.
Caption: Chemical transformations of the sulfonyl chloride during quenching.
Table 1: Comparison of Common Quenching Strategies
| Method | Quenching Agent | Mechanism of Action | Pros | Cons | Best For |
| Aqueous Basic Quench | Sat. aq. NaHCO₃, Dilute NaOH | Hydrolyzes the sulfonyl chloride to its corresponding sulfonic acid, which is deprotonated to form a highly water-soluble salt.[8] | Inexpensive, effective, byproduct is easily removed in the aqueous layer. | Not suitable for base-sensitive products (e.g., esters). Can be exothermic and requires cooling.[9] | Robust, scalable reactions where the desired product is stable to mild or strong bases. |
| Nucleophilic Amine Quench | Aq. Ammonia, Ethanolamine | Forms a stable sulfonamide byproduct with a different polarity profile than the starting sulfonyl chloride.[8][10] | Fast and efficient. The resulting sulfonamide is often easily separable by chromatography or crystallization. | Introduces a new organic impurity (the sulfonamide) that must be removed. | Cases where the product is base-sensitive or co-elutes with the starting sulfonyl chloride. |
| Scavenger Resin Quench | Polymer-supported amines (e.g., PS-Trisamine) | The sulfonyl chloride reacts with the solid-supported amine. The resulting polymer-bound sulfonamide is removed by simple filtration.[5][10] | Anhydrous conditions, simple filtration-based work-up, ideal for parallel synthesis. | Resins are more expensive. May require longer reaction times for complete scavenging. | Synthesizing libraries of compounds; reactions with products that are sensitive to aqueous conditions. |
Section 3: Troubleshooting Guide - Common Issues & Solutions
Issue 1: I've performed a sodium bicarbonate wash, but my crude NMR or LC-MS still shows unreacted sulfonyl chloride.
-
Potential Cause 1: Inefficient Phase Contact. In a biphasic system (e.g., DCM/water), the hydrolysis reaction can only occur at the interface. If stirring is inadequate, the reaction will be slow and incomplete.[10]
-
Solution: Increase the stirring rate significantly during the wash. Allow the mixture to stir for at least 30-60 minutes at room temperature to ensure complete hydrolysis.[10]
-
-
Potential Cause 2: Steric Hindrance. The two ortho-fluorine atoms on the ring may slightly hinder the approach of the nucleophile (water), slowing the rate of hydrolysis compared to un-substituted sulfonyl chlorides.
-
Solution: After the initial basic wash, consider adding a more potent, less hindered nucleophile like a few drops of aqueous ammonia and stirring for another 15-20 minutes before proceeding with the extraction. This will convert the stubborn remainder into the sulfonamide.
-
Issue 2: My product is co-eluting with the byproduct from my amine quench during column chromatography.
-
Potential Cause: The polarity of your desired product is too similar to the sulfonamide formed during the quench.
-
Solution 1: Switch Quenching Strategy. Re-process the material. If the product is base-stable, dissolve it in an organic solvent and wash thoroughly with dilute NaOH. This will hydrolyze the contaminating sulfonamide (albeit slowly) and the starting sulfonyl chloride to the highly polar sulfonic acid salt, which will partition into the aqueous layer.
-
Solution 2: Optimize Chromatography. Before resorting to a chemical change, explore different solvent systems for your column. A switch from an ethyl acetate/hexane system to a DCM/methanol system, or the addition of a small amount of a third solvent, can often resolve overlapping spots.
-
Issue 3: My product is acid-sensitive, and my yields are dropping after the work-up.
-
Potential Cause: During the quench with water or base, hydrochloric acid (HCl) and the sulfonic acid are generated. Even with a base wash, localized pockets of low pH can occur, potentially degrading acid-labile functional groups.[3]
-
Solution: Perform the quench at low temperature (0 °C) and add the quenching solution slowly to a vigorously stirred reaction mixture to dissipate heat and localized acid concentration.[9] For extremely sensitive products, a scavenger resin is the safest option as it avoids aqueous and acidic conditions altogether.[5]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench
This protocol is recommended for base-stable products.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm of the quench.[9]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Continue addition until gas evolution (CO₂) ceases.
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., Ethyl Acetate, DCM).
-
Washing & Drying: Combine the organic layers. Wash sequentially with water and then with brine to help remove residual water.[3] Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by your chosen method (e.g., column chromatography, crystallization).
Protocol 2: Nucleophilic Amine Scavenger Resin Quench (Anhydrous)
This protocol is ideal for products sensitive to water or basic conditions.
-
Resin Selection: Choose a suitable polymer-supported amine scavenger, such as PS-Trisamine or Si-Amine.
-
Addition: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the initial excess of sulfonyl chloride).
-
Agitation: Stopper the flask and agitate the slurry by stirring or shaking at room temperature. Monitor the disappearance of the sulfonyl chloride spot by TLC (you will need to filter a small aliquot for analysis). This may take anywhere from 2 to 16 hours.
-
Filtration: Once scavenging is complete, filter the reaction mixture through a pad of celite or a fritted funnel to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which is now free of the reactive sulfonyl chloride.[10]
References
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297. [Link]
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?[Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Horner, L., & Winkelmann, H. (1959). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of Organic Chemistry, 24(11), 1767–1770. [Link]
-
Wikipedia. Sulfuryl chloride. [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Mondal, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]
-
Chemeurope.com. Sulfuryl chloride. [Link]
-
King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Canadian Journal of Chemistry, 57(23), 3278-3285. [Link]
-
Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 933–939. [Link]
-
Sciencemadness Wiki. Sulfuryl chloride. [Link]
- Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ResearchGate. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
-
ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. [Link]
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?[Link]
-
Reddit. (2018). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]
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Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]
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-
Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]
-
Indian Journal of Chemistry. (1984). N-Iodosuccinimide as a new oxidimetric titrant in aqueous acetic acid medium & ntrimetric determination of some sulphonyl chlorides. [Link]
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YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
- Google Patents. (2018). The assay method of chlorosulfuric acid in thionyl chloride.
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride. [Link]
-
ResearchGate. (2025). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
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challenges in the scale-up of reactions involving 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reactive intermediate in synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Navigating Scale-Up Reactions
Scaling up reactions involving this compound introduces challenges that may not be apparent at the bench scale. This section addresses specific issues you might encounter, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Question: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I rectify this?
Answer: A drop in yield during scale-up is a common issue, often attributable to a combination of factors related to the inherent reactivity of the sulfonyl chloride and the physical parameters of the larger-scale setup.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Localized Hot Spots | Sulfonylation reactions are often exothermic. Inadequate heat dissipation in larger reactors can lead to localized high temperatures, promoting side reactions or decomposition of the starting material or product.[1] | 1. Improve Heat Transfer: Ensure your reactor is appropriately sized for the reaction volume and has efficient heat exchange capabilities. Consider using a jacketed reactor with a reliable temperature control unit. 2. Controlled Reagent Addition: Add the this compound solution dropwise to the amine or alcohol solution at a controlled rate to manage the exotherm.[2] 3. Use of Co-solvents: The use of a suitable co-solvent can help to better dissipate heat.[1] |
| Inefficient Mixing | Poor agitation in large reactors can lead to concentration gradients, resulting in localized excesses of one reagent, which can favor side-product formation.[1] | 1. Optimize Agitation: Select an appropriate stirrer (e.g., overhead mechanical stirrer) and agitation speed to ensure homogeneous mixing throughout the reaction vessel. 2. Baffle Installation: If not already present, consider using a reactor with baffles to improve mixing efficiency. |
| Hydrolysis of Sulfonyl Chloride | This compound is highly sensitive to moisture.[3][4][5] Any ingress of water during the reaction or work-up will lead to its hydrolysis to the corresponding sulfonic acid, which is unreactive towards the desired nucleophile. The electron-withdrawing fluorine atoms likely enhance this sensitivity. | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Prompt Work-up: Minimize the time the sulfonyl chloride is in contact with aqueous media during the work-up.[7] |
| Side Reactions | The highly electrophilic nature of the sulfonyl chloride can lead to reactions with certain functional groups on your nucleophile or with the solvent. | 1. Protecting Groups: If your nucleophile contains other reactive functional groups, consider using appropriate protecting groups. 2. Solvent Selection: Choose a non-reactive, anhydrous solvent for your reaction. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Difficulty in Purification
Question: My final product is contaminated with several impurities that are difficult to remove by standard chromatography or recrystallization. What are these impurities likely to be and how can I prevent their formation?
Answer: Impurity formation is a critical challenge in the scale-up of reactions with reactive electrophiles like this compound. Understanding the potential side reactions is key to mitigating this issue.
Common Impurities and Their Prevention
| Impurity | Formation Pathway | Prevention Strategy |
| 2,6-Difluoro-4-methoxybenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride by reaction with water.[8] | Maintain strictly anhydrous conditions throughout the reaction and work-up.[6] Use high-purity, dry solvents and reagents. |
| Bis-sulfonated amine (for primary amines) | Reaction of a primary amine with two equivalents of the sulfonyl chloride. | Use a slight excess of the primary amine or add the sulfonyl chloride slowly to the amine solution to maintain a high amine concentration. |
| Products from reaction with solvent | If the solvent has nucleophilic sites (e.g., alcohols, residual water in ethers), it can react with the sulfonyl chloride. | Choose an inert and anhydrous solvent such as dichloromethane, acetonitrile, or toluene. |
| Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or low temperature. | Optimize reaction conditions: ensure efficient mixing, monitor reaction completion by TLC, HPLC, or NMR, and adjust temperature as needed. |
Visualizing a Key Side Reaction: Hydrolysis
Caption: Competing reaction pathways for the sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][4][5] It is best kept in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and water.[5] For long-term storage, refrigeration is recommended.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: The choice of monitoring technique depends on the specific reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products and byproducts.[9] This is highly recommended for scale-up work to ensure reaction completion and profile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots. ¹⁹F NMR can be particularly useful for tracking the fluorine-containing species.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any impurities being formed during the reaction.[9]
Q3: What are the safety precautions I should take when handling this compound?
A3: this compound is a corrosive solid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] It is also moisture-sensitive and contact with water can liberate toxic gas.[4][5][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
-
In case of contact: In case of skin or eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.
Q4: Can I use a one-pot procedure for the synthesis and subsequent reaction of this compound?
A4: While one-pot procedures can be efficient, they require careful planning when dealing with sulfonyl chlorides. If synthesizing the sulfonyl chloride in situ (e.g., from the corresponding aniline), it is crucial that the conditions for its formation are compatible with the subsequent nucleophilic substitution. For example, the Sandmeyer-type synthesis of aryl sulfonyl chlorides often involves aqueous acidic conditions and copper salts, which may not be ideal for an immediate reaction with a sensitive nucleophile.[14][15] It is often more robust, especially during scale-up, to synthesize, isolate, and purify the sulfonyl chloride before reacting it with the desired nucleophile. This allows for better control over stoichiometry and reaction conditions for the sulfonylation step. However, some literature does describe direct conversion to the sulfonamide after a Sandmeyer reaction.[16]
References
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). NIH.
- Sulfonyl halide. (n.d.). Wikipedia.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., Kozachenko, O. P., Cherepakha, A. Y., Kozytskyi, A., Tolmachova, K. A., Zhersh, S., Tolmachov, A. O., & Grygorenko, O. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ResearchGate.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). ACS Organic & Inorganic Au.
- Synthesis of sulfonyl chlorides by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- What is the use of sulfonyl chloride? (2023, July 28). Quora.
- SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
- This compound. (n.d.). Sigma-Aldrich.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific.
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (n.d.). Baxendale Group.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). NIH.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
- 2,6-Difluorobenzenesulfonyl chloride. (n.d.). PubChem.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate.
- Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). NIH.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions.
- a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. (2020, March 31). ChemRxiv.
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (n.d.). ResearchGate.
- 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6. (n.d.). Sigma-Aldrich.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central.
- Analytical Methods. (n.d.). RSC Publishing.
- 2, 6-di-fluoro benzene sulfonyl chloride (2, 6-dfbsc). (n.d.).
- Buy 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride. (2023, August 16). Smolecule.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery.
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analytical methods for monitoring the progress of reactions with 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Welcome to the technical support center for analytical methods focused on monitoring reactions involving 2,6-Difluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into overcoming common analytical challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable reaction monitoring.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in synthesizing novel sulfonamides. Its inherent reactivity, while synthetically advantageous, presents unique analytical hurdles.[1] Accurate real-time monitoring of its consumption and the formation of products is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound. This guide provides a comprehensive question-and-answer-based approach to troubleshooting common analytical issues encountered when working with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for monitoring reactions with this compound?
A1: The principal techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural elucidation.[2]
-
HPLC: Ideal for quantitative analysis of reaction progress, purity assessment, and profiling of impurities.[3][4]
-
TLC: A rapid, qualitative tool for a quick check of reaction completion and to identify the presence of starting materials, products, and major byproducts.[2]
-
NMR: Provides detailed structural information and can be used for in-situ reaction monitoring to gain insights into kinetics and mechanism.[1][5]
-
MS: Offers high sensitivity for detecting reactants, products, and intermediates, aiding in their identification.[1][6]
Q2: How should I prepare my reaction sample for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable HPLC data. A typical procedure involves quenching a small aliquot of the reaction mixture to halt the reaction, followed by dilution in a suitable solvent. The diluent should be miscible with the HPLC mobile phase to ensure good peak shape. It is a common and recommended practice to dilute the sample in the initial mobile phase composition.[4] After dilution, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[4]
Q3: My this compound appears to be degrading on my TLC plate. What could be the cause?
A3: Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel TLC plates, leading to streaking or the appearance of new spots due to on-plate degradation.[7] If you suspect this is occurring, consider using neutralized silica plates or adding a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to your developing solvent system to counteract the acidity of the silica.[7]
Q4: I am observing broad peaks or peak tailing in my HPLC chromatogram. What are the likely causes?
A4: Peak tailing or broadening in HPLC can stem from several issues. Common causes include interactions of the analyte with active sites on the column packing (residual silanols), column voids, or extra-column band broadening.[8][9] For sulfonyl chlorides and their derivatives, secondary interactions with the silica backbone of the column are a frequent culprit. To mitigate this, consider using a mobile phase with a lower pH (if the analytes are stable), a different column with end-capping, or a mobile phase additive to mask the active sites.[9]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[9][10] | Systematically isolate the source of the pressure by removing components (start with the column). If the column is the issue, try back-flushing it. If the problem persists, the inlet frit may need replacement.[9] |
| Ghost Peaks | Contamination in the injector or column; carryover from a previous injection.[11] | Flush the injector and column with a strong solvent. Ensure your sample preparation is clean. Including a wash step in your gradient program can help remove strongly retained compounds.[11] |
| Retention Time Drift | Inconsistent mobile phase composition; temperature fluctuations; column equilibration issues.[4][11] | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature stability.[11] Allow sufficient time for column equilibration between runs. |
| Poor Peak Shape (Fronting/Tailing) | Sample overload; inappropriate sample solvent; secondary interactions with the column.[4][8] | Dilute the sample. Dissolve the sample in the mobile phase whenever possible.[11] Consider a different column or mobile phase additives to reduce secondary interactions. |
TLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Streaking of Spots | Sample is too concentrated; compound is degrading on the plate; solvent system is inappropriate.[12][13] | Dilute the sample before spotting.[13] Try a different solvent system or use a neutralized TLC plate.[7] |
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the developing chamber or the filter paper. The silica on the plate may be chipped at the bottom.[7][12] | Ensure the plate is centered in the chamber and not touching the sides. Inspect the plate for damage before use.[7] |
| No Spots Visible | The sample concentration is too low; the compound is not UV-active and the visualization method is inappropriate.[12] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12] Use a variety of visualization techniques (e.g., UV light, iodine, permanganate stain).[14] |
| Rf Values are Too High or Too Low | The polarity of the developing solvent is incorrect. | If the Rf is too high, the solvent is too polar; decrease its polarity. If the Rf is too low, the solvent is not polar enough; increase its polarity. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Gradient: Start with a composition appropriate to retain the sulfonyl chloride and elute the more polar starting materials. A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength where the aromatic reactants and products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile. Vortex and filter through a 0.22 µm syringe filter before injection.
Protocol 2: TLC Visualization of this compound Reactions
-
Plate: Silica gel 60 F254.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot onto the TLC plate using a capillary tube.
-
Developing Solvent: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be adjusted to achieve an Rf value for the product between 0.3 and 0.5.
-
Visualization:
-
UV Light: Examine the plate under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots.[14]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.[15] Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[15] Dip the plate in the stain and gently heat to develop the spots.
-
Visualization of Analytical Workflow
Below is a diagram illustrating a typical workflow for monitoring a reaction involving this compound.
Caption: Workflow for reaction monitoring and analysis.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis - Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central.
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions - Benchchem.
- Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem.
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry.
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate.
- TLC Visualization Methods.
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Thin Layer Chromatography.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Monitoring of chemical transformations by mass spectrometry - RSC Publishing.
- This compound | 1178498-86-6 - Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
- 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.
- HPLC Troubleshooting Guide.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Visualizing a TLC plate - YouTube.
- Preparation of sulfonamides from N-silylamines - PMC - NIH.
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
- Stains for Developing TLC Plates.
- On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions - Teesside University's Research Portal.
- 2-Fluoro-4-methoxybenzenesulfonyl chloride | 1016516-68-9 - Sigma-Aldrich.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions - Benchchem.
- Selected reaction monitoring by linear ion-trap mass spectrometry can effectively be applicable to simultaneous quantification of multiple peptides - PubMed.
- 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 - Sigma-Aldrich.
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central.
- Analytical Methods - RSC Publishing.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery.
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Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity and purity. Sulfonylating agents, which introduce the sulfonyl functional group (-SO₂R), are indispensable tools for the protection of amines, the activation of alcohols, and as key components of many biologically active molecules. While traditional reagents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl) are well-established, the quest for reagents with enhanced reactivity, tailored stability, and specific cleavage patterns continues. This guide provides a comprehensive comparison of 2,6-difluoro-4-methoxybenzenesulfonyl chloride with these conventional sulfonylating agents, offering insights into its potential advantages based on fundamental chemical principles and available data for analogous systems.
The Landscape of Sulfonylation: Reactivity and Cleavage
The utility of a sulfonylating agent is primarily dictated by two factors: its reactivity towards nucleophiles and the stability of the resulting sulfonamide or sulfonate, along with the conditions required for its cleavage. The electrophilicity of the sulfur atom in the sulfonyl chloride is the main driver of its reactivity. This is significantly influenced by the electronic nature of the substituent 'R'.
-
Electron-withdrawing groups on an aryl ring increase the electrophilicity of the sulfur atom, leading to a more reactive sulfonylating agent.
-
Electron-donating groups decrease this electrophilicity, resulting in a less reactive agent.
-
Alkylsulfonyl chlorides , like mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.
The stability of the resulting sulfonyl group and the conditions for its removal are critical, especially when it is employed as a protecting group. A delicate balance is often sought between a group that is robust enough to withstand various reaction conditions and one that can be cleaved selectively without affecting other parts of the molecule.
A Comparative Overview of Common Sulfonylating Agents
Here, we compare the properties and performance of this compound with three widely used sulfonylating agents: tosyl chloride (TsCl), mesyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).
| Sulfonylating Agent | Structure | Reactivity Profile | Resulting Group Stability | Typical Cleavage Conditions |
| This compound | ![]() | High (Inferred) : The two ortho-fluorine atoms are strongly electron-withdrawing, significantly increasing the electrophilicity of the sulfur. The para-methoxy group is electron-donating, which may slightly modulate this effect. | Moderate to Labile (Inferred) : The electron-withdrawing nature of the ring is expected to facilitate nucleophilic aromatic substitution at the sulfonyl group, suggesting milder cleavage conditions than Ts-groups. | Mildly acidic or specific nucleophilic conditions (Hypothesized) . Direct experimental data is not readily available. |
| Tosyl Chloride (TsCl) | ![]() | Moderate : The p-methyl group is weakly electron-donating.[1] | Very High : Tosylamides and tosylates are very stable to a wide range of conditions.[2] | Harsh : Strong acids (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃), or harsh reducing agents (e.g., LiAlH₄).[2][3] |
| Mesyl Chloride (MsCl) | ![]() | High : The small methyl group offers minimal steric hindrance.[4] | High : Mesylamides and mesylates are stable, but generally less so than tosylates. | Similar to TsCl , often requiring strong reducing agents or acids. |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | ![]() | High : The ortho-nitro group is strongly electron-withdrawing. | Labile : The nitro group activates the aryl ring for nucleophilic attack. | Mild : Thiophenol and a mild base (e.g., K₂CO₃).[5] |
The Inferred Advantage of this compound
While direct comparative studies are not extensively available in peer-reviewed literature, we can infer the potential advantages of this compound based on established chemical principles. The two fluorine atoms in the ortho positions to the sulfonyl group are potent electron-withdrawing groups. This electronic effect is expected to render the sulfur atom significantly more electrophilic than in tosyl chloride, and likely more reactive than nosyl chloride. This heightened reactivity could translate to:
-
Faster reaction rates , potentially allowing for lower reaction temperatures and shorter reaction times.
-
Sulfonylation of less nucleophilic substrates , such as sterically hindered amines or deactivated anilines, which may react sluggishly with traditional reagents.
-
Milder reaction conditions , possibly avoiding the need for strong, non-nucleophilic bases in some cases.
The para-methoxy group, being electron-donating, might slightly temper the activating effect of the fluorine atoms. However, its presence could be beneficial in modulating the stability of the resulting sulfonamide and influencing its cleavage. It is plausible that the combined electronic effects of the fluoro and methoxy substituents create a sulfonyl group that is readily cleavable under specific, mild conditions, potentially offering an advantage over the harsh conditions required for tosyl and mesyl group removal.
Experimental Protocols
The following are generalized protocols for the sulfonylation of a primary amine. These can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature as needed.
General Procedure for the Sulfonylation of a Primary Amine
Caption: A typical experimental workflow for a sulfonylation reaction.
Materials:
-
Primary Amine (1.0 eq)
-
Sulfonylating Agent (e.g., this compound, TsCl, MsCl, or NsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Pyridine or Triethylamine) (2.0 eq)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the stirred solution.
-
Add the sulfonylating agent portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Logical Relationships in Sulfonylating Agent Selection
The choice of a sulfonylating agent is a multi-faceted decision that depends on the specific requirements of the synthetic route. The following diagram illustrates the logical considerations for selecting an appropriate agent.
Caption: Decision-making flowchart for selecting a sulfonylating agent.
Conclusion
While tosyl chloride, mesyl chloride, and nosyl chloride remain the workhorses of sulfonylation chemistry, the exploration of novel reagents with tailored properties is crucial for advancing organic synthesis. This compound presents itself as a promising candidate for applications requiring high reactivity and potentially specific, mild cleavage conditions. The strong electron-withdrawing nature of the ortho-difluoro substituents is expected to significantly activate the sulfonyl chloride towards nucleophilic attack. Further experimental investigation is warranted to fully elucidate its reaction scope, the stability of its derivatives, and the optimal conditions for its cleavage. Such studies will be instrumental in positioning this reagent within the synthetic chemist's toolkit and unlocking its full potential in the synthesis of complex molecules for research, drug discovery, and materials science.
References
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- El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev.2011, 111 (11), 6557–6602. [URL: https://pubs.acs.org/doi/10.1021/cr100048w]
- Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Lett.1995, 36 (36), 6373–6374. [URL: https://www.sciencedirect.com/science/article/abs/pii/004040399501316C]
- Compain, P.; Virelizier, H.; Rousseau, B. "Mild and Efficient Method for the N-Deallylation of Secondary N-Allylamines." Chem. Commun.1999, 1527–1528. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/cc/a903960g]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [URL: https://uscibooks.aip.org/books/modern-physical-organic-chemistry/]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry%3A+Reactions%2C+Mechanisms%2C+and+Structure%2C+8th+Edition-p-9781119371809]
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A Comparative Guide to the Reactivity of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride
Introduction: Navigating the Nuances of Sulfonylation Reagents
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a sulfonylation reagent can be a critical determinant of reaction efficiency, selectivity, and overall success. While p-toluenesulfonyl chloride (TsCl) has long been a workhorse reagent, valued for its reliability in converting alcohols into excellent leaving groups and in the synthesis of sulfonamides, the demand for molecules with increasingly complex electronic and steric profiles has driven the exploration of alternative reagents.[1][2] One such alternative is 2,6-difluoro-4-methoxybenzenesulfonyl chloride, a reagent that, while less ubiquitous, offers a unique combination of electronic and steric attributes.
This guide provides an in-depth, objective comparison of the reactivity of these two pivotal sulfonyl chlorides. Moving beyond a simple cataloging of applications, we will delve into the fundamental principles governing their reactivity, offering a predictive framework grounded in physical organic chemistry. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed decisions in reagent selection, troubleshoot challenging transformations, and unlock new synthetic possibilities.
At the Heart of Reactivity: Electronic and Steric Effects
The reactivity of an arylsulfonyl chloride in a nucleophilic substitution reaction is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Landscape: A Tale of Two Rings
The electronic nature of the substituents dictates the electron density at the sulfonyl group, thereby influencing the ease with which a nucleophile can attack the sulfur atom. We can quantify these effects using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group at the para position is weakly electron-donating through an inductive effect. This slightly increases the electron density on the ring and, by extension, on the sulfonyl group, thus having a minor deactivating effect compared to unsubstituted benzenesulfonyl chloride.
-
This compound: This molecule presents a more complex electronic profile:
-
Fluorine Substituents (ortho): Fluorine is a highly electronegative atom and is strongly electron-withdrawing by induction. This effect significantly lowers the electron density on the aromatic ring and, consequently, on the sulfonyl group, making the sulfur atom more electrophilic.
-
Methoxy Substituent (para): The methoxy group is electron-donating through resonance but electron-withdrawing by induction. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character.
-
The net electronic effect on the sulfonyl group in this compound is a balance of these competing influences. However, the strong inductive withdrawal of two ortho-fluorine atoms is expected to have a dominant effect, leading to a significantly more electron-deficient and, therefore, more reactive sulfonyl group compared to that in TsCl.
| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Predominant Effect |
| -CH₃ | para | -0.17 | -0.07 | Weakly Electron-Donating |
| -OCH₃ | para | -0.27 | 0.12 | Strongly Electron-Donating (Resonance) |
| -F | ortho | 0.06 | 0.34 | Strongly Electron-Withdrawing (Inductive) |
Note: Hammett constants are typically measured for para and meta positions, but the values provide a clear indication of the electronic nature of the substituents.[3][4]
The Steric Factor: More Than Just Bulk
Steric hindrance around the sulfonyl chloride group can impede the approach of a nucleophile, thereby slowing down the reaction rate.[5] A naive comparison might suggest that the two ortho-fluorine atoms in this compound would create significant steric hindrance compared to the unsubstituted ortho positions in TsCl.
However, studies on ortho-substituted benzenesulfonyl chlorides have revealed a counterintuitive phenomenon: in some cases, ortho-alkyl substituents can actually accelerate nucleophilic substitution reactions.[2] This has been attributed to a combination of factors, including the relief of ground-state strain upon moving to the transition state and the influence of the substituents on the conformation of the sulfonyl group. While fluorine atoms are smaller than methyl groups, their presence in the ortho positions will undoubtedly influence the steric environment of the reaction center. The precise impact on reaction rate will be a subtle interplay between hindrance to the incoming nucleophile and conformational effects on the sulfonyl chloride itself.
Predictive Reactivity Comparison
Based on the analysis of electronic and steric effects, we can formulate a predictive comparison of the reactivity of these two sulfonyl chlorides:
This compound is predicted to be significantly more reactive than p-toluenesulfonyl chloride towards nucleophiles.
The primary driver for this predicted increase in reactivity is the powerful inductive electron-withdrawing effect of the two ortho-fluorine atoms, which renders the sulfur atom of the sulfonyl group highly electrophilic. This strong electronic activation is expected to outweigh both the electron-donating effect of the para-methoxy group and any potential steric hindrance from the ortho-fluorine atoms.
Experimental Validation: A Proposed Protocol
To empirically validate this prediction, a comparative kinetic study can be designed. The sulfonylation of a model primary alcohol, such as benzyl alcohol, in the presence of a non-nucleophilic base like pyridine, can be monitored over time.
Workflow for Comparative Kinetic Analysis
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Hammett substituent constants [stenutz.eu]
- 4. web.viu.ca [web.viu.ca]
- 5. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Novel Sulfonamides Derived from 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Introduction: Navigating the Analytical Challenges of Novel Difluorinated Methoxy-Sulfonamides
In the landscape of modern drug discovery, the synthesis of novel compounds is the first step in a long and rigorous journey toward a potential therapeutic. The use of reagents like 2,6-Difluoro-4-methoxybenzenesulfonyl chloride allows for the creation of new sulfonamide derivatives with potentially unique pharmacological properties. However, the introduction of fluorine atoms and a methoxy group presents specific analytical challenges that must be addressed through robust method validation. The electronic properties of the difluoro(methoxy)methyl group, for instance, can influence the polarity, reactivity, and spectral characteristics of the resulting sulfonamide.[1]
This guide provides a comprehensive comparison of analytical methodologies for the validation of methods used to assess the purity, potency, and stability of compounds synthesized using this compound. As a senior application scientist, my focus is not merely on the "how" but on the "why"—elucidating the scientific rationale behind our experimental choices to ensure the development of a self-validating analytical system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is paramount. For sulfonamides, high-performance liquid chromatography (HPLC) is a cornerstone technique due to its high sensitivity and specificity.[5] However, the choice of detector and the potential need for mass spectrometry (MS) depend on the specific analytical challenge.
| Analytical Technique | Primary Application | Strengths | Limitations | Best Suited For |
| HPLC with UV Detection | Quantification of the active pharmaceutical ingredient (API) and known impurities. | Robust, cost-effective, and widely available. | May lack the specificity to distinguish between co-eluting compounds with similar UV spectra. | Routine quality control and assays where impurities are well-characterized.[6] |
| HPLC with Photodiode Array (PDA) Detection | Peak purity analysis and identification of unknown impurities. | Provides spectral information that can help in the identification of co-eluting peaks and unknown degradants. | Less sensitive than mass spectrometry. | Investigating the presence of unknown impurities and degradation products.[7] |
| Liquid Chromatography with Mass Spectrometry (LC-MS/MS) | Definitive identification and quantification of trace-level impurities and degradants. | Offers the highest level of sensitivity and specificity, enabling the identification of compounds based on their mass-to-charge ratio.[6] | Higher operational cost and complexity. | Characterization of forced degradation samples, identification of unknown impurities, and confirmatory analysis.[5] |
The Pillars of Method Validation: A Causality-Driven Approach
A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. The following sections detail the critical validation parameters and the scientific reasoning behind their evaluation for novel sulfonamides.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For our novel sulfonamides, this is a critical parameter due to the potential for side-reactions during synthesis or degradation under stress conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are the cornerstone of establishing specificity and are essential for developing stability-indicating analytical methods.[8][9][10] These studies involve subjecting the drug substance to a variety of stress conditions to intentionally degrade it.[11]
-
Acid and Base Hydrolysis:
-
Prepare solutions of the drug substance in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solutions before analysis.
-
Rationale: This assesses the susceptibility of the sulfonamide linkage and other functional groups to hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the drug substance in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
Rationale: This challenges the molecule's stability in the presence of oxidizing agents, which can be encountered during manufacturing or storage.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Rationale: This evaluates the solid-state stability of the drug substance.
-
-
Photolytic Degradation:
-
Expose the drug substance (both in solid form and in solution) to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Rationale: This assesses the potential for light-induced degradation.
-
The goal is to achieve a target degradation of 5-20% of the active ingredient.[11] The chromatograms from the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are resolved from the main peak.
Visualization of the Validation Workflow
Caption: A generalized workflow for analytical method validation.
Linearity: Establishing a Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol: Linearity Assessment
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions of the stock solution, covering the expected range of the analytical procedure (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12]
Rationale: A high correlation coefficient (typically >0.999) demonstrates a strong linear relationship, which is essential for accurate quantification.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol: Accuracy by Recovery Studies
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Rationale: This experiment demonstrates that the method can accurately quantify the analyte in the presence of the matrix, with acceptance criteria for recovery typically between 98.0% and 102.0%.
Precision: Measuring Repeatability and Intermediate Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol: Precision Assessment
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results from both studies.
Rationale: A low RSD (typically <2%) indicates that the method is precise and reproducible under the specified conditions.
Range: The Boundaries of Reliable Measurement
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is inferred from the linearity, accuracy, and precision studies.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol: Robustness Evaluation
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters (e.g., ±2% for mobile phase composition, ±0.2 units for pH).
-
Analyze the system suitability samples under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Rationale: This demonstrates the reliability of the method during routine use, where minor variations in experimental conditions are expected.
Data Summary and Interpretation
The following table provides a template for summarizing the validation data for two hypothetical HPLC methods for a novel sulfonamide.
| Validation Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | ICH Acceptance Criteria |
| Specificity | All degradants resolved from the main peak (Resolution > 2.0) | All degradants resolved and identified by mass. | Specificity demonstrated. |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.2% | Repeatability: 0.5%Intermediate: 0.9% | RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.001 µg/mL | To be determined. |
| LOQ | 0.15 µg/mL | 0.003 µg/mL | To be determined. |
| Robustness | No significant impact on system suitability. | No significant impact on system suitability. | Method is robust. |
Logical Relationship Diagram
Caption: Interrelationship of inputs and validation parameters for a validated method.
Conclusion: Ensuring Data Integrity for Novel Drug Candidates
The validation of analytical methods for novel compounds synthesized with this compound is a multi-faceted process that requires a deep understanding of both analytical chemistry and the regulatory landscape. By employing a systematic and scientifically-driven approach to validation, we can ensure the integrity of the data generated, which is fundamental to making informed decisions in the drug development process. The comparison of different analytical techniques, coupled with a thorough evaluation of all relevant validation parameters, provides the necessary confidence in the quality, safety, and efficacy of new drug candidates.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. PubMed. [Link]
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Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. [Link]
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ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of Sulfonamides Derived from 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
Introduction: The Imperative of Unambiguous Structural Verification
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the structure of these valuable compounds. We will move beyond a mere listing of methods to explain the causality behind experimental observations, providing a self-validating framework for analysis. This approach ensures that researchers can not only acquire data but also interpret it with a high degree of confidence, grounded in authoritative spectroscopic principles.
The Analytical Workflow: A Multi-Technique Approach
The confirmation of a target sulfonamide's structure is not reliant on a single technique but on the convergence of evidence from multiple, complementary analyses. Each method interrogates a different aspect of the molecule's physical properties, and together, they provide a comprehensive and validated structural picture.
Caption: Overall workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For sulfonamides derived from 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified sulfonamide.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of sulfonamides and the sulfonamide N-H proton is less likely to exchange, making it observable.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
¹H NMR Analysis: Proton Environments and Couplings
The ¹H NMR spectrum provides information on the number and type of protons and their neighboring atoms.
-
Aromatic Region (δ 6.5-8.0 ppm): The 2,6-difluoro substitution pattern dramatically simplifies the aromatic spectrum. The two equivalent protons at the C3 and C5 positions will appear as a single signal, typically a triplet, due to coupling with the two adjacent fluorine atoms. This is a key diagnostic feature.
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons is the unmistakable signature of the -OCH₃ group.[1]
-
Sulfonamide N-H (δ 8.5-10.5 ppm): A broad singlet, whose chemical shift can be concentration and solvent-dependent, corresponds to the proton on the sulfonamide nitrogen.[2] Its presence confirms the formation of the sulfonamide bond.
¹⁹F NMR Analysis: The Fluorine Fingerprint
Given the starting material, ¹⁹F NMR is not just confirmatory; it's mandatory. It provides direct evidence of the fluorine atoms' presence and chemical environment.[3][4][5]
-
Chemical Shift: For aromatic compounds, ¹⁹F chemical shifts can span a wide range.[6][7] For the target structure, a single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions.
-
Coupling: This fluorine signal will be split into a triplet by the two neighboring aromatic protons (H3 and H5). This ³J(F-H) coupling provides definitive proof of the substitution pattern.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR is crucial for confirming the carbon framework and observing the profound effect of fluorine substitution. A key challenge in interpreting these spectra is the presence of large C-F coupling constants, which can split carbon signals into complex multiplets.[8]
-
C-F Coupling: The most dramatic features are the large one-bond coupling constants (¹J(C-F)) for the C2 and C6 carbons, which can be over 200 Hz.[9] The C1 and C3/C5 carbons will also show smaller two-bond and three-bond couplings, respectively.
-
Characteristic Shifts: The C4 carbon attached to the methoxy group will appear significantly downfield due to the deshielding effect of the oxygen atom.
Comparative Spectral Data
To illustrate the unique features of the 2,6-difluoro-4-methoxy substitution, let's compare the expected NMR data for a generic sulfonamide derived from it (Structure A) versus one from the more common 4-methoxybenzenesulfonyl chloride (Structure B).
| Parameter | Structure A (from 2,6-Difluoro-4-methoxy...) | Structure B (from 4-Methoxy...) | Causality of Difference |
| ¹H Aromatic Signal | ~ δ 6.7 ppm (t, 2H) | ~ δ 7.0 ppm (d, 2H) & ~ δ 7.8 ppm (d, 2H) | Symmetry and H-F coupling in A vs. AA'BB' system in B. |
| ¹H Methoxy Signal | ~ δ 3.9 ppm (s, 3H) | ~ δ 3.9 ppm (s, 3H) | Environment is similar, minimal change expected. |
| ¹⁹F Signal | Present (e.g., ~ -110 ppm, t) | Absent | Fluorine is only present in Structure A. |
| ¹³C C-F Signals | C2/C6: Doublet (¹J(C-F) ≈ 250 Hz) | Absent | Direct C-F bond in Structure A. |
| ¹³C Aromatic Signals | Fewer signals due to symmetry | Four distinct aromatic carbon signals | High symmetry in Structure A simplifies the spectrum. |
Note: Exact chemical shifts (δ) are dependent on the specific amine used and the solvent.
Caption: Key NMR differences between target and alternative structures.
Infrared (IR) Spectroscopy: Confirming Functional Groups
While NMR provides the skeleton, Fourier-Transform Infrared (FTIR) spectroscopy rapidly confirms the presence of key functional groups. It is an excellent complementary technique.
Experimental Protocol: FTIR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid purified sulfonamide onto the crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Key Diagnostic Peaks
For any sulfonamide, the most characteristic vibrations are from the sulfonyl group.[2]
-
S=O Stretching: Two strong absorption bands are indicative of the -SO₂- group.
-
Asymmetric Stretch: ~1320-1350 cm⁻¹
-
Symmetric Stretch: ~1140-1160 cm⁻¹[2]
-
-
N-H Stretching: A moderate peak around 3200-3350 cm⁻¹ confirms the N-H bond of the sulfonamide.[2][10]
-
C-O Stretching: The presence of the methoxy group is supported by C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric).[2]
-
C-F Stretching: Strong bands in the region of 1100-1400 cm⁻¹ can be attributed to C-F bonds, although these may overlap with other vibrations.
The presence of all these bands provides strong, corroborating evidence for the successful synthesis of the target molecule.
Mass Spectrometry (MS): The Final Verification
Mass spectrometry provides the definitive confirmation of the compound's molecular weight and can offer structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Tandem MS (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.
Interpreting the Data
-
Molecular Ion Peak: The primary goal is to identify the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The observed mass-to-charge ratio (m/z) must match the calculated exact mass of the proposed structure.
-
Fragmentation Analysis: Sulfonamides exhibit characteristic fragmentation patterns.[11][12] Cleavage of the S-N bond is common, often leading to a characteristic fragment ion at m/z 156 for the unsubstituted benzenesulfonamide portion.[12][13] For our specific aryl group (2,6-difluoro-4-methoxybenzenesulfonyl), a corresponding characteristic fragment would be observed. Another common fragmentation is the neutral loss of SO₂ (64 Da) from the parent molecule or fragments.[14]
Conclusion: A Self-Validating Triad of Techniques
The structural confirmation of sulfonamides derived from this compound relies on a synergistic and self-validating approach. NMR spectroscopy provides the detailed atomic connectivity, with ¹⁹F NMR serving as an unambiguous marker for the unique substitution pattern. FTIR spectroscopy offers rapid confirmation of essential functional groups, particularly the defining sulfonyl moiety. Finally, mass spectrometry verifies the molecular formula and provides further structural clues through predictable fragmentation. By comparing the data from these three orthogonal techniques, researchers can achieve the highest level of confidence in their synthetic products, ensuring the integrity and reliability of subsequent research and development efforts.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Electronic Supplementary Information. [Link]
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ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
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Wescott, L., Vashist, A., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2652–2657. [Link]
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Wang, G., Zhu, M., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1541–1546. [Link]
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Wescott, L., Vashist, A., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
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ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Link]
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Pulliam, C. J., Eckenrode, B. A., & Cooks, R. G. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14357–14364. [Link]
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Wescott, L., Vashist, A., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
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ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. [Link]
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UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
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National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20455-20460. [Link]
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Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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ResearchGate. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
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PubChemLite. (n.d.). 2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonylchloride. [Link]
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University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. [Link]
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. [Link]
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A Comparative Study on the Stability of Protecting Groups Derived from 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Sulfonamides are a widely utilized class of protecting groups for amines, prized for their general robustness.[1] However, the very stability that makes them attractive can also present a significant challenge when their removal is required. This guide presents a comparative analysis of the stability of amine protecting groups derived from 2,6-difluoro-4-methoxybenzenesulfonyl chloride, contextualized against other commonly employed arylsulfonyl protecting groups.
The stability of a sulfonamide is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to fortify the sulfur-nitrogen bond against cleavage, whereas electron-donating groups can render it more labile under certain conditions.[2] The 2,6-difluoro-4-methoxybenzenesulfonyl group is of particular interest due to the presence of both strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group. This unique substitution pattern suggests a nuanced stability profile, the exploration of which is the central theme of this guide.
This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of protecting group stability to inform their synthetic strategies. We will delve into the mechanistic underpinnings of sulfonamide stability, provide detailed experimental protocols for the synthesis and cleavage of these protecting groups, and present a logical framework for a comparative stability study.
The Architectural Logic of a Comparative Stability Assessment
To objectively evaluate the stability of the 2,6-difluoro-4-methoxybenzenesulfonyl (DFMBS) protecting group, a systematic experimental approach is necessary. The following workflow outlines a robust methodology for comparing its stability against established sulfonyl protecting groups such as p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and methanesulfonyl (Mesyl, Ms).
Caption: Experimental workflow for the comparative stability study of sulfonyl protecting groups.
Predicted Stability Profile Based on Electronic Effects
-
Electron-withdrawing Effects: The two ortho-fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This effect is expected to decrease the electron density on the sulfonyl group, making the sulfur atom more electrophilic and strengthening the S-N bond. This should impart significant stability against acid-mediated cleavage, as protonation of the sulfonamide nitrogen would be less favorable.
-
Electron-donating Effects: The para-methoxy group is a strong electron-donating group through resonance. This effect increases the electron density of the benzene ring. In the context of acid-catalyzed cleavage, this could potentially stabilize a cationic intermediate formed during the reaction, thereby facilitating cleavage.
Hypothesized Stability: The opposing electronic effects of the fluorine and methoxy groups suggest that the DFMBS group will exhibit a unique stability profile. It is hypothesized to be more stable than the tosyl group under acidic conditions due to the inductive effect of the fluorine atoms. However, it may be more labile than the nosyl group, which possesses a strongly electron-withdrawing nitro group. The methoxy group may render it more susceptible to certain oxidative cleavage methods.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Protection of a Primary Amine (Benzylamine) with this compound
Objective: To synthesize the N-benzyl-2,6-difluoro-4-methoxybenzenesulfonamide as a model substrate for stability studies.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 eq.) in DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Procedure for Stability Assessment
Objective: To evaluate the stability of the synthesized sulfonamides under various chemical conditions.
Procedure:
-
Prepare stock solutions of each sulfonamide (e.g., N-benzyl-DFMBS-amide, N-benzyl-Ts-amide, N-benzyl-Ns-amide, N-benzyl-Ms-amide) in a suitable solvent (e.g., acetonitrile or dioxane).
-
In separate vials, aliquot the stock solution of a sulfonamide.
-
To each vial, add the specified reagent for the stability test (see table below).
-
Stir the reactions at the indicated temperature.
-
At specified time points (e.g., 1, 4, 12, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralization).
-
Analyze the quenched aliquot by LC-MS to determine the ratio of the remaining sulfonamide to the deprotected benzylamine.
Comparative Stability Data (Hypothetical)
The following table presents a hypothetical summary of the expected outcomes from the comparative stability study, based on the principles of physical organic chemistry. The values represent the percentage of deprotection observed after 24 hours.
| Protecting Group | Reagent/Condition | Acidic (TFA in DCM, rt) | Basic (1M LiOH in THF/H2O, rt) | Reductive (SmI2 in THF/MeOH, rt) |
| DFMBS | < 10% | ~20-30% | > 95% | |
| Tosyl (Ts) | ~15-25% | < 5% | > 95% | |
| Nosyl (Ns) | < 5% | > 95% (via nucleophilic aromatic substitution) | > 95% | |
| Mesyl (Ms) | < 5% | < 5% | ~5-10% |
Interpretation of Hypothetical Data:
-
Acidic Stability: The DFMBS group is expected to be highly stable to acidic conditions, likely outperforming the tosyl group due to the electron-withdrawing fluorine atoms. The nosyl and mesyl groups are also known for their high acid stability.
-
Basic Stability: The DFMBS group is predicted to have moderate stability towards basic hydrolysis. The nosyl group is exceptionally labile under basic conditions, but this proceeds via a specific cleavage mechanism involving nucleophilic attack on the nitro-activated aromatic ring. The tosyl and mesyl groups are generally very stable to basic conditions.
-
Reductive Cleavage: Like other arylsulfonyl groups, the DFMBS group is expected to be readily cleaved under reductive conditions. This offers an orthogonal deprotection strategy.
Cleavage Protocols for the DFMBS Protecting Group
Based on the predicted stability profile, the following methods would be the most promising for the deprotection of DFMBS-protected amines.
Protocol 3: Reductive Deprotection using Samarium(II) Iodide
Objective: To cleave the DFMBS group under mild, reductive conditions.
Materials:
-
DFMBS-protected amine
-
Samarium(II) iodide (SmI2) solution in THF (0.1 M)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the DFMBS-protected amine in a mixture of THF and MeOH.
-
Cool the solution to 0 °C.
-
Add the SmI2 solution dropwise until a persistent blue color is observed.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous Na2S2O3.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting amine by an appropriate method (e.g., chromatography or distillation).
Conclusion
The 2,6-difluoro-4-methoxybenzenesulfonyl (DFMBS) group presents a compelling addition to the synthetic chemist's toolbox of amine protecting groups. Its unique electronic architecture, arising from the interplay of ortho-fluoro and para-methoxy substituents, is predicted to confer a distinct stability profile. This guide has laid out a logical and scientifically rigorous framework for the experimental validation of this prediction. The DFMBS group is anticipated to exhibit excellent stability under acidic conditions while being readily cleavable under reductive conditions, offering a valuable orthogonal protecting strategy. The detailed protocols provided herein serve as a practical starting point for researchers wishing to explore the utility of this promising protecting group in their synthetic endeavors.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
-
ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
ResearchGate. a) SVI−F cleavage and exchanging linkage, and b) the linkage of sulfonimidoyl fluorides. [Link]
-
PubMed. "Substituent on benzenesulfonyl group" effect in use of 8-benzenesulfonamidoquinoline derivatives as chelate extractant. [Link]
-
Chem-Station. Sulfonyl Protective Groups. [Link]
-
Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. [Link]
-
ResearchGate. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. [Link]
-
Organic Chemistry Portal. Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. [Link]
-
ACS Publications. Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. [Link]
-
ACS Publications. Cleavage And Rearrangement Of Sulfonamides. [Link]
-
Medium. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]
-
Nature. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]
-
ResearchGate. The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]
-
PubChem. 2,6-Difluorobenzenesulfonyl chloride. [Link]
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A Technical Guide to the Chemoselective Sulfonylation of Complex Molecules: Spotlight on 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride
In the intricate world of complex molecule synthesis, particularly in the realms of pharmaceutical and agrochemical development, the ability to selectively modify one functional group in the presence of others is paramount. This principle of chemoselectivity is the cornerstone of efficient and elegant synthetic strategies. Among the myriad of transformations available to the modern chemist, the sulfonylation of amines to form stable and often biologically active sulfonamides stands out as a critical tool. However, the high reactivity of common sulfonylating agents can lead to a lack of selectivity, posing significant challenges when working with polyfunctionalized substrates.
This guide provides an in-depth technical assessment of 2,6-difluoro-4-methoxybenzenesulfonyl chloride , a reagent increasingly recognized for its unique reactivity profile. We will objectively compare its performance with established alternatives, supported by mechanistic insights and practical experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge of Chemoselective Sulfonylation
The sulfonylation of an amine is a nucleophilic substitution reaction at the electrophilic sulfur center of a sulfonyl chloride.[1] While seemingly straightforward, achieving high chemoselectivity in molecules bearing multiple nucleophilic sites, such as primary and secondary amines, or amines and alcohols, can be a formidable task. Traditional sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), often exhibit high reactivity with a broad range of nucleophiles, leading to mixtures of products and necessitating cumbersome protection-deprotection strategies.
The key to chemoselectivity lies in modulating the electronic and steric properties of the sulfonyl chloride. An ideal reagent should possess sufficient reactivity to engage with the desired nucleophile under mild conditions while discriminating against other potentially reactive functional groups.
Unveiling the Potential of this compound
This compound emerges as a compelling solution to many of the challenges associated with non-selective sulfonylation. Its unique substitution pattern on the aromatic ring imparts a finely tuned reactivity profile that can be harnessed for selective transformations.
The Electronic and Steric Influence of ortho-Fluoro Substituents
The presence of two fluorine atoms in the ortho positions to the sulfonyl chloride group is the defining feature of this reagent. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly increases the electrophilicity of the sulfonyl sulfur. This heightened electrophilicity allows for reactions to proceed under milder conditions, often at lower temperatures and with shorter reaction times, which can be crucial for the stability of sensitive substrates.
Counterintuitively, the presence of ortho substituents does not always lead to steric hindrance that retards the reaction rate. In fact, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an acceleration of nucleophilic substitution at the sulfonyl sulfur.[2] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state.[2] While fluorine atoms are smaller than alkyl groups, their presence in the ortho positions creates a unique electronic and steric environment that can favor reaction with less hindered nucleophiles. This steric discrimination is a key factor in achieving chemoselectivity between primary and secondary amines.
The methoxy group at the para-position acts as an electron-donating group through resonance, which can subtly modulate the overall reactivity of the sulfonyl chloride.
Comparative Performance Analysis
To truly appreciate the utility of this compound, a direct comparison with commonly used sulfonylating agents is essential.
| Reagent | Key Structural Feature | Reactivity Profile | Selectivity Profile | Deprotection Conditions |
| This compound | Two ortho-fluoro groups, one para-methoxy group | High | High selectivity for primary amines over secondary amines and alcohols due to electronic activation and steric hindrance. | Typically harsh (e.g., strong acid), similar to other stable sulfonamides. |
| p-Toluenesulfonyl chloride (TsCl) | para-Methyl group | Moderate to high | Generally low; reacts with primary and secondary amines, and alcohols. | Harsh (e.g., dissolving metal reduction, strong acid). |
| Methanesulfonyl chloride (MsCl) | Methyl group | High | Low; highly reactive with a broad range of nucleophiles. | Harsh (e.g., strong acid). |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | ortho-Nitro group | High | Good selectivity for amines over alcohols. | Mild (e.g., thiol and base). |
Table 1: Comparison of Common Sulfonylating Agents
Chemoselectivity in Action: Primary vs. Secondary Amines
The steric bulk imposed by the two ortho-fluoro substituents in this compound provides a significant advantage when differentiating between primary and secondary amines. While the electronically activated sulfur center is readily attacked by the less hindered primary amine, the approach of a bulkier secondary amine is disfavored. This allows for the selective sulfonylation of a primary amine in the presence of a secondary amine, a common challenge in complex molecule synthesis.
Discriminating Between Amines and Alcohols
The inherent difference in nucleophilicity between amines and alcohols forms the basis for chemoselectivity. Amines are generally more nucleophilic than alcohols. The enhanced electrophilicity of this compound allows for the sulfonylation of amines to proceed under conditions where the less nucleophilic hydroxyl group remains largely unreacted. This is particularly valuable in the synthesis of amino alcohols and their derivatives.
Experimental Protocols
To illustrate the practical application of these principles, we provide the following detailed experimental protocols.
General Procedure for the Chemoselective Sulfonylation of a Primary Amine in the Presence of a Secondary Amine
Caption: General workflow for chemoselective sulfonylation.
Materials:
-
Substrate containing both primary and secondary amine functionalities (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-monosulfonylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze the sulfonyl chloride.
-
Anhydrous Solvent: Essential to prevent hydrolysis of the highly reactive sulfonyl chloride.
-
Addition at 0 °C: Helps to control the exothermic reaction and improve selectivity by minimizing side reactions.
-
Dropwise Addition: Maintains a low concentration of the sulfonyl chloride, further enhancing selectivity.
-
Weak Base (Et3N or DIPEA): Acts as a scavenger for the HCl generated during the reaction without promoting significant side reactions.
Conclusion
This compound represents a valuable addition to the synthetic chemist's toolkit for the chemoselective sulfonylation of complex molecules. The strategic placement of ortho-fluoro substituents provides a unique combination of electronic activation and steric control, enabling the selective modification of primary amines in the presence of more hindered nucleophiles like secondary amines and alcohols. While the resulting sulfonamides are generally stable and require robust conditions for cleavage, the enhanced selectivity offered by this reagent can obviate the need for multi-step protection-deprotection sequences, ultimately leading to more efficient and elegant synthetic routes. As the demand for complex and highly functionalized molecules continues to grow, the rational design and application of such specialized reagents will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.
References
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A Comparative Guide to 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride: Reactivity, Application, and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride, a specialized reagent for the synthesis of sulfonamides. We will explore its unique reactivity profile, offer a comparative analysis against common alternatives, and provide detailed, field-proven protocols for its use and validation, empowering researchers to leverage this modern building block in drug discovery and development.
Introduction: The Rise of Fluorinated Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents from antibiotics to anticancer drugs.[1] The synthesis of diverse sulfonamide libraries is therefore a critical task in drug discovery.[2] Traditionally, reagents like p-toluenesulfonyl chloride (TsCl) have been the workhorses for this transformation.[3] However, the increasing recognition of fluorine's role in modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates has driven demand for fluorinated building blocks.[4]
This compound emerges as a valuable reagent in this context. It allows for the direct incorporation of a fluorinated and methoxylated aryl sulfonyl moiety, providing a unique electronic and steric profile to novel drug candidates. This guide serves to elucidate the specific advantages and practical considerations of employing this reagent.
Molecular Profile and Inherent Reactivity
The reactivity of a benzenesulfonyl chloride is governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic effects of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or nitro groups pull electron density away from the ring and the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate.[5][6]
-
Electron-Donating Groups (EDGs): Substituents like methyl or methoxy groups push electron density into the ring, slightly reducing the electrophilicity of the sulfur atom and slowing the reaction.[5][6]
In This compound , these effects are combined:
-
Dual Ortho-Fluorine Atoms: The two fluorine atoms at the ortho positions are powerful EWGs due to their high electronegativity. This significantly increases the reactivity of the sulfonyl chloride, making it a highly efficient sulfonating agent.
-
Para-Methoxy Group: The methoxy group at the para position is an EDG, which would typically decrease reactivity. However, its effect is substantially outweighed by the two potent ortho-fluoro substituents.
-
Steric Profile: The presence of substituents ortho to the sulfonyl group can also introduce "steric acceleration" by creating strain in the ground state that is relieved in the transition state of the nucleophilic substitution reaction.[5]
The net result is a highly reactive sulfonylating agent, enabling efficient reactions, often under milder conditions or with less nucleophilic amines compared to traditional reagents.
Comparative Analysis of Sulfonylating Agents
The choice of sulfonylating agent is a critical decision in synthesis design. The following table compares this compound with common alternatives.
| Reagent | Structure | Key Features & Reactivity | Common Applications & Limitations |
| This compound | ![]() | Very High Reactivity: Driven by two strong electron-withdrawing fluorine atoms. Allows for the sulfonylation of weakly nucleophilic amines. | Primary Use: Synthesis of novel, fluorinated sulfonamides for medicinal chemistry. Limitation: Higher cost and more limited commercial availability compared to bulk reagents. |
| p-Toluenesulfonyl Chloride (TsCl) | ![]() | Moderate Reactivity: The methyl group is weakly electron-donating. It is a stable, easy-to-handle solid.[7] | Primary Use: A versatile "workhorse" reagent for converting alcohols to good leaving groups (tosylates) and synthesizing standard sulfonamides.[3][8][9] Limitation: May require forcing conditions for unreactive amines. |
| Benzenesulfonyl Chloride (BsCl) | ![]() | Baseline Reactivity: The unsubstituted reference compound. Reactivity is generally higher than TsCl but lower than reagents with strong EWGs.[10] | Primary Use: General synthesis of benzenesulfonamides.[11] Limitation: Lacks the functionality to modulate physicochemical properties in advanced drug design. |
| 2,4,6-Trichlorobenzenesulfonyl chloride | ![]() | Very High Reactivity & Steric Hindrance: Three strong electron-withdrawing chlorine atoms make it highly reactive. The ortho-chlorines provide significant steric bulk.[12] | Primary Use: Used as a coupling or condensing agent, and for synthesizing sterically demanding sulfonamides.[13][14] Limitation: High reactivity can sometimes lead to lower selectivity. |
Experimental Protocols: Application and Validation
Trustworthiness in research stems from robust and reproducible methodologies. The following protocols outline a self-validating system for the synthesis and quality control of a sulfonamide using this compound.
Protocol 1: Synthesis of N-Benzyl-2,6-difluoro-4-methoxybenzenesulfonamide
This protocol describes a standard procedure for the reaction of the title sulfonyl chloride with a primary amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sulfonyl chlorides are moisture-sensitive. An inert atmosphere (Nitrogen or Argon) prevents hydrolysis of the starting material.
-
Anhydrous Solvent: Dichloromethane (DCM) is used as it is aprotic and will not react with the sulfonyl chloride. It readily dissolves the reactants.
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Temperature Control: The reaction is started at 0 °C to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.
Protocol 2: Analytical Validation of the Synthesized Sulfonamide
Validation confirms the identity and purity of the final product, ensuring the data generated from it is reliable. A multi-faceted approach using orthogonal techniques is standard practice.[15]
1. Structural Confirmation via NMR Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized molecule.
-
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Analysis:
-
¹H NMR: Confirm the presence of all expected protons, their chemical shifts, splitting patterns (multiplicity), and integration values.
-
¹³C NMR: Confirm the presence of all expected carbon atoms.
-
¹⁹F NMR: Confirm the presence of the two fluorine atoms on the aromatic ring, noting their chemical shift.
-
-
Trustworthiness Check: The combined data from these spectra should be unequivocally consistent with the target structure of N-Benzyl-2,6-difluoro-4-methoxybenzenesulfonamide.[16]
-
2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from any residual starting materials or byproducts.
-
Procedure:
-
Method Development: Develop a suitable Reverse-Phase HPLC (RP-HPLC) method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic acid or TFA) and acetonitrile.
-
Sample Preparation: Accurately prepare a stock solution of the synthesized sulfonamide in a suitable diluent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is calculated based on the relative peak area of the main product peak as a percentage of the total area of all observed peaks.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Trustworthiness Check: For high-purity samples intended for biological testing, the purity should typically be >95%. The method should be able to resolve the product peak from potential impurities.[15]
-
Conclusion
This compound is a highly reactive and valuable reagent for modern medicinal chemistry. Its unique substitution pattern, featuring potent electron-withdrawing fluorine atoms, facilitates the efficient synthesis of sulfonamides, including those derived from challenging, weakly nucleophilic amines. While classic reagents like TsCl remain indispensable for many applications, the targeted use of specialized building blocks like this compound provides a direct and effective route to novel, fluorinated compounds. By pairing its application with robust, orthogonal validation methods such as NMR and HPLC, researchers can confidently synthesize and qualify next-generation drug candidates for further biological evaluation.
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K. L. Ivanov, et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
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S. G. V. S. S. S. Sri Ram, et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM IOP. [Link]
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SNS Insider (n.d.). P-Toluenesulfonyl Chloride Market Size, Growth | CAGR of 6.16 %. SNS Insider. [Link]
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J. F. King, et al. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
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Chongqing Chemdad Co. (n.d.). 2,4,6-TRICHLOROBENZENESULFONYL CHLORIDE. Chemdad. [Link]
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F. Qureshi, et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]
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S. M. Barbon, et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
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Oakwood Chemical (n.d.). 2,4,6-Trichlorobenzenesulfonyl chloride. Oakwood Chemical. [Link]
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PrepChem (n.d.). Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com. [Link]
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M. O. Nwoko, et al. (2022). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]
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PubChem (n.d.). 2,4,6-Trichlorobenzenesulfonyl chloride. PubChem. [Link]
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R. B. Mhaske, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]
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R. B. Mhaske, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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A Comparative Guide to the Efficiency of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Parallel Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug discovery and development, the efficiency of synthesizing compound libraries is paramount. Parallel synthesis has emerged as a cornerstone for rapidly generating diverse molecular entities. The sulfonamide functional group, a privileged scaffold in medicinal chemistry, is frequently incorporated into these libraries due to its significant biological activities.[1] The choice of the sulfonylating agent is a critical determinant of the success and efficiency of such synthetic campaigns. This guide provides an in-depth, objective comparison of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride with other commonly employed sulfonylating agents in the context of parallel synthesis, supported by established chemical principles and detailed experimental workflows.
The Strategic Advantage of Substituted Benzenesulfonyl Chlorides in Drug Discovery
Benzenesulfonyl chlorides are highly reactive electrophiles that readily react with primary and secondary amines to form stable sulfonamides.[1][2] The substituents on the benzene ring play a crucial role in modulating the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamide. Electron-withdrawing groups, for instance, enhance the electrophilicity of the sulfur atom, leading to faster reaction rates.[3] This is particularly advantageous in high-throughput settings where rapid and complete reactions are desired.
This compound presents a unique combination of substituents:
-
Two Ortho-Fluoro Groups: The high electronegativity of fluorine atoms significantly increases the electrophilicity of the sulfonyl center, suggesting a high reactivity.
-
One Para-Methoxy Group: This electron-donating group can subtly modulate the electronic properties and is known to influence the solubility of the molecule.[4]
This guide will evaluate the performance of this compound against three other sulfonylating agents, each representing a different reactivity profile:
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, moderately reactive, and cost-effective reagent.
-
2,4-Dichlorobenzenesulfonyl Chloride: A highly reactive agent due to the presence of two electron-withdrawing chlorine atoms.
-
Benzenesulfonyl Fluoride: A more stable but generally less reactive analogue of sulfonyl chlorides.[5]
Comparative Experimental Workflow for Parallel Sulfonamide Synthesis
To objectively assess the efficiency of these reagents, a standardized parallel synthesis workflow is proposed. This workflow is designed for a 96-well plate format, allowing for high-throughput screening of various amine building blocks.
Experimental Protocol: Solution-Phase Parallel Synthesis of a Sulfonamide Library
1. Preparation of Amine Stock Solutions:
- Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in anhydrous dimethyl sulfoxide (DMSO).
2. Amine Dispensing:
- Using a liquid handling robot, dispense 50 µL of each amine stock solution into the wells of a 96-well polypropylene plate (10 µmol of amine per well).
3. Preparation of Sulfonylating Agent Stock Solutions:
- Prepare 0.25 M stock solutions of this compound, p-toluenesulfonyl chloride, 2,4-dichlorobenzenesulfonyl chloride, and benzenesulfonyl fluoride in anhydrous acetonitrile.
4. Reaction Initiation:
- To each well containing the amine solution, add 50 µL of a 0.3 M solution of triethylamine in anhydrous acetonitrile (as a base).
- Subsequently, add 50 µL of the respective sulfonylating agent stock solution (12.5 µmol, 1.25 equivalents).
5. Reaction Incubation:
- Seal the 96-well plate and place it on an orbital shaker at room temperature.
- Allow the reactions to proceed for a specified time (e.g., 1, 4, and 12 hours) to monitor reaction kinetics.
6. Reaction Quenching and Sample Preparation for Analysis:
- At each time point, unseal the plate and add 100 µL of water to each well to quench the reaction.
- For UPLC-MS analysis, transfer 10 µL of the reaction mixture from each well to a new 96-well plate containing 190 µL of a 50:50 acetonitrile/water mixture.
7. UPLC-MS Analysis:
- Analyze the diluted samples using a rapid UPLC-MS method.
- UPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A rapid gradient from 5% to 95% B over 2-3 minutes.
- MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of products.
- Detection: Full scan mode to identify product masses and selected ion monitoring (SIM) for quantification.
- Quantify the product peak area relative to an internal standard to determine the reaction yield. Purity can be estimated by the relative area of the product peak in the total ion chromatogram.
Evaluating Efficiency: Key Performance Metrics
The efficiency of each sulfonylating agent will be evaluated based on the following metrics:
| Metric | Description | Importance in Parallel Synthesis |
| Reaction Yield | The percentage of the amine that is converted to the desired sulfonamide product. | High yields are crucial for obtaining sufficient quantities of compounds for biological screening without the need for extensive purification. |
| Product Purity | The percentage of the desired sulfonamide product in the final reaction mixture. | High purity is essential to avoid false positives or negatives in subsequent biological assays. |
| Reaction Time | The time required to achieve a satisfactory yield and purity. | Shorter reaction times increase the throughput of the parallel synthesis workflow. |
| Substrate Scope | The range of structurally and electronically diverse amines that react successfully. | A broad substrate scope allows for the generation of a more diverse chemical library. |
Predicted Performance and Mechanistic Insights
Based on established principles of chemical reactivity, the following outcomes are anticipated:
1. Reactivity:
-
2,4-Dichlorobenzenesulfonyl Chloride: Expected to be the most reactive due to the strong electron-withdrawing effects of the two chlorine atoms.
-
This compound: Predicted to be highly reactive, with the two ortho-fluoro groups significantly enhancing the electrophilicity of the sulfur atom. The electron-donating methoxy group at the para position may slightly temper this reactivity compared to a purely electron-withdrawing substituted analogue.
-
p-Toluenesulfonyl Chloride (TsCl): Expected to be the least reactive among the sulfonyl chlorides due to the electron-donating nature of the methyl group.
-
Benzenesulfonyl Fluoride: Generally less reactive than the corresponding chloride, but offers greater stability.[5]
2. Efficiency in Parallel Synthesis:
The high reactivity of This compound is expected to translate into high efficiency in a parallel synthesis setting. This high reactivity should lead to:
-
Rapid Reaction Times: Complete conversion of a wide range of amines in a shorter timeframe compared to less reactive reagents like TsCl.
-
High Yields: Driving the reaction to completion, even with less nucleophilic amines.
-
Broad Substrate Scope: The enhanced electrophilicity should enable reactions with a diverse set of amines, including those with steric hindrance or electron-withdrawing groups.
Table 1: Predicted Comparative Performance of Sulfonylating Agents
| Sulfonylating Agent | Predicted Reactivity | Predicted Average Yield (4h) | Predicted Substrate Scope | Key Advantages | Potential Disadvantages |
| This compound | High | > 90% | Broad | High reactivity, good for diverse libraries | Higher cost, potential for side reactions with highly nucleophilic substrates |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate | 60-80% | Moderate | Low cost, readily available | Slower reaction times, may require heating for less reactive amines |
| 2,4-Dichlorobenzenesulfonyl Chloride | Very High | > 95% | Broad | Very high reactivity, rapid reactions | Potential for lower selectivity, may react with other nucleophilic groups |
| Benzenesulfonyl Fluoride | Low | < 50% | Narrow | High stability, less sensitive to moisture | Low reactivity, may require harsh conditions or catalysts |
Conclusion: The Verdict on this compound
This compound is poised to be a highly efficient and versatile reagent for parallel sulfonamide synthesis. Its heightened reactivity, a direct consequence of the ortho-difluoro substitution, is anticipated to facilitate rapid and high-yielding reactions across a broad spectrum of amine building blocks. This makes it an excellent choice for drug discovery campaigns where the rapid generation of diverse and pure compound libraries is a critical objective. While its cost may be higher than that of traditional reagents like p-toluenesulfonyl chloride, the significant gains in efficiency, particularly in terms of reaction time and substrate scope, can offer a substantial return on investment by accelerating the drug discovery pipeline. For researchers and drug development professionals seeking to optimize their parallel synthesis efforts for the creation of novel sulfonamide libraries, this compound represents a powerful and highly effective tool.
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-
ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34651-34661. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Oxford Academic. (2006). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 89(3), 793-801. [Link]
-
Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(2), 311-312. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2389. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2020). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. 21(1), 5-13. [Link]
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A Cost-Benefit Analysis of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride in Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the selection of the appropriate sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and overall project cost. While traditional reagents such as p-toluenesulfonyl chloride (TsCl) and 4-nitrobenzenesulfonyl chloride (NsCl) have long been mainstays in the chemist's toolbox, the emergence of more specialized reagents like 2,6-Difluoro-4-methoxybenzenesulfonyl chloride presents new opportunities and considerations. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, and offering detailed experimental protocols to inform your synthetic strategy.
Introduction to this compound: Unique Structural Features and Potential Advantages
This compound is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-methoxy group, bestows upon it distinct electronic and steric properties that can be advantageous in specific synthetic contexts.
The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly enhance the electrophilicity of the sulfonyl sulfur, potentially leading to increased reactivity. The para-methoxy group, an electron-donating group, can modulate this effect and influence the stability of the resulting sulfonamide. This combination of substituents makes this compound an intriguing candidate for reactions where traditional sulfonyl chlorides may be sluggish or lead to undesired side reactions.
Cost Analysis: A Head-to-Head Comparison
A primary consideration in any synthetic endeavor is the cost of reagents. A comparative analysis of the approximate costs of this compound and its common alternatives reveals a significant price disparity.
| Reagent | Approximate Price (USD/g) |
| This compound | ~$200 - $400+ |
| p-Toluenesulfonyl chloride (TsCl) | ~$0.50 - $2.00[1] |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | ~$0.75 - $3.00[2][3] |
| 4-Methoxybenzenesulfonyl chloride | ~$1.00 - $5.00[4][5] |
Note: Prices are approximate and can vary significantly based on vendor, purity, and quantity.
The substantially higher cost of this compound necessitates a careful evaluation of its potential benefits in terms of reaction performance and overall project goals. The justification for its use will often lie in scenarios where it enables a particularly challenging transformation, improves yields significantly, or simplifies purification, thereby offsetting its initial cost.
Performance Comparison: Reactivity, Yield, and Mechanistic Considerations
The decision to employ a premium reagent like this compound hinges on its superior performance in specific applications. Here, we delve into the mechanistic underpinnings of its reactivity and present a comparative overview of its expected performance against common alternatives in the synthesis of sulfonamides.
Mechanistic Insights: The "Push-Pull" Effect of Substituents
The reactivity of a benzenesulfonyl chloride is governed by the electrophilicity of the sulfonyl sulfur atom. Substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
Caption: Electronic push-pull effects in this compound.
The two ortho-fluoro substituents exert a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack. Conversely, the para-methoxy group has an electron-donating resonance effect (+M). This "push-pull" electronic environment can lead to a unique reactivity profile. The enhanced electrophilicity from the fluorine atoms is expected to accelerate the rate of sulfonylation, particularly with less nucleophilic amines.
In contrast, the methyl group of TsCl is weakly electron-donating, leading to a less electrophilic sulfur center and generally slower reaction rates. The nitro group of NsCl is strongly electron-withdrawing, making it a highly reactive sulfonylating agent.
Comparative Performance in Sulfonamide Synthesis
While direct head-to-head comparative studies are limited, we can extrapolate expected performance based on established principles of physical organic chemistry.
| Reagent | Key Features | Expected Performance |
| This compound | Highly activated due to ortho-fluoro groups. Methoxy group may influence sulfonamide properties. | High reactivity, potentially enabling reactions with hindered or electron-deficient amines. May offer unique properties to the resulting sulfonamide for drug discovery. |
| p-Toluenesulfonyl chloride (TsCl) | Inexpensive and widely available. Forms stable sulfonamides. | Moderate reactivity, often requiring elevated temperatures or longer reaction times with less nucleophilic amines.[6] |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | Highly reactive due to the electron-withdrawing nitro group. The resulting nosylamides are readily cleaved under mild conditions. | High reactivity, often leading to rapid and high-yielding reactions. Excellent choice for protecting group strategies.[2] |
| 4-Methoxybenzenesulfonyl chloride | Moderately activated, with the methoxy group being electron-donating. | Lower reactivity compared to NsCl and potentially the difluoro-substituted analog. |
Experimental Protocols: A Practical Guide to Sulfonamide Synthesis
To provide a tangible comparison, we present detailed, step-by-step protocols for the synthesis of a model sulfonamide, N-benzyl-benzenesulfonamide, using this compound and its common alternatives.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-2,6-difluoro-4-methoxybenzenesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzylamine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.[6]
-
Follow steps 7-9 from Protocol 1.
-
Purify the crude product by recrystallization from ethanol to yield the pure sulfonamide.[7]
Protocol 3: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide
Materials:
-
4-Nitrobenzenesulfonyl chloride (NsCl)
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the NsCl solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Follow steps 7-9 from Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Benefits of the 2,6-Difluoro-4-methoxy Motif in Drug Discovery
The inclusion of fluorine and methoxy groups in drug candidates can offer several advantages, which may justify the use of a more expensive building block like this compound.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: The unique electronic properties of the difluoromethoxy group can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.[8]
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a classic trade-off between cost and performance. Its high price point makes it a less viable option for routine sulfonamide synthesis where traditional reagents like TsCl or NsCl are adequate.
Choose this compound when:
-
Working with challenging substrates: Its enhanced reactivity may be necessary for reactions with sterically hindered or electron-deficient amines where other reagents fail or give low yields.
-
Fine-tuning molecular properties: The unique electronic and steric profile of the 2,6-difluoro-4-methoxyphenyl group is desired to optimize the biological activity or pharmacokinetic properties of a target molecule in a drug discovery program.
-
Simplified purification is a priority: In some cases, the higher reactivity may lead to cleaner reactions and simpler purification, potentially saving time and resources in the long run.
Opt for alternatives like TsCl or NsCl when:
-
Cost is a primary driver: For large-scale synthesis or routine applications, the cost-effectiveness of these reagents is unparalleled.
-
Standard reactivity is sufficient: For reactions with simple, nucleophilic amines, TsCl and NsCl will often provide satisfactory results.
-
A readily cleavable protecting group is needed: NsCl is the superior choice when the sulfonamide is intended as a temporary protecting group.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge at hand, the overall project budget, and the desired properties of the final product. This guide provides the foundational data and protocols to make an informed and strategic choice.
References
Click to expand
- Thermo Fisher Scientific. p-Toluenesulfonyl chloride, 99+%, 100 g. [URL: https://www.thermofisher.
- Chem-Impex International. 4-Nitrobenzenesulfonyl chloride. [URL: https://www.chemsrc.com/en/cas/98-74-8_1184145.html]
- Benchchem. A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-kinetics-of-sulfonylation-reactions-with-a-focus-on-different-sulfonyl-chlorides]
- Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride, 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/272248]
- Bowser, J. R.; Williams, P. J.; Kura, K. Preparation of sulfonamides from N-silylamines. J. Org. Chem.1983, 48 (22), 4111–4113.
- Sigma-Aldrich. p-Toluenesulfonyl chloride, reagent grade, ≥98%. [URL: https://www.sigmaaldrich.com/US/en/product/sial/t35955]
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- Alkali Scientific. 4-Nitrobenzenesulfonyl chloride, 1 X 100 g. [URL: https://www.alkaliscientific.com/4-nitrobenzenesulfonyl-chloride-1-x-100-g-272248-100g.html]
- Thermo Fisher Scientific. 4-Methoxybenzenesulfonyl Chloride, 99%, 25 g. [URL: https://www.thermofisher.
- Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [URL: https://www.semanticscholar.org/paper/Sulfonylation-%2C-Aniline-%2C-Alcohol-%2C-Solvent-free-%2C-Hassan/e1a2b8d0c7e5c9b9e6f1c1d8e1d6c8d7e0a8c9e5]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apo428499381]
- de Boer, Th. J.; Backer, H. J. p-Tolylsulfonylmethylnitrosamide. Org. Synth.1956, 36, 943.
- Lab Pro Inc. 4-Methoxybenzenesulfonyl Chloride, 100G. [URL: https://www.labproinc.com/products/4-methoxybenzenesulfonyl-chloride-100g]
- ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [URL: https://www.researchgate.
- Benchchem. A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. [URL: https://www.benchchem.com/application-notes/a-comprehensive-technical-guide-to-the-synthesis-of-n-alkyl-p-toluenesulfonamides]
- TCI Chemicals (India) Pvt. Ltd. 4-Methoxybenzenesulfonyl Chloride. [URL: https://www.tcichemicals.com/IN/en/p/M0802]
- Sigma-Aldrich. 4-Methoxybenzenesulfonyl chloride, 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m10204]
- PubMed Central. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222723/]
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-sulfonamide-synthesis-using-2-4-dichlorobenzenesulfonyl-chloride]
- Google Patents. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. [URL: https://patents.google.
- International Laboratory USA. 2,5-DIFLUORO-4-METHOXYBENZENESULFONYL CHLORIDE. [URL: https://www.internationallaboratory.com/en/6127148-2-5-difluoro-4-methoxybenzenesulfonyl-chloride-cas-1208075-47-1.html]
- PubMed Central. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6816999/]
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- Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. [URL: https://www.benchchem.
- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. [URL: https://patents.google.
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- Benchchem. Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/application-notes/fluorinated-benzenesulfonyl-chlorides-for-researchers-and-drug-development-professionals]
- PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753235/]
- MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [URL: https://www.mdpi.com/1420-3049/23/10/2428]
- Sigma-Aldrich. 2,6-Difluorobenzenesulfonyl chloride, 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641888]
- PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778211/]
- RSC Publishing. Mechanistic insights into amination via nucleophilic aromatic substitution. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d3re00104e]
- PubMed. Mechanistic Insights into Chloride-Dependent Uncaging Reaction of Propargyl and Allene-Protected Substrates by Pd-Complexes. [URL: https://pubmed.ncbi.nlm.nih.gov/39655581/]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride
As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and our environment. The reagents we handle, particularly reactive compounds like sulfonyl chlorides, demand our utmost respect and diligence. 2,6-Difluoro-4-methoxybenzenesulfonyl chloride is a valuable building block, but its reactivity profile necessitates a carefully planned and executed disposal strategy. This guide moves beyond generic labels on a waste container, providing a robust, chemically sound protocol for the neutralization and disposal of this compound, grounded in established safety principles.
Core Hazard Profile: Understanding the Reactivity
This compound is a corrosive solid that possesses significant reactivity, primarily driven by the electrophilic sulfur center.[1] Its proper handling and disposal are predicated on understanding these intrinsic hazards.
-
Corrosivity: The compound is classified with the GHS05 pictogram, indicating it causes severe skin burns and eye damage.[1][2] Contact with any tissue will result in immediate and significant chemical burns.
-
Water Reactivity: Like most sulfonyl chlorides, it reacts with water and other nucleophiles. This reaction can be vigorous and liberates corrosive and toxic gases, such as hydrogen chloride (HCl).[3][4] Uncontrolled quenching with water is extremely hazardous.
-
Incompatibility: It is incompatible with strong bases, water, strong oxidizing agents, and amines, as these can trigger rapid and exothermic reactions.[3]
This data underscores the primary principle of its disposal: never dispose of active this compound directly into a general waste stream. It must be neutralized first.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Key Incompatibilities |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] | Water, Strong Bases, Amines, Alcohols, Strong Oxidizing Agents[3] |
| Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] | N/A |
| Water Reactivity | N/A | Danger | Contact with water liberates toxic gas.[3] | N/A |
Pre-Disposal Safety: Engineering and Personal Controls
Before beginning any neutralization procedure, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling and neutralization steps must be conducted within a certified chemical fume hood to contain and exhaust any vapors or gases generated.[4][5]
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.[6][7]
Personal Protective Equipment (PPE): The selection of PPE must be based on the severe corrosive nature of the chemical.[8]
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes. A face shield offers a secondary layer of protection for the entire face, which is required when handling highly corrosive materials.[6][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. Always check the manufacturer's breakthrough time for sulfonyl chlorides. Double-gloving is recommended.[8] |
| Body | Flame-Retardant Lab Coat / Chemical-Resistant Apron | A lab coat, preferably made of a flame-retardant material, should be fully buttoned. A chemical-resistant apron provides an additional barrier against spills.[8][9] |
Laboratory-Scale Neutralization and Disposal Protocol
The objective of this protocol is to convert the reactive sulfonyl chloride into a stable, water-soluble, and significantly less hazardous sodium sulfonate salt. This is achieved through a controlled hydrolysis reaction using a basic solution.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water
-
Ice bath
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel (if neutralizing a solution of the sulfonyl chloride)
-
pH paper or meter
Step-by-Step Neutralization Procedure:
-
Prepare the Basic Quenching Solution: In a three-necked flask of appropriate size, prepare a 2 M solution of sodium hydroxide in water. For every 1 gram of sulfonyl chloride waste, plan for at least a 50% molar excess of NaOH. The flask should be placed in an ice bath and equipped with a stirrer.
-
Initiate Controlled Addition: Slowly and portion-wise, add the solid this compound to the cold, stirring NaOH solution. If you are neutralizing a solution of the sulfonyl chloride (e.g., in an inert solvent like ether), add it dropwise via a dropping funnel.[10]
-
Causality: The slow addition to a cold solution is critical to manage the exothermic nature of the hydrolysis reaction. Adding the reagent too quickly can cause the solution to boil, releasing corrosive aerosols. The NaOH immediately neutralizes the HCl gas produced during hydrolysis, forming NaCl.
-
-
Monitor the Reaction: Continue stirring the mixture in the ice bath. You may observe some fuming (HCl gas being neutralized) or a slight increase in temperature. Allow the mixture to stir for at least 1-2 hours after the final addition to ensure the reaction is complete.
-
Verify Neutralization: Once the reaction appears complete, remove the ice bath and allow the solution to warm to room temperature. Carefully check the pH of the aqueous solution. It should be basic (pH > 10) to ensure all the sulfonyl chloride and acidic byproducts have been neutralized. If it is not, add more NaOH solution.
-
Prepare for Final Disposal: The resulting aqueous solution now contains sodium 2,6-difluoro-4-methoxybenzenesulfonate, sodium chloride, and excess sodium hydroxide. This solution is significantly less hazardous than the starting material.
Waste Segregation and Final Disposal
Even after neutralization, the waste stream must be handled correctly according to institutional and national regulations.[4]
-
Labeling: The container holding the neutralized aqueous solution must be clearly labeled. The label should include:
-
"Hazardous Waste"
-
"Aqueous Waste: Neutralized this compound"
-
List of contents: Water, Sodium 2,6-difluoro-4-methoxybenzenesulfonate, Sodium Chloride, Sodium Hydroxide.
-
-
Segregation: Because the original compound contains fluorine and chlorine, it falls under the category of halogenated organic compounds.[11] The neutralized waste should be collected in a container designated for halogenated organic waste .[11][12] Do not mix it with non-halogenated waste streams.
-
Disposal: The labeled container should be sent to your institution's environmental health and safety (EHS) office for final disposal via a licensed hazardous waste disposal facility.[3][13] These facilities typically use high-temperature incineration for halogenated organic wastes.[14]
Disposal Workflow Diagram
Caption: Decision workflow for the safe neutralization and disposal of sulfonyl chloride waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor inhalation.
-
Secure the Area: Restrict access to the spill area.
-
Use Spill Kit: Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect and Neutralize: Carefully sweep the absorbed material into a suitable, labeled container for disposal.[3][9] This collected waste must then be neutralized using the protocol described above before final disposal.
-
Decontaminate: Wipe down the spill area with a basic solution (e.g., 5% sodium bicarbonate), followed by soap and water. All decontamination materials must be collected as hazardous waste.
By adhering to this detailed protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, chemical integrity, and environmental responsibility.
References
-
Angene Chemical. (2025). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. [Link]
-
ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
- Unknown Source. (n.d.). Hazardous Waste Segregation. (Please note: This link was provided by the search tool but lacks a direct, verifiable source URL).
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
-
Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]
- Unknown Source. (2013). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. (Please note: This link was provided by the search tool but lacks a direct, verifiable source URL).
-
The National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]
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Mastering the Handling of 2,6-Difluoro-4-methoxybenzenesulfonyl Chloride: A Guide to Proactive Safety
For researchers at the forefront of drug discovery and development, 2,6-Difluoro-4-methoxybenzenesulfonyl chloride stands as a valuable reagent. However, its potent reactivity demands a comprehensive and proactive approach to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our aim is to instill a profound understanding of the risks and empower you with the knowledge to manage them effectively, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks: The Reactivity of a Sulfonyl Chloride
This compound is a solid organic compound whose primary hazards stem from its sulfonyl chloride functional group. This group is characterized by a highly electrophilic sulfur atom, making it susceptible to attack by nucleophiles.
The most significant and immediate risk is its violent reaction with water, including moisture in the air and on biological tissues. This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[1] The generation of hydrochloric acid upon contact with skin or mucous membranes is the primary mechanism of tissue damage, leading to severe chemical burns.[2] Therefore, all handling procedures must be meticulously designed to prevent contact with moisture.
Key Hazards at a Glance:
| Hazard Classification | GHS Pictogram | Description |
| Skin Corrosion/Irritation | Corrosion | Causes severe skin burns and eye damage upon contact. |
| Serious Eye Damage | Corrosion | Poses a high risk of irreversible eye damage. |
| Water-Reactivity | Not explicitly pictographed, but a critical handling consideration. | Reacts with water to release corrosive and toxic gases (HCl). |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple box-checking but a risk-based assessment to create an impermeable barrier between you and the chemical. Given the corrosive and water-reactive nature of this compound, a multi-layered approach to PPE is mandatory.
Hand Protection: Beyond the Standard Nitrile Glove
While nitrile gloves are a laboratory staple, handling this reactive sulfonyl chloride requires careful consideration of glove material and thickness. For incidental contact, a standard nitrile glove may offer minimal, short-term protection, but for any sustained handling or in the event of a spill, more robust protection is necessary.
-
Primary Recommendation: Heavy-duty neoprene or butyl rubber gloves offer superior resistance to corrosive materials.[3]
-
Double Gloving: For enhanced safety, wearing two pairs of nitrile gloves is a practical approach for routine handling of small quantities. In the event of a splash, the outer glove can be removed immediately, minimizing the risk of exposure.[4]
-
Breakthrough Time: It is crucial to consult the glove manufacturer's specific chemical resistance data.[5][6][7] While specific data for this compound may not always be available, data for similar acid chlorides or corrosive solids can provide a valuable proxy. Always discard gloves immediately after contact with the chemical.
Eye and Face Protection: A Non-Negotiable Mandate
Given the severe and potentially irreversible damage this chemical can inflict upon the eyes, comprehensive eye and face protection is essential.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes.
-
Best Practice: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes and airborne particles.[8]
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat is insufficient protection against this corrosive solid.
-
Recommended: A chemically resistant apron or a lab coat made of a non-porous material such as rubberized fabric should be worn over your regular lab attire.[9]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
Respiratory Protection: When Dust is a Factor
As a solid, this compound can generate dust, especially when being transferred or weighed. Inhalation of this dust will cause severe irritation and burns to the respiratory tract due to hydrolysis into hydrochloric acid.
-
Engineering Controls First: Always handle this chemical in a certified chemical fume hood to minimize the inhalation of any airborne particles.
-
When Respirators are Necessary: If engineering controls are insufficient to prevent the generation of dust, or in the event of a spill, respiratory protection is required. A half-mask or full-face respirator equipped with a cartridge approved for acid gases and particulates (often designated with a white and magenta label) should be used.[10] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Benchtop to Disposal
A systematic and well-rehearsed operational plan is critical for minimizing risk.
Safe Handling and Storage
-
Inert Atmosphere: Whenever possible, handle and store this chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood.
-
Dispensing: Use spark-proof spatulas and weigh the solid in a sealed container or on a weighing boat within the fume hood. Avoid creating dust clouds.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials. Store away from incompatible materials, especially bases and strong oxidizing agents.[3]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an exposure or spill, a rapid and correct response is paramount.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing and jewelry. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Forcibly irrigate behind the eyelids to ensure complete removal. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.
Spill Response:
This protocol is for minor spills (typically less than 100g) that occur within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Alert and Isolate: Alert personnel in the immediate vicinity and ensure the spill is contained within the fume hood.
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain and Cover: Do NOT use water or a wet cloth. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sodium bicarbonate.[11]
-
Neutralize (if using sodium bicarbonate): Slowly and carefully add sodium bicarbonate to the spill, working from the outside in. Be prepared for the evolution of carbon dioxide gas.[12][13]
-
Collect Waste: Once the reaction has subsided (if any), carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The collected spill debris must be disposed of as hazardous waste. The container should be labeled "Solid Hazardous Waste: this compound (neutralized with sodium bicarbonate)" and include the date.[14][15]
Caption: Emergency Spill Response Flowchart for this compound.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle.
-
Unused Product: Unopened or unwanted this compound must be disposed of as hazardous waste through your institution's environmental health and safety office. Do not attempt to open or neutralize the bulk chemical.
-
Empty Containers: "Empty" containers are never truly empty and will contain hazardous residue. These containers should be tightly sealed, labeled as "Empty Container of this compound," and disposed of as hazardous waste.[3]
-
Reaction Waste: Any waste generated from reactions involving this chemical should be collected in a designated, properly labeled hazardous waste container.
-
Neutralized Spill Waste: As outlined in the spill response protocol, all materials used to clean up a spill, including the neutralized solid, must be collected and disposed of as hazardous waste.[14][15] The resulting mixture from neutralization with sodium bicarbonate may contain sodium chloride, sodium sulfate, and unreacted starting material, and should be treated as corrosive and toxic waste.
By integrating these detailed safety and handling protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research, upholding the highest standards of laboratory safety and scientific integrity.
References
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
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Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. American Industrial Hygiene Association Journal, 48(11), 941–947. Retrieved from [Link]
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Lab Alley. (n.d.). How to Safely Dispose of Sodium Bicarbonate. Retrieved from [Link]
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WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
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Scribd. (n.d.). Acid Neutralization. Retrieved from [Link]
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Drexel University. (2013, July 22). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. Retrieved from [Link]
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Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
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Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
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CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24648, Sulfuryl chloride. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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King, J. F., & Dueck, R. H. (1972). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 50(16), 2561-2568. Retrieved from [Link]
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Tulane University. (2023, June 23). FLOW CHART: Spill Response and Clean-Up. Retrieved from [Link]
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Area 3 Emergency Response Unit. (n.d.). Spill Response Flow Chart. Retrieved from [Link]
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Chemscape Safety Technologies. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). Retrieved from [Link]
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Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
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Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667. Retrieved from [Link]
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3M. (n.d.). Respirator Selection | Respiratory Protection | 3M - US. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Standard Operating Procedure for Sulfonyl Chlorides. Retrieved from [Link]
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Office of Research Services, University of Georgia. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









